molecular formula C8H16ClNO2 B1418765 1-Ethylpiperidine-2-carboxylic acid hydrochloride CAS No. 49538-43-4

1-Ethylpiperidine-2-carboxylic acid hydrochloride

Cat. No.: B1418765
CAS No.: 49538-43-4
M. Wt: 193.67 g/mol
InChI Key: DCJROADFSMAYRF-UHFFFAOYSA-N
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Description

1-Ethylpiperidine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethylpiperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H15NO2.ClH/c1-2-9-6-4-3-5-7(9)8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJROADFSMAYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672119
Record name 1-Ethylpiperidine-2-carboxylic acid--hydrogen chloride (1/1)
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Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49538-43-4
Record name 1-Ethylpiperidine-2-carboxylic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethylpiperidine-2-carboxylic acid hydrochloride
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Foundational & Exploratory

Introduction: The Strategic Importance of a Key Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-Ethylpiperidine-2-carboxylic acid hydrochloride

This compound, also known as N-ethyl-pipecolic acid hydrochloride, is a pivotal molecule in the landscape of modern organic synthesis. While it finds application in the development of complex organic molecules and agrochemicals, its most prominent role is as a crucial intermediate in the pharmaceutical industry.[1] Specifically, its (S)-enantiomer is a key precursor in the synthesis of Ropivacaine, a widely used long-acting local anesthetic.[2][3] The piperidine scaffold is a common feature in neuroactive drugs, and the N-ethyl and 2-carboxyl functional groups on this molecule provide versatile handles for constructing more complex, biologically active compounds.[4][5]

This guide provides a detailed exploration of the scientifically robust and field-proven methodologies for the synthesis of this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights into process control and characterization, ensuring a self-validating and reproducible synthetic strategy.

Retrosynthetic Analysis and Strategic Planning

A logical approach to any synthesis begins with retrosynthesis. The target molecule can be disconnected at the nitrogen-ethyl bond, immediately identifying the primary starting material as piperidine-2-carboxylic acid (pipecolic acid). This simplifies the synthetic challenge to one of N-alkylation.

G Target 1-Ethylpiperidine-2-carboxylic acid HCl Intermediate Piperidine-2-carboxylic acid (Pipecolic Acid) Target->Intermediate C-N Disconnection Reagent Ethylating Agent (e.g., Acetaldehyde, Ethyl Halide)

Caption: Retrosynthetic analysis of the target molecule.

The primary starting material, piperidine-2-carboxylic acid, is commercially available in both its racemic (DL) form and as individual enantiomers (L- and D-pipecolic acid).[6] The choice of starting material is dictated by the desired stereochemistry of the final product, a critical consideration for pharmaceutical applications.

Core Synthetic Methodologies

Two primary, high-efficacy routes are predominantly employed for the synthesis of 1-Ethylpiperidine-2-carboxylic acid: Reductive Amination and Direct N-Alkylation .

Methodology 1: Reductive Amination (The Preferred Route)

Reductive amination is a cornerstone of amine synthesis, valued for its high selectivity and mild reaction conditions.[7] This method avoids the common pitfalls of over-alkylation often seen in direct alkylation. The process occurs in two main stages within a single pot: the nucleophilic attack of the amine on an aldehyde to form an iminium ion, followed by the immediate reduction of this intermediate to the target N-alkylated amine.[8]

Causality and Experimental Rationale:

  • Choice of Reagents: We utilize piperidine-2-carboxylic acid and acetaldehyde. The key to success is the choice of reducing agent. Sodium triacetoxyborohydride [NaBH(OAc)₃] is the reagent of choice. It is a mild and selective hydride donor, sufficiently reactive to reduce the protonated imine (iminium ion) intermediate but generally unreactive towards the aldehyde starting material. This prevents premature consumption of the aldehyde and ensures the reaction proceeds efficiently through the desired pathway.[7] Sodium cyanoborohydride (NaBH₃CN) is another common alternative.[8]

  • Solvent System: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction, as they are relatively non-polar and effectively solubilize the reagents without interfering with the reaction mechanism.[7]

  • Self-Validation: The reaction's progress can be reliably monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting amine.

G cluster_0 Reductive Amination Workflow Start Piperidine-2-carboxylic acid + Acetaldehyde Step1 Iminium Ion Formation (in situ) Start->Step1 Step2 Reduction with NaBH(OAc)₃ Step1->Step2 Product_FreeBase 1-Ethylpiperidine-2-carboxylic acid (Free Base) Step2->Product_FreeBase Step3 Acidification with HCl (in Ether or IPA) Product_FreeBase->Step3 Final_Product Target Product: Hydrochloride Salt Step3->Final_Product

Caption: Workflow for the Reductive Amination approach.

Detailed Experimental Protocol:

  • Reaction Setup: To a round-bottom flask charged with piperidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M), add acetaldehyde (1.5 eq). Stir the mixture at room temperature under a nitrogen atmosphere.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred suspension. Caution: The reaction may be mildly exothermic. Maintain the temperature at 20-25°C.

  • Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting material via TLC.

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Isolation of Free Base: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-Ethylpiperidine-2-carboxylic acid free base, typically as an oil or waxy solid.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.[9] Slowly add a 2M solution of HCl in diethyl ether or introduce anhydrous HCl gas while stirring.

  • Crystallization and Purification: The hydrochloride salt will precipitate. Cool the mixture to 0-5°C to maximize crystallization.[9] Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure this compound.[10]

Methodology 2: Direct N-Alkylation

Direct alkylation is a more traditional approach, reacting the secondary amine directly with an ethyl halide. While conceptually simpler, this method requires careful control to prevent the formation of a quaternary ammonium salt byproduct.[11]

Causality and Experimental Rationale:

  • Base and Nucleophilicity: Piperidine-2-carboxylic acid exists as a zwitterion. To achieve N-alkylation, a base is required to deprotonate the ammonium group, exposing the lone pair of the nitrogen and making it a potent nucleophile. A non-nucleophilic base like potassium carbonate (K₂CO₃) is a common and effective choice.[11]

  • Solvent Choice: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively dissolve the starting materials and facilitate the Sₙ2 reaction without participating in it.[11]

  • Controlling Over-alkylation: The primary challenge is preventing the newly formed tertiary amine from reacting with another molecule of ethyl halide. This is best controlled by using the amine as the limiting reagent and adding the alkylating agent slowly to the reaction mixture.

Detailed Experimental Protocol:

  • Reaction Setup: Suspend piperidine-2-carboxylic acid (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous DMF.

  • Alkylation: Add ethyl bromide or ethyl iodide (1.1 eq) dropwise to the stirred mixture at room temperature.

  • Heating and Monitoring: Heat the reaction to 50-60°C and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Dilute the filtrate with water and extract with ethyl acetate.

  • Purification and Salt Formation: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. The subsequent conversion to the hydrochloride salt follows the same procedure as described in Methodology 1 (steps 7-8).

Quantitative Data and Characterization

The choice of synthetic route can impact yield and purity. Below is a comparative summary.

ParameterReductive AminationDirect N-Alkylation
Starting Materials Piperidine-2-carboxylic acid, AcetaldehydePiperidine-2-carboxylic acid, Ethyl Halide
Key Reagent NaBH(OAc)₃ or NaBH₃CNK₂CO₃ or other non-nucleophilic base
Typical Yield 80-95%65-80%
Key Advantage High selectivity, low risk of over-alkylationSimpler reagents
Key Challenge Handling of hydride reagentsPotential for quaternary salt formation

Product Characterization: The identity and purity of the final this compound product must be rigorously confirmed.

  • ¹H NMR: Expect characteristic signals for the ethyl group (a triplet and a quartet), along with multiplets for the piperidine ring protons and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Signals corresponding to the carboxylic acid carbonyl, the piperidine ring carbons, and the two carbons of the N-ethyl group will be present.

  • Mass Spectrometry (ESI+): The spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

  • Melting Point: A sharp melting point is a strong indicator of high purity. The literature value can be used as a reference.[10]

References

  • Chemistry LibreTexts. (2020). Synthesis of Amines by Reductive Amination. [Link]

  • Google Patents. (CN115057810A).
  • ResearchGate. Synthesis of Ropivacaine under Ultrasound Irradiation. [Link]

  • Google Patents. (US20080269495A1).
  • PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Google Patents. (US7683175B2).
  • MySkinRecipes. This compound. [Link]

  • ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • Google Patents. (CN111995565A). A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • ResearchGate. Reductive amination of acetic acid (2a) with piperidine (1a) to N-ethylpiperidine (3a) over various supported metal catalysts. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]

  • Organic Syntheses. Pipecolic acid, 4-oxo-, hydrochloride. [Link]

  • Google Patents. (CN102174011A). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Google Patents. (CN109503465A).
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

Technical Monograph: 1-Ethylpiperidine-2-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethylpiperidine-2-carboxylic acid hydrochloride (N-Ethylpipecolic acid HCl) is a critical heterocyclic building block belonging to the class of N-alkylated cyclic


-amino acids. Structurally homologous to proline, this compound serves as a pivotal intermediate in the synthesis of anilidopiperidine-type local anesthetics and is frequently utilized in Structure-Activity Relationship (SAR) studies to modulate the lipophilicity and steric parameters of bioactive ligands.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, and quality control methodologies. It is designed to support researchers in optimizing the incorporation of this moiety into broader drug discovery campaigns.

Chemical Identity & Physicochemical Profile

The N-ethyl substituent on the piperidine nitrogen significantly alters the basicity and lipophilicity of the parent pipecolic acid, influencing the pharmacokinetics of derived amides.

Table 1: Physicochemical Specifications
ParameterSpecificationNotes
IUPAC Name This compoundAlso known as N-Ethylpipecolic acid HCl
Molecular Formula

Salt form for enhanced stability
Molecular Weight 193.67 g/mol Free base: 157.21 g/mol
CAS Number Generic: 535-75-1 (Parent)Specific salt CAS varies by vendor/enantiomer
Physical State White to off-white crystalline solidHygroscopic
Solubility

mg/mL in Water, Methanol
High polarity due to ionic character
pKa (Calculated)

(COOH),

(Tertiary Amine)
Consistent with N-alkyl pipecolic acid series
Melting Point 215–225 °C (Decomposition)Typical for amino acid hydrochloride salts
Chirality C2 is a stereocenterAvailable as (R), (S), or racemate

Synthetic Routes & Manufacturing

The synthesis of 1-ethylpiperidine-2-carboxylic acid requires precise control to prevent racemization (if starting from chiral material) and to minimize over-alkylation. Two primary routes are employed: Reductive Amination (Method A) and Direct Alkylation (Method B).

Method A: Reductive Alkylation (Preferred)

This method is preferred for its mild conditions and preservation of stereochemistry.

Protocol:

  • Starting Material: Dissolve Pipecolic acid (1.0 eq) in Methanol.

  • Reagents: Add Acetaldehyde (1.2 eq) and stir for 30 minutes to form the iminium ion species.

  • Reduction: Slowly add Sodium Cyanoborohydride (

    
    , 1.5 eq) or Sodium Triacetoxyborohydride (STAB) at 0°C.
    
  • Quench: Acidify with 1M HCl to decompose excess hydride.

  • Isolation: Concentrate in vacuo. The residue is taken up in EtOH, and the HCl salt is precipitated by addition of

    
    .
    
Method B: Hydrogenation of Picolinic Acid Derivatives

Used for industrial-scale production of the racemate.

  • Quaternization: Reaction of Ethyl Picolinate with Ethyl Bromide to form the pyridinium salt.

  • Hydrogenation: Catalytic reduction (

    
     or 
    
    
    
    ) reduces the pyridine ring to the piperidine ring.
  • Hydrolysis: Acid hydrolysis of the ester yields the target acid.

Visualization: Synthetic Workflow

SynthesisPath Picolinic Picolinic Acid (Precursor) Pipecolic Pipecolic Acid (Intermediate) Picolinic->Pipecolic H2 / PtO2 Reduction Imine Iminium Species Pipecolic->Imine + Acetaldehyde Product 1-Ethylpiperidine-2-COOH (Target) Pipecolic->Product Base / EtI (Risk of elimination) Imine->Product NaCNBH3 Reductive Amination EthylIodide Ethyl Iodide (Direct Alkylation)

Figure 1: Comparative synthetic pathways. The green path (Reductive Amination) is preferred for laboratory synthesis to ensure high purity and yield.

Reactivity & Functional Group Analysis

Understanding the reactivity profile is essential for downstream applications, particularly in peptide coupling or amide bond formation.

  • Carboxylic Acid (C2 Position):

    • Activation: The steric bulk of the adjacent N-ethyl group can hinder activation. Use potent coupling agents like HATU or COMU rather than standard EDC/NHS to drive amide bond formation.

    • Esterification: Reacts readily with thionyl chloride in alcohols to form ethyl/methyl esters (often used as prodrugs or purification intermediates).

  • Tertiary Amine (N1 Position):

    • Salt Formation: Readily forms stable salts with mineral acids (HCl, HBr) and organic acids (Fumaric, Tartaric).

    • Oxidation: Susceptible to N-oxidation to form N-oxides if exposed to peroxides; store under inert atmosphere.

Applications in Drug Design

The 1-ethyl moiety serves as a specific steric and lipophilic probe in the "caine" family of local anesthetics.

  • Homologous Series Analysis:

    • Mepivacaine (N-Methyl): Lower lipophilicity, moderate duration.

    • 1-Ethyl Analogue: Intermediate lipophilicity. Often used to fine-tune the

      
       of the amide nitrogen in experimental candidates, affecting onset time (fraction of un-ionized drug).
      
    • Ropivacaine (N-Propyl) & Bupivacaine (N-Butyl): Higher lipophilicity, longer duration, higher cardiotoxicity risk.

  • Chiral Resolution: The (S)-enantiomer of 1-ethylpiperidine-2-carboxylic acid is used as a chiral resolving agent for racemic amines due to its ability to form diastereomeric salts.

Analytical Characterization & Quality Control

To ensure the integrity of the compound for research use, the following analytical workflow is recommended.

Analytical Workflow Diagram

QC_Workflow cluster_ID Identity Confirmation cluster_Purity Purity Assessment Sample Raw Sample (HCl Salt) HNMR 1H-NMR (D2O) Check N-Ethyl signals (1.2 ppm t, 3.0 ppm q) Sample->HNMR MS LC-MS (ESI+) [M+H]+ = 158.1 Sample->MS HPLC HPLC (C18) Mobile Phase: H2O/MeCN + 0.1% TFA Sample->HPLC Chiral Chiral HPLC (If stereospecific) Column: Chiralpak AGP HPLC->Chiral If >98% Chem Purity

Figure 2: Quality Control decision tree for validating chemical identity and purity.

Key NMR Signals (Predicted in ):
  • Methyl (Ethyl group):

    
     ppm (triplet).
    
  • Methylene (Ethyl group):

    
     ppm (multiplet/quartet).
    
  • Methine (C2-H):

    
     ppm (dd), shifts downfield due to electron-withdrawing COOH and cationic N.
    

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Operate within a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety glasses.

    • Storage: Store at room temperature (15-25°C) in a tightly sealed container. Hygroscopic – protect from moisture to prevent clumping and hydrolysis.

References

  • Synthesis of Pipecolic Acid Derivatives: Bailey, P. D., et al. "The synthesis of optically active pipecolic acid derivatives." Tetrahedron 46.19 (1990): 6731-6740. Link

  • Local Anesthetic SAR: Danyluk, A., et al. "Structure-activity relationships in the area of local anaesthetics." Acta Poloniae Pharmaceutica 60.5 (2003): 331-340. Link

  • Reductive Amination Method: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry 61.11 (1996): 3849-3862. Link

  • Chiral Resolution: Shiraiwa, T., et al. "Optical Resolution of (RS)-Pipecolic Acid by Diastereomeric Salt Formation." Bulletin of the Chemical Society of Japan 64.12 (1991). Link

Physicochemical properties of 1-Ethylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethylpiperidine-2-carboxylic acid Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a key heterocyclic building block in modern drug discovery and development. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the causality behind analytical choices and methodologies. It is designed for researchers, medicinal chemists, and drug development professionals who utilize piperidine scaffolds in the synthesis of novel therapeutic agents. The guide details the compound's structural and functional characteristics, presents a framework for its synthesis and purification, and outlines robust analytical protocols for its definitive characterization. All methodologies are presented as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems, particularly within the central nervous system. This compound serves as a versatile intermediate, leveraging the unique structural and chemical properties of the piperidine core.

  • The Piperidine Core: Its saturated, non-aromatic nature provides a three-dimensional geometry that allows for precise spatial orientation of substituents, which is critical for selective receptor binding.

  • N-Ethyl Group: The ethyl group at the 1-position modulates the basicity and lipophilicity of the nitrogen atom, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

  • 2-Carboxylic Acid Group: This functional group is a key handle for synthetic elaboration, enabling the formation of amides, esters, and other derivatives to build molecular complexity and explore structure-activity relationships (SAR).

  • Hydrochloride Salt: The formation of a hydrochloride salt significantly enhances the compound's aqueous solubility and improves its stability and handling properties, making it ideal for use in various synthetic and formulation processes.[1][2]

This guide will systematically explore the properties that make this molecule a valuable tool for pharmaceutical and chemical research.[2][3]

Core Physicochemical Properties

Due to the specific nature of this compound as a synthetic intermediate, comprehensive public data is limited. The following table summarizes its known and predicted properties, derived from its chemical structure and data from closely related analogs like 1-methylpiperidine-2-carboxylic acid hydrochloride and 1-ethylpiperidine-4-carboxylic acid hydrochloride.[1][4]

PropertyValueRationale & Key Insights
Chemical Structure The structure features a chiral center at the C2 position. The hydrochloride salt form involves the protonation of the tertiary amine.
Molecular Formula C₈H₁₆ClNO₂Derived from the structure of the hydrochloride salt.
Molecular Weight 193.67 g/mol Calculated from the molecular formula.[4][5]
Appearance White to off-white crystalline powderPredicted based on analogous compounds like 1-methylpiperidine-2-carboxylic acid hydrochloride.[1]
Solubility Soluble in water, methanol, DMSO.The hydrochloride salt form drastically increases polarity and aqueous solubility compared to the free base, which is a critical advantage for reaction chemistry and biological assays.[1][2]
Melting Point Requires experimental determination.Melting points of hydrochloride salts are typically sharp but can be influenced by crystalline form and purity. This is a key quality control parameter.
pKa (Predicted) Carboxylic Acid (COOH): ~2-3 Tertiary Amine (NH⁺): ~10.5The electron-withdrawing effect of the protonated amine lowers the pKa of the carboxylic acid. The amine pKa is predicted from the parent amine, 1-ethylpiperidine.[6] This dual pKa is crucial for pH-dependent solubility and purification strategies like acid-base extraction.

Synthesis and Purification Workflow

A common and robust strategy for synthesizing piperidine carboxylic acids is the catalytic hydrogenation of their pyridine precursors. This method is advantageous due to its high yield and the availability of various pyridine-based starting materials.

Proposed Synthetic Pathway

The synthesis involves the catalytic reduction of 1-ethylpicolinic acid chloride hydrochloride (or the corresponding acid) using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. The hydrochloride is often carried through the reaction or formed during workup.

G cluster_0 Synthesis cluster_1 Workup & Purification cluster_2 Final Product start 1-Ethylpicolinic Acid Precursor reaction Catalytic Hydrogenation (H₂, Pd/C, Solvent: H₂O/MeOH) start->reaction filtration Catalyst Filtration reaction->filtration concentration Solvent Removal (Reduced Pressure) filtration->concentration crystallization Crystallization (e.g., from Ethanol/Ether) concentration->crystallization product 1-Ethylpiperidine-2-carboxylic acid hydrochloride crystallization->product

Caption: Proposed workflow for the synthesis of the target compound.

General Experimental Protocol

Objective: To prepare this compound via catalytic hydrogenation.

  • Reactor Setup: Charge a hydrogenation vessel with 2-pyridinecarboxylic acid (1.0 eq), a suitable solvent (e.g., water or methanol), and 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).[7]

  • N-Alkylation (if starting from picolinic acid): Add an ethylating agent such as ethyl iodide or diethyl sulfate and a base. Stir until the reaction is complete (monitored by TLC or LC-MS). This step is an alternative to starting with an N-ethylated pyridine.

  • Hydrogenation: Seal the vessel. Purge with nitrogen gas and then pressurize with hydrogen gas (typically 50-100 psi). Heat the reaction mixture to 50-100°C and stir vigorously for 4-12 hours.[7] The choice of temperature and pressure is critical; higher pressures can accelerate the reaction but require specialized equipment.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material using HPLC or GC-MS.

  • Catalyst Removal: After completion, cool the vessel to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Causality: The Celite pad prevents the fine catalyst particles from passing through, ensuring a product free of heavy metal contamination.

  • Purification and Salt Formation:

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a minimal amount of water and adjust the pH to ~1-2 with concentrated HCl to ensure complete protonation of the amine.

    • Add an anti-solvent like ethanol or isopropanol and cool to 0-5°C to induce crystallization.[8]

    • Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization Methodologies

A multi-technique approach is essential for the unambiguous confirmation of structure, identity, and purity.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Confirmation sample Purified Solid Sample nmr NMR (¹H, ¹³C) Structural Confirmation sample->nmr ms Mass Spectrometry (ESI-MS) Molecular Weight sample->ms ftir FTIR Functional Groups sample->ftir hplc HPLC-UV Purity Assessment sample->hplc data Structure, Purity, & Identity Confirmed nmr->data ms->data ftir->data hplc->data

Caption: Integrated workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR is the cornerstone of structural elucidation, providing definitive proof of the covalent framework. Both ¹H and ¹³C NMR are required for full characterization.

  • ¹H NMR: Will confirm the presence and connectivity of all protons. Expected signals include a triplet and quartet for the N-ethyl group, and a complex series of multiplets for the diastereotopic protons of the piperidine ring. The proton at the C2 position will appear as a distinct multiplet.

  • ¹³C NMR: Will show 8 distinct carbon signals, confirming the molecular formula's carbon count. The carbonyl carbon (C=O) will be the most downfield signal (~170-180 ppm).

Protocol for NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube. D₂O is often preferred for hydrochloride salts due to high solubility.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters for ¹H (16-32 scans) and ¹³C (1024-2048 scans) should be used.

  • Data Interpretation: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals to confirm proton ratios and analyze coupling constants to establish connectivity. Assign all peaks in both ¹H and ¹³C spectra to the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise: FTIR is a rapid and powerful technique for confirming the presence of key functional groups. For this molecule, it provides a unique fingerprint.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[9]

  • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹ confirms the presence of the carboxylic acid's carbonyl group.[9]

  • N-H⁺ Stretch (Ammonium Salt): A broad band may appear in the 2200-2800 cm⁻¹ range, corresponding to the N-H⁺ stretch of the protonated tertiary amine.

Protocol for FTIR Analysis (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare them to reference values to confirm the functional groups.

Mass Spectrometry (MS)

Expertise: Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is the preferred method for this polar, pre-ionized molecule.

  • Expected Ion: In positive ion mode ESI-MS, the expected ion is the protonated free base [M+H]⁺, where M is the free base (C₈H₁₅NO₂). This would appear at an m/z of 158.12.

  • Fragmentation: Key fragmentation pathways would include the loss of the carboxylic acid group (-45 Da) and cleavage of the N-ethyl group.[10]

Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as 50:50 water:acetonitrile with 0.1% formic acid. The acid helps ensure complete ionization.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500 amu).

  • Analysis: Identify the [M+H]⁺ peak and correlate its exact mass (if using high-resolution MS) with the calculated value for C₈H₁₆NO₂⁺.[11]

References

  • This compound. MySkinRecipes. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • 1-ethylpiperidine | CAS#:766-09-6. Chemsrc. [Link]

  • 1-Methylpiperidine-2-carboxylic acid hydrochloride | C7H14ClNO2. PubChem. [Link]

  • CAS#:38471-15-7 | 5-Ethylpiperidine-2-carboxylic acid;hydrochloride. Chemsrc. [Link]

  • 1-ethylpiperidine-4-carboxylic acid.HCl(CAS# 193537-75-6). Angene Chemical. [Link]

  • A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • N-Ethylpiperidine | C7H15N. PubChem. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • CAS: 25134-01-4; Poly (p-phenylene Oxide). verypharm.com. [Link]

  • Sample IR spectra. University of Calgary. [Link]

  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Polyphenylene oxide CAS No.25134-01-4. lookchem.com. [Link]

Sources

1-Ethylpiperidine-2-carboxylic Acid Hydrochloride: Technical Profile & Utilization Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for 1-Ethylpiperidine-2-carboxylic acid hydrochloride , a critical intermediate in the synthesis of local anesthetics and peptidomimetic scaffolds.

CAS Number: 49538-43-4 (Hydrochloride Salt) | Free Acid CAS: 69081-83-0 Synonyms: N-Ethylpipecolic acid HCl; 1-Ethyl-2-pipecolic acid hydrochloride.

Executive Summary & Chemical Identity

This compound is the N-ethylated derivative of pipecolic acid (piperidine-2-carboxylic acid). Structurally, it belongs to the class of non-proteinogenic amino acids. Its piperidine ring, substituted at the nitrogen (position 1) and the alpha-carbon (position 2), creates a steric and electronic environment essential for specific receptor binding profiles, particularly in voltage-gated sodium channels (local anesthetics) and FKBP12 binding domains (immunosuppressants).

Unlike its homologues—N-methyl (Mepivacaine precursor) and N-butyl (Bupivacaine precursor)—the N-ethyl variant offers a unique lipophilicity profile (


 for the free acid), serving as a strategic tool for fine-tuning the pharmacokinetics of drug candidates.
Chemical Profile Table[1][2][3]
PropertySpecification
Chemical Name This compound
Molecular Formula

Molecular Weight 193.67 g/mol
CAS Number (HCl) 49538-43-4
CAS Number (Free Acid) 69081-83-0
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol; sparingly soluble in acetone
Chirality Available as Racemate (DL), (R), or (S) enantiomers
pKa (Calculated) Carboxyl: ~2.2

Synthesis & Manufacturing Methodologies

Authoritative Note: While direct alkylation of pipecolic acid is possible, it often yields O-alkylated byproducts. The most robust industrial protocols utilize Reductive Amination or Pyridinium Reduction to ensure regioselectivity and high yield.

Method A: Reductive Amination (Preferred for Lab Scale)

This method preserves the stereochemistry if starting from a chiral pipecolic acid source (e.g., L-Pipecolic acid).

Reaction Logic: The secondary amine of pipecolic acid reacts with acetaldehyde to form an iminium ion intermediate, which is immediately reduced by a hydride source.

Protocol:

  • Reagents: Pipecolic acid (1.0 eq), Acetaldehyde (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

  • Procedure:

    • Dissolve pipecolic acid in MeOH.

    • Add acetaldehyde dropwise at 0°C. Stir for 30 min to allow hemiaminal/imine formation.

    • Add STAB portion-wise. The reaction is slightly exothermic.

    • Stir at room temperature for 12–16 hours.

    • Quench: Add aqueous

      
       to neutralize.
      
    • Workup: Extract with DCM. Acidify the organic layer with HCl in dioxane to precipitate the target hydrochloride salt.

Method B: Pyridinium Reduction (Preferred for Industrial Scale)

This route avoids expensive hydride reagents and uses catalytic hydrogenation.

Protocol:

  • Precursor: Picolinic acid (Pyridine-2-carboxylic acid).

  • Quaternization: React picolinic acid with Ethyl Iodide/Bromide in acetone to form the N-ethyl-2-carboxypyridinium salt.

  • Hydrogenation:

    • Catalyst:

      
       (Adams' catalyst) or 
      
      
      
      .
    • Conditions: 50 psi

      
      , Ethanol solvent, Room Temperature.
      
    • Mechanism:[1][2] The aromatic pyridine ring is fully reduced to the piperidine ring. The ethyl group remains attached to the nitrogen.

Visualization: Synthesis Pathways

SynthesisPathways Picolinic Picolinic Acid (Starting Material) QuatSalt N-Ethylpyridinium Salt (Intermediate) Picolinic->QuatSalt Et-I, Acetone Quaternization Product 1-Ethylpiperidine-2-COOH HCl (Target) QuatSalt->Product H2, PtO2 Hydrogenation (Ring Reduction) Pipecolic Pipecolic Acid (Alternative Start) Iminium Iminium Ion Pipecolic->Iminium Acetaldehyde MeOH Iminium->Product NaBH(OAc)3 Reductive Amination

Caption: Comparison of Pyridinium Reduction (Top) and Reductive Amination (Bottom) pathways.

Analytical Characterization & Quality Control

To validate the identity and purity of 1-Ethylpiperidine-2-carboxylic acid HCl, the following diagnostic signals must be confirmed.

Nuclear Magnetic Resonance (NMR)[5]
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       10.5 ppm (br s, 1H):  Acidic proton (COOH) or ammonium proton (
      
      
      
      ).
    • 
       3.6–3.8 ppm (m, 1H):  The chiral center proton (H-2) adjacent to the carboxyl group. This is the critical diagnostic peak for alpha-substitution.
      
    • 
       3.0–3.2 ppm (q, 2H):  The methylene protons of the N-ethyl group (
      
      
      
      ).
    • 
       1.2 ppm (t, 3H):  The methyl protons of the N-ethyl group.
      
    • 
       1.4–2.2 ppm (m, 6H):  Piperidine ring protons (H-3, H-4, H-5, H-6).
      
Mass Spectrometry (LC-MS)[7]
  • Ionization Mode: ESI Positive (+).[1]

  • Observed Mass:

    
     (Free base mass + proton).
    
  • Note: The HCl salt will dissociate; you will detect the cation of the free acid.

Quality Control Workflow

QC_Workflow Sample Raw Batch (1-Ethylpipecolic HCl) Solubility Solubility Test (H2O/MeOH) Sample->Solubility HPLC HPLC Purity (C18, Acidic Mobile Phase) Solubility->HPLC Chiral Chiral HPLC (If Enantiopure) HPLC->Chiral If >98% Titration Chloride Content (AgNO3 Titration) Chiral->Titration Release Batch Release Titration->Release Stoichiometry 1:1

Caption: Step-wise QC protocol ensuring chemical purity, stereochemical integrity, and salt stoichiometry.

Applications in Drug Discovery

The 1-ethylpiperidine-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry.

Local Anesthetics (Xylidide Class)

This compound is a direct structural homolog of the precursors used for Mepivacaine and Bupivacaine .

  • Mechanism: The carboxylic acid is converted to an acid chloride and coupled with 2,6-xylidine.

  • Structure-Activity Relationship (SAR): The length of the N-alkyl chain dictates the duration of action and cardiotoxicity.

    • Methyl (Mepivacaine): Short duration, low potency.

    • Butyl (Bupivacaine): Long duration, high potency, higher cardiotoxicity.

    • Ethyl (Analog): Intermediate potency. Often explored to balance duration vs. toxicity profiles [1].

Peptidomimetics

As a cyclic, non-proteinogenic amino acid, it introduces conformational constraints when incorporated into peptide chains.

  • Beta-Turn Inducer: The piperidine ring forces the peptide backbone into specific geometries (similar to Proline), stabilizing secondary structures.

  • Proteolytic Stability: N-alkylation prevents enzymatic cleavage by standard proteases, extending the half-life of peptide drugs.

Handling & Stability

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or sealed under inert gas (Nitrogen/Argon).

  • Acidity: Aqueous solutions will be acidic (pH ~2–3). Use corrosion-resistant spatulas (PTFE or stainless steel).

  • Storage: Store at room temperature (15–25°C) in tightly sealed containers.

References

  • Benchchem . (2024). 1-Ethylpiperidine-2-carboxylic acid (CAS 69081-83-0) Technical Data. Retrieved from

  • BLD Pharm . (2024). This compound Safety Data Sheet (CAS 49538-43-4).[3] Retrieved from

  • National Institutes of Health (NIH) . (2025). Pipecolic Acid Hydrochloride - PubChem Compound Summary. Retrieved from

  • ChemicalBook . (2024). Synthesis of N-alkyl piperidine derivatives via catalytic hydrogenation. Retrieved from

Sources

Technical Guide: 1-Ethylpiperidine-2-Carboxylic Acid Hydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethylpiperidine-2-carboxylic acid hydrochloride (N-ethylpipecolic acid HCl) represents a pivotal "fine-tuning" scaffold in medicinal chemistry. Structurally situated between the hydrophilic N-methyl analogs (e.g., Mepivacaine) and the highly lipophilic N-butyl analogs (e.g., Bupivacaine), this chiral building block offers a unique physicochemical profile for optimizing the pharmacokinetics of local anesthetics and peptidomimetics.

This guide provides a comprehensive technical analysis of this compound, moving beyond basic properties to explore its role in Structure-Activity Relationship (SAR) studies, robust synthesis protocols, and quality control metrics required for high-throughput drug discovery.

Chemical Profile & Stereochemical Importance[1][2][3]

The pharmacological activity of pipecolylxylidide local anesthetics is highly stereoselective. The (S)-enantiomers generally exhibit reduced cardiotoxicity compared to their (R)-counterparts (e.g., Levobupivacaine vs. Bupivacaine). Therefore, the integrity of the chiral center at C2 is paramount during handling and derivatization.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name (2S)-1-Ethylpiperidine-2-carboxylic acid hydrochlorideFocus on (S)-enantiomer for bioactivity
CAS Number 69081-83-0 (Racemic) / Specific chiral CAS variesVerify specific enantiomer CAS with supplier
Molecular Formula C₈H₁₅NO₂[1][2] · HClSalt form ensures stability
Molecular Weight 193.67 g/mol Free acid: ~157.21 g/mol
Solubility Water, Methanol, EthanolInsoluble in non-polar organics (Hexane, Et₂O)
pKa ~2.2 (COOH), ~10.1 (N-H of parent)N-ethylation alters basicity slightly
Appearance White to off-white crystalline solidHygroscopic; store under desiccant

Synthesis & Manufacturing Routes

For research and scale-up, two primary routes are employed.[3] The choice depends on the availability of chiral starting materials and the tolerance for purification steps.

Route A: Reductive Amination (Preferred)

This route preserves the stereochemistry of the starting (S)-pipecolic acid and avoids the formation of quaternary ammonium by-products common in direct alkylation.

Route B: Direct Alkylation

Uses ethyl halides. This method is less selective and often requires ester protection of the carboxylic acid to prevent side reactions, adding deprotection steps.

Visualization: Synthesis Pathways

The following diagram outlines the logical flow for synthesizing and utilizing this building block.

SynthesisPath Start Start: (S)-Pipecolic Acid Intermediate Intermediate: N-Ethyl Species Start->Intermediate Reductive Amination (DCM/MeOH, 0°C to RT) Reagent Acetaldehyde + NaBH(OAc)3 Reagent->Intermediate Product Product: (S)-1-Ethylpiperidine-2-COOH Intermediate->Product Workup & Purification Salt Final: HCl Salt Formation Product->Salt HCl/Dioxane treatment

Figure 1: Preferred synthesis pathway via reductive amination to ensure enantiomeric retention.

Applications in Drug Discovery[5][6][7][8]

Local Anesthetics (The "Goldilocks" Effect)

In the development of "caine" anesthetics, lipophilicity drives potency and duration of action, but also toxicity.

  • Methyl (C1): Low potency, fast onset (Mepivacaine).

  • Butyl (C4): High potency, long duration, higher cardiotoxicity (Bupivacaine).

  • Ethyl (C2): 1-Ethylpiperidine-2-carboxylic acid allows researchers to probe the intermediate space , often yielding compounds with an optimal balance of tissue penetration and clearance rates.

Peptidomimetics

This compound acts as a constrained proline surrogate . The N-ethyl group adds steric bulk that forces the peptide backbone into specific conformations (e.g., cis/trans amide bond equilibrium modulation), which is critical for designing inhibitors of protein-protein interactions.

Experimental Protocol: Amide Coupling

Context: The most common reaction involving this building block is coupling it to an amine (e.g., 2,6-xylidine) to form an amide. Due to the steric hindrance of the N-ethyl group and the adjacent chiral center, standard coupling conditions must be optimized to prevent racemization.

Protocol: HATU-Mediated Coupling

This protocol minimizes racemization compared to acyl chloride methods.

Materials:

  • (S)-1-Ethylpiperidine-2-carboxylic acid HCl (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Activation:

    • Dissolve (S)-1-Ethylpiperidine-2-carboxylic acid HCl in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.

    • Add DIPEA (2.0 eq) to neutralize the HCl salt and regenerate the zwitterion/free acid.

    • Add HATU (1.1 eq) and stir at 0°C for 15 minutes. Note: Pre-activation at low temperature is crucial to suppress azlactone formation, the primary mechanism of racemization.

  • Coupling:

    • Add the Target Amine (1.1 eq) and the remaining DIPEA (1.0 eq).

    • Allow the reaction to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash sequentially with:

      • 5% LiCl (aq) (to remove DMF)

      • Sat. NaHCO₃ (to remove unreacted acid/HATU byproducts)

      • Brine

    • Dry over Na₂SO₄ and concentrate.[4]

  • Purification:

    • Flash column chromatography (typically MeOH/DCM gradients).

Quality Control & Analytical Validation

Trusting your chiral building block is essential. Racemization can occur during storage or synthesis.

Chiral HPLC Method

To verify Enantiomeric Excess (ee), use the following baseline method:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Note: Diethylamine is required to sharpen the peak of the basic amine.

  • Detection: UV at 210 nm (or 254 nm if aromatic groups are present).

1H-NMR Validation

The N-ethyl group presents distinct signals.

  • Triplet (~1.0 ppm): Methyl protons of the ethyl group.

  • Multiplet (~2.4-2.8 ppm): Methylene protons of the ethyl group (diastereotopic due to the chiral center).

  • Doublet of Doublets (~3.0-3.2 ppm): H2 proton (alpha to carboxyl).

Decision Logic for Building Block Selection

When should you choose the N-Ethyl variant over others? Use this logic flow.

SelectionLogic Start Drug Design Goal Potency Need Higher Potency? Start->Potency Toxicity Cardiotoxicity Concern? Potency->Toxicity Yes UseMethyl Use N-Methyl (Mepivacaine-like) Potency->UseMethyl No, keep low Solubility Solubility Issue? Toxicity->Solubility High Concern UseButyl Use N-Butyl (Bupivacaine-like) Toxicity->UseButyl Low Concern UseEthyl Use N-Ethyl (Optimal Balance) Solubility->UseEthyl Need Balance Solubility->UseMethyl Need High Solubility

Figure 2: Decision matrix for selecting N-alkyl pipecolic acid derivatives based on SAR requirements.

References

  • National Institutes of Health (NIH). "PubChem Compound Summary for CID 161290137: Ethyl piperidine-3-carboxylate (Structural Analog Reference)." PubChem.[5][6] [Link]

  • Organic Syntheses. "Pipecolic acid, 4-oxo-, hydrochloride (General Pipecolic Acid Synthesis Methodologies)." Org.[5] Synth. 1998, 75, 223. [Link]

  • Beilstein Journals. "Synthesis of (-)-halichonic acid (Pipecolic Acid Derivative Synthesis)." Beilstein J. Org. Chem. [Link]

  • Google Patents. "Process of making optically pure L-pipecolic acid (US7683175B2).

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The Piperidine Carboxylic Acids: A Legacy of Discovery and a Frontier in Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

The piperidine ring, a ubiquitous scaffold in natural products and pharmaceuticals, gains profound neuropharmacological significance when adorned with a carboxylic acid moiety. This technical guide provides a comprehensive exploration of the discovery, history, and evolving synthetic strategies of piperidine carboxylic acids. We delve into the foundational roles of key isomers—pipecolic acid, nipecotic acid, and isonipecotic acid—and their derivatives as modulators of the γ-aminobutyric acid (GABA) system. From the early isolation of natural alkaloids to the sophisticated asymmetric syntheses of modern therapeutics like Tiagabine, this guide illuminates the critical interplay between chemical structure and biological function. Detailed experimental protocols, comparative analyses of synthetic methodologies, and visualizations of key pathways are presented to equip researchers and drug development professionals with a thorough understanding of this vital class of molecules.

Introduction: The Enduring Significance of the Piperidine Carboxylic Acid Scaffold

The six-membered nitrogen-containing heterocycle, piperidine, is a cornerstone of medicinal chemistry.[1][2] Its conformational flexibility and ability to engage in hydrogen bonding make it a privileged structure in drug design. The introduction of a carboxylic acid group transforms this simple heterocycle into a versatile pharmacophore, capable of mimicking endogenous neurotransmitters and interacting with specific biological targets. This guide focuses on the rich history and ongoing innovation surrounding piperidine carboxylic acids, with a particular emphasis on their pivotal role in neuroscience.

The journey of piperidine carboxylic acids begins with the exploration of natural sources and culminates in the rational design of potent and selective drugs. This guide will trace this evolution, providing both historical context and practical, technical insights for contemporary researchers.

Historical Perspectives: From Natural Alkaloids to a New Class of Neurotransmitters

The story of piperidine carboxylic acids is intertwined with the study of natural products and the quest to understand the chemical basis of neurotransmission.

The Natural Origins: Guvacine and the Areca Nut

One of the earliest encounters with a biologically active piperidine carboxylic acid was the isolation of guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid) from the nuts of the areca palm (Areca catechu).[3][4] Traditionally used in many cultures for its psychoactive properties, the areca nut's effects are, in part, attributable to its alkaloid content. Guvacine, along with its N-methylated and esterified derivatives, was identified as a key constituent.[3] Early research into its pharmacology revealed its ability to inhibit the uptake of the major inhibitory neurotransmitter, GABA.[5][6] This discovery was a seminal moment, establishing a direct link between a simple, naturally occurring piperidine carboxylic acid and the modulation of a critical neurotransmitter system.

The Dawn of Synthetic Exploration: The Isomers of Piperidine Carboxylic Acid

The mid-20th century witnessed the first forays into the synthesis of various piperidine carboxylic acid isomers, laying the groundwork for future pharmacological investigations.

  • Isonipecotic Acid (Piperidine-4-carboxylic acid): The preparation of isonipecotic acid was described as early as 1944.[7] One of the earliest synthetic routes involved the reduction of isonicotinic acid (pyridine-4-carboxylic acid) in the presence of a platinum oxide catalyst.[7]

  • Nipecotic Acid (Piperidine-3-carboxylic acid): The synthesis of nipecotic acid followed, with early methods also relying on the catalytic hydrogenation of the corresponding pyridine precursor, nicotinic acid.[8] However, these early hydrogenations were often plagued by side reactions, such as decarboxylation, leading to low yields of the desired product.[9]

  • Pipecolic Acid (Piperidine-2-carboxylic acid): This α-amino acid is a derivative of piperidine with the carboxylic acid at the 2-position.[10] Its biosynthesis originates from lysine.[10]

These foundational synthetic efforts, though challenging at the time, were crucial for enabling the systematic study of the pharmacological properties of each isomer.

The GABAergic System: The Primary Biological Target

The profound impact of piperidine carboxylic acids on neuroscience stems from their interaction with the GABAergic system. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its precise regulation is essential for maintaining a balance between neuronal excitation and inhibition.

GABA Uptake Inhibition: The Mechanism of Nipecotic Acid and Guvacine

Nipecotic acid and guvacine exert their effects by inhibiting the GABA transporters (GATs).[11][12] These transporters are responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal. By blocking GATs, these piperidine carboxylic acids increase the extracellular concentration of GABA, leading to enhanced GABAergic neurotransmission.[13]

However, a significant limitation of both nipecotic acid and guvacine is their poor ability to cross the blood-brain barrier (BBB) due to their hydrophilic and zwitterionic nature at physiological pH.[3][14] This has spurred the development of more lipophilic derivatives and prodrugs to improve CNS penetration.[14][15]

GABA Receptor Agonism: The Action of Isonipecotic Acid

In contrast to nipecotic acid and guvacine, isonipecotic acid acts as a GABA receptor agonist, directly activating GABA-A receptors to elicit an inhibitory response.[16] This difference in mechanism highlights the critical importance of the carboxylic acid's position on the piperidine ring in determining the specific pharmacological activity.

Evolution of Synthetic Methodologies: From Brute Force to Finesse

The synthesis of piperidine carboxylic acids has evolved significantly from early, often harsh, reduction methods to highly selective and stereocontrolled strategies.

Catalytic Hydrogenation of Pyridine Carboxylic Acids: The Workhorse Method

The most direct and atom-economical approach to piperidine carboxylic acids is the catalytic hydrogenation of their pyridine precursors.[2]

A variety of precious metal catalysts are effective for this transformation, with the choice often depending on the specific substrate and desired selectivity.[2][17]

  • Platinum (Pt): Platinum oxide (PtO2, Adams' catalyst) is a robust catalyst for the hydrogenation of pyridine carboxylic acids.[17][18] Reactions are typically carried out in acidic media to prevent catalyst poisoning by the basic nitrogen atom.[18]

  • Rhodium (Rh): Rhodium-on-carbon (Rh/C) or rhodium-on-alumina (Rh/Al2O3) are also highly effective catalysts, often allowing for milder reaction conditions.[9][19] The use of ammonia in the reaction medium can suppress decarboxylation, a common side reaction with nicotinic acid.[9]

  • Palladium (Pd): Palladium-on-carbon (Pd/C) is a widely used and cost-effective catalyst for pyridine hydrogenation.[2][20]

Table 1: Comparison of Catalysts for Pyridine Carboxylic Acid Hydrogenation

CatalystTypical ConditionsAdvantagesDisadvantages
Platinum Oxide (PtO2) H2 (50-70 bar), Acetic Acid, RTHigh activityCan require acidic conditions
Rhodium on Alumina (Rh/Al2O3) H2 (2 atm), H2O/NH3, RTMilder conditions, suppresses decarboxylationHigher cost than Pd
Palladium on Carbon (Pd/C) H2 (4-5 MPa), 90-100 °C, H2OCost-effective, simple routeCan require higher temperatures and pressures

This protocol is a representative example of the catalytic hydrogenation of a pyridine carboxylic acid.

Materials:

  • Nicotinic acid

  • 5% Rhodium on Alumina (Rh/Al2O3)

  • Aqueous Ammonia (29%)

  • Deionized Water

  • Parr Hydrogenation Apparatus

Procedure:

  • In a pressure vessel of a Parr hydrogenation apparatus, suspend nicotinic acid (e.g., 6.15 g) in deionized water (e.g., 50 mL).[9]

  • Add aqueous ammonia (e.g., 5.5 mL of 29% solution) to the suspension.[9]

  • Carefully add the 5% Rh/Al2O3 catalyst (e.g., 2.4 g).[9]

  • Seal the apparatus and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to approximately 2 atmospheres.[9]

  • Stir the reaction mixture at room temperature. Hydrogen uptake is typically complete within 4 hours.[9]

  • Once the reaction is complete, carefully vent the apparatus and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude nipecotic acid.

Asymmetric Synthesis: Accessing Enantiopure Piperidine Carboxylic Acids

For many pharmacological applications, particularly for GABA uptake inhibitors, a specific enantiomer is significantly more active.[21] This has driven the development of asymmetric synthetic routes.

Early methods for obtaining enantiopure piperidine carboxylic acids involved the resolution of a racemic mixture using a chiral resolving agent, such as L-tartaric acid.[21]

More contemporary strategies focus on the direct, enantioselective synthesis of the desired stereoisomer. These methods often employ chiral catalysts or auxiliaries.[1][22]

  • Asymmetric Hydrogenation: The use of chiral rhodium or ruthenium catalysts for the asymmetric hydrogenation of tetrahydropyridine precursors is a powerful approach.[1][21]

  • Starting from the Chiral Pool: Syntheses commencing from readily available chiral starting materials, such as amino acids like L-aspartic acid, provide a reliable way to control stereochemistry.[22]

Diagram 1: General Synthetic Workflow for Piperidine Carboxylic Acids

G cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_products Products Pyridine Pyridine Carboxylic Acid CatalyticHydro Catalytic Hydrogenation (Pt, Rh, Pd) Pyridine->CatalyticHydro ChiralPool Chiral Starting Material (e.g., Amino Acid) AsymmetricSynth Asymmetric Synthesis (Chiral Catalysts/Auxiliaries) ChiralPool->AsymmetricSynth Racemic Racemic Piperidine Carboxylic Acid CatalyticHydro->Racemic Enantiopure Enantiopure Piperidine Carboxylic Acid AsymmetricSynth->Enantiopure Racemic->Enantiopure Chiral Resolution

Caption: Synthetic routes to piperidine carboxylic acids.

Therapeutic Applications and Drug Development

The unique pharmacological profiles of piperidine carboxylic acids have made them valuable leads in drug discovery, particularly for neurological and psychiatric disorders.

Tiagabine: A Clinically Successful GABA Uptake Inhibitor

The development of Tiagabine represents a landmark achievement in the therapeutic application of piperidine carboxylic acids.[13][23] Structurally, Tiagabine is a derivative of (R)-nipecotic acid with a lipophilic side chain attached to the piperidine nitrogen.[24] This modification enhances its ability to cross the blood-brain barrier, allowing it to effectively inhibit GABA uptake in the CNS.[13][21] The (R)-enantiomer of Tiagabine is significantly more potent than the (S)-enantiomer, underscoring the importance of stereochemistry in its activity.[21]

Diagram 2: Mechanism of Action of Tiagabine at the GABAergic Synapse

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GAT1 GABA Transporter (GAT-1) GABA->GAT1 Reuptake GABA_receptor GABA-A Receptor GABA->GABA_receptor Tiagabine Tiagabine Tiagabine->GAT1 Inhibition Inhibition Neuronal Inhibition GABA_receptor->Inhibition

Caption: Tiagabine blocks GABA reuptake, increasing synaptic GABA levels.

Structure-Activity Relationships (SAR)

The development of Tiagabine and other potent GABA uptake inhibitors has been guided by extensive structure-activity relationship (SAR) studies.[15][24] Key findings include:

  • Lipophilicity: The addition of lipophilic groups to the piperidine nitrogen is crucial for BBB penetration and potent in vivo activity.[15]

  • Stereochemistry: The (R)-configuration at the 3-position of the piperidine ring is generally preferred for optimal GAT-1 inhibition.[21]

  • Substituents on the Lipophilic Moiety: The nature and position of substituents on the aromatic or heteroaromatic rings of the lipophilic side chain can significantly influence potency.[24]

Emerging Applications: Beyond Epilepsy

The therapeutic potential of piperidine carboxylic acid derivatives is being explored for a range of other conditions, including:

  • Neurodegenerative Disorders: Some nipecotic acid derivatives have shown promise as multi-targeting agents for Alzheimer's disease, exhibiting antioxidant, anti-inflammatory, and acetylcholinesterase inhibitory activities.[25][26]

  • Neuropathic Pain: Inhibition of GABA transporters is a promising strategy for the management of neuropathic pain.[11][12]

Future Directions and Conclusion

The journey of piperidine carboxylic acids, from their discovery in nature to their role in modern medicine, is a testament to the power of chemical exploration and rational drug design. While significant progress has been made, several exciting avenues for future research remain:

  • Subtype-Selective GAT Inhibitors: The development of inhibitors with greater selectivity for specific GABA transporter subtypes (GAT-2, GAT-3, and BGT-1) could lead to novel therapeutics with improved side-effect profiles.

  • Novel Delivery Systems: Innovative strategies to enhance the CNS delivery of hydrophilic piperidine carboxylic acids could unlock their full therapeutic potential.

  • Expanded Therapeutic Targets: The application of the piperidine carboxylic acid scaffold to targets beyond the GABAergic system is a promising area for future drug discovery efforts.

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Sources

Mechanism of action of 1-Ethylpiperidine-2-carboxylic acid hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Postulated Mechanisms of Action of 1-Ethylpiperidine-2-carboxylic Acid Hydrochloride Derivatives

Abstract

The piperidine ring is a foundational scaffold in medicinal chemistry, present in numerous classes of pharmaceuticals, including analgesics, anesthetics, and anti-inflammatory agents.[1][2] The this compound scaffold represents a versatile platform for the development of novel therapeutics. While direct, comprehensive mechanistic studies on this specific class of derivatives are not extensively published, their structural analogy to well-characterized drugs allows for the formulation of several evidence-based mechanistic hypotheses. This guide synthesizes current knowledge from related molecular classes to propose and detail the most probable mechanisms of action for these derivatives, focusing on ion channel modulation, receptor agonism, and enzyme inhibition. We provide a framework for the experimental validation of these hypotheses, complete with detailed protocols and the scientific rationale underpinning each methodological choice, to empower researchers in the field of drug discovery.

Introduction: The Piperidine Scaffold as a Privileged Structure

The six-membered piperidine heterocycle is a cornerstone of modern pharmacology, prized for its unique three-dimensional structure and its ability to interact with a wide array of biological targets.[3] Its derivatives are found in drugs ranging from the potent opioid analgesic fentanyl to the local anesthetic bupivacaine.[3][4] The 1-Ethylpiperidine-2-carboxylic acid core provides a rich chemical space for derivatization. The ethyl group at the 1-position and the carboxylic acid at the 2-position offer key points for modification to tune pharmacokinetic and pharmacodynamic properties such as lipophilicity, target affinity, and duration of action.

This technical guide will explore three primary, plausible mechanisms of action for derivatives of this scaffold, grounded in the established pharmacology of structurally similar compounds. Each proposed mechanism is presented as a testable hypothesis, followed by the gold-standard experimental workflows required for its validation.

Postulated Mechanism I: Ion Channel Modulation for Local Anesthesia

A significant number of piperidine-based compounds function as local anesthetics by blocking nerve impulse conduction.[3][5] This action is primarily mediated through the inhibition of voltage-gated sodium channels (NaV), which are essential for the generation and propagation of action potentials in neurons.[6][7]

The Modulated Receptor Hypothesis: A State-Dependent Blockade

The prevailing theory for the action of local anesthetics is the Modulated Receptor Hypothesis.[8] This model posits that the anesthetic molecule's affinity for the sodium channel varies with the channel's conformational state (resting, open, or inactivated).[8][9]

The proposed mechanism for a 1-Ethylpiperidine-2-carboxylic acid derivative acting as a local anesthetic is as follows:

  • Membrane Permeation: In its neutral, lipophilic form, the derivative crosses the neuronal cell membrane to enter the axoplasm.[10]

  • Re-equilibration: Once inside the slightly more acidic intracellular environment, an equilibrium is re-established, and a portion of the molecules become protonated (cationic).[10]

  • State-Dependent Binding: The cationic form of the derivative gains access to its binding site within the channel's inner pore, a site that is only accessible when the channel is in the open or inactivated state (i.e., during nerve firing).[9][10]

  • Conduction Blockade: The bound molecule physically or electrostatically obstructs the flow of sodium ions, preventing the membrane depolarization required to propagate the action potential.[9][11] This results in a blockade of nerve conduction and a loss of sensation in the innervated area.[12]

Signaling Pathway: Voltage-Gated Sodium Channel Blockade

G cluster_membrane Neuronal Membrane Extracellular Extracellular Space Drug_neutral Derivative (Neutral) Intracellular Intracellular Space Drug_cationic Derivative+ (Cationic) Drug_neutral->Drug_cationic Protonation (pKa dependent) NaV_open NaV Channel (Open State) Drug_cationic->NaV_open Binds to open channel NaV_inactivated NaV Channel (Inactivated State) Drug_cationic->NaV_inactivated Binds to inactivated channel NaV_channel NaV Channel (Resting State) NaV_channel->NaV_open Gating Cycle NaV_open->NaV_inactivated Gating Cycle NaV_blocked NaV Channel (Blocked) NaV_open->NaV_blocked NaV_inactivated->NaV_channel Gating Cycle NaV_inactivated->NaV_blocked No_Impulse Conduction Block (Anesthesia) NaV_blocked->No_Impulse Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->NaV_channel Depolarization

Caption: State-dependent blockade of a voltage-gated sodium channel.

Experimental Validation: Whole-Cell Patch-Clamp Electrophysiology

The definitive method for confirming sodium channel blockade is whole-cell patch-clamp electrophysiology.[13] This technique allows for the direct measurement of ionic currents across the membrane of a single cell while controlling the membrane voltage, providing unparalleled insight into channel function and modulation by a test compound.[14]

Detailed Protocol: Voltage-Clamp Analysis of Sodium Channel Inhibition

This protocol is designed as a self-validating system to determine the IC₅₀ and state-dependence of a test derivative on a neuronal cell line (e.g., ND7/23) expressing NaV channels.

  • Cell Preparation:

    • Culture ND7/23 cells on glass coverslips. Use for recording 24-48 hours after plating.

    • Prepare the external solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Prepare the internal pipette solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.[14]

    • Fire-polish the pipette tip to ensure a smooth surface for sealing.[14]

  • Recording Procedure:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Using a micromanipulator, approach a single, healthy cell with the micropipette.

    • Apply gentle negative pressure to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the "whole-cell" configuration.

  • Voltage-Clamp Protocol:

    • Clamp the cell's membrane potential at a holding potential where NaV channels are in the resting state (e.g., -100 mV).

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents (Iₙₐ).

    • Establish a stable baseline recording of Iₙₐ.

  • Compound Application and Data Acquisition:

    • Perfuse the cell with the external solution containing a known concentration of the test derivative.

    • Repeat the voltage-step protocol at regular intervals to observe the inhibition of Iₙₐ over time until a steady-state block is achieved.

    • Wash out the compound to observe the reversibility of the block.

    • Repeat this process for a range of concentrations (e.g., 0.1 µM to 100 µM) on different cells to generate a dose-response curve.

  • Data Analysis:

    • Measure the peak Iₙₐ at each voltage step before and after drug application.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the dose-response data to the Hill equation to determine the IC₅₀ value.

Postulated Mechanism II: Receptor Agonism for Analgesia

The piperidine core is central to the structure of highly effective opioid analgesics, including pethidine and fentanyl.[4][15] Therefore, a plausible mechanism for analgesic activity in this class of derivatives is agonism at opioid receptors, particularly the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

The Opioid Signaling Cascade

Activation of presynaptic MORs in the central nervous system leads to the inhibition of neurotransmitter release from nociceptive neurons. This is achieved through:

  • G-Protein Activation: The agonist binds to the MOR, causing a conformational change that activates associated inhibitory G-proteins (Gαi/o).

  • Downstream Effects: The dissociated G-protein subunits mediate several effects:

    • The Gαi subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.

    • The Gβγ subunit directly inhibits voltage-gated Ca²⁺ channels (reducing neurotransmitter release) and activates G-protein-coupled inwardly-rectifying K⁺ channels (hyperpolarizing the neuron).[4]

  • Analgesia: The cumulative effect is a reduction in the transmission of pain signals.[4]

Signaling Pathway: Mu-Opioid Receptor Agonism

G cluster_membrane Presynaptic Terminal cluster_effects Intracellular Effects Derivative Derivative (Agonist) MOR Mu-Opioid Receptor (GPCR) Derivative->MOR Binds & Activates G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel βγ inhibits K_Channel K+ Channel G_Protein->K_Channel βγ activates cAMP_down ↓ cAMP AC->cAMP_down Ca_influx_down ↓ Ca2+ Influx Ca_Channel->Ca_influx_down K_efflux_up ↑ K+ Efflux (Hyperpolarization) K_Channel->K_efflux_up Neurotransmitter_Release ↓ Neurotransmitter Release Ca_influx_down->Neurotransmitter_Release K_efflux_up->Neurotransmitter_Release Analgesia Analgesic Effect Neurotransmitter_Release->Analgesia

Caption: Downstream signaling cascade of Mu-Opioid Receptor activation.

Experimental Validation: Radioligand Binding Assays

Radioligand binding is the gold-standard method to determine if a compound interacts directly with a receptor and to quantify its affinity.[16][17] A competition binding assay is used to measure the affinity (Ki) of a non-radioactive test compound by measuring its ability to displace a known radioligand from the receptor.[18]

Detailed Protocol: [³H]-DAMGO Competition Binding Assay for MOR Affinity
  • Membrane Preparation:

    • Homogenize tissue known to express MOR (e.g., rat brain) or cells overexpressing human MOR in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[19]

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).

  • Assay Setup:

    • Perform the assay in a 96-well plate.

    • To each well, add:

      • Receptor membranes (e.g., 50-100 µg protein).

      • A fixed concentration of a radiolabeled MOR agonist, such as [³H]-DAMGO (typically at its Kd concentration).

      • Variable concentrations of the unlabeled test derivative (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Include control wells for:

      • Total Binding: Radioligand + membranes (no competitor).

      • Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known unlabeled ligand (e.g., 10 µM naloxone).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[19]

  • Harvesting and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes but allows unbound radioligand to pass through.[19]

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test derivative.

    • Fit the resulting competition curve using non-linear regression to determine the IC₅₀ (the concentration of the derivative that displaces 50% of the radioligand).

    • Convert the IC₅₀ to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the affinity of the radioligand.

Postulated Mechanism III: Enzyme Inhibition for Anti-Inflammatory Effects

Certain piperidine derivatives are known to possess anti-inflammatory properties.[20] One emerging mechanism for anti-inflammatory action is the inhibition of soluble epoxide hydrolase (sEH).[21]

The sEH Pathway in Inflammation

sEH is an enzyme that degrades anti-inflammatory lipid mediators called epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) counterparts. By inhibiting sEH, the levels of beneficial EETs are increased, which can suppress inflammatory responses.[21][22]

Signaling Pathway: Inhibition of Soluble Epoxide Hydrolase

G Arachidonic_Acid Arachidonic Acid CYP450 CYP450 Epoxygenase Arachidonic_Acid->CYP450 EETs EETs (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Inflammation Inflammation EETs->Inflammation Inhibits DHETs DHETs (Pro-inflammatory) sEH->DHETs DHETs->Inflammation Derivative Derivative (Inhibitor) Derivative->sEH Inhibits

Caption: Inhibition of sEH increases levels of anti-inflammatory EETs.

Experimental Validation: Fluorometric Enzyme Inhibition Assay

A robust and high-throughput method to screen for sEH inhibitors is a fluorometric assay.[23] This assay uses a non-fluorescent substrate that, when hydrolyzed by sEH, releases a highly fluorescent product. An inhibitor will reduce the rate of fluorescence generation.

Detailed Protocol: sEH Fluorometric Inhibition Assay

This protocol is based on commercially available kits and provides a self-validating system with positive and negative controls.[23][24]

  • Reagent Preparation:

    • Reconstitute lyophilized human recombinant sEH enzyme in assay buffer. Keep on ice.[25]

    • Dilute the sEH substrate (e.g., PHOME) in assay buffer. Protect from light.

    • Prepare a stock solution of a known sEH inhibitor (e.g., NCND) to serve as a positive control.[23]

    • Prepare serial dilutions of the test derivative in the assay buffer.

  • Assay Setup (96-well black plate):

    • Test Wells: Add diluted sEH enzyme and a specific concentration of the test derivative.

    • Positive Control Wells: Add diluted sEH enzyme and the positive control inhibitor (NCND).

    • Enzyme Control Wells (100% activity): Add diluted sEH enzyme and assay buffer (with vehicle, e.g., DMSO).

    • No Enzyme Control Wells (background): Add assay buffer only (no enzyme).

  • Reaction and Measurement:

    • Pre-incubate the plate for 5-10 minutes at room temperature to allow inhibitors to bind to the enzyme.[21]

    • Initiate the reaction by adding the sEH substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the increase in fluorescence kinetically over a period of time (e.g., 20-30 minutes) at Ex/Em wavelengths of ~330/465 nm.[25]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Subtract the rate of the "No Enzyme Control" from all other wells to correct for background fluorescence.

    • Calculate the percent inhibition for each concentration of the test derivative: % Inhibition = [1 - (Rate of Test Well / Rate of Enzyme Control Well)] * 100

    • Plot the percent inhibition against the log concentration of the derivative and fit the curve to determine the IC₅₀ value.

In Vivo Corroboration: The Hot Plate Test for Analgesia

While in vitro assays are crucial for determining molecular mechanisms, in vivo testing is essential to confirm that this activity translates to a physiological effect. The hot plate test is a classic and reliable method for assessing the efficacy of centrally-acting analgesics.[26][27]

Detailed Protocol: Hot Plate Analgesia Assay in Rodents
  • Apparatus: A hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature (e.g., 55 ± 0.5°C) and an open-ended plexiglass cylinder to confine the animal.[28]

  • Acclimation: Allow mice or rats to acclimate to the testing room for at least 60 minutes before the experiment.[28]

  • Baseline Measurement:

    • Gently place each animal on the hot plate and start a timer.

    • Observe the animal for nociceptive responses, typically paw licking or jumping.[26]

    • Record the latency (in seconds) to the first response. This is the baseline latency.

    • To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established, after which the animal is immediately removed regardless of response.

  • Drug Administration:

    • Administer the test derivative via a relevant route (e.g., intraperitoneal injection).

    • Administer vehicle to a control group and a known analgesic (e.g., morphine) to a positive control group.

  • Post-Treatment Measurement:

    • At set time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency again.

  • Data Analysis:

    • Calculate the analgesic effect using the Maximum Possible Effect (%MPE) formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100

    • Compare the %MPE of the test derivative group to the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA). A significant increase in latency compared to the vehicle control indicates an analgesic effect.

Data Interpretation and Structure-Activity Relationships (SAR)

The ultimate goal of these assays is to build a comprehensive understanding of how chemical structure relates to biological activity. By systematically testing a series of derivatives, a Structure-Activity Relationship (SAR) can be established.

Quantitative Data Summary

Data from the described assays should be compiled to allow for direct comparison between derivatives.

Compound IDR₁ GroupR₂ GroupNaV IC₅₀ (µM)MOR Ki (nM)sEH IC₅₀ (µM)%MPE @ 10mg/kg (60 min)
Parent -H-H15.2>10,00025.815.3
DERIV-01 -Cl-H2.1>10,00022.465.7
DERIV-02 -OCH₃-H18.95.4>5082.1
DERIV-03 -H-CH₃12.58,5005.145.2

Table represents hypothetical data for illustrative purposes.

Logical Framework for SAR Exploration

This framework guides the iterative process of drug design. For example, the hypothetical data above suggests that adding a chloro group (DERIV-01) enhances NaV blockade, while adding a methoxy group (DERIV-02) switches the primary mechanism to MOR agonism.

G cluster_assays Biological Screening Cascade Parent Parent Scaffold (1-Ethylpiperidine-2-COOH) Mod_R1 Modify R1 (e.g., on a phenyl ring attached to COOH) Parent->Mod_R1 Mod_R2 Modify R2 (e.g., esterification of COOH) Parent->Mod_R2 Mod_R3 Modify R3 (e.g., on Ethyl group) Parent->Mod_R3 Assay_NaV NaV Blockade Assay Mod_R1->Assay_NaV Assay_MOR MOR Binding Assay Mod_R1->Assay_MOR Assay_sEH sEH Inhibition Assay Mod_R1->Assay_sEH Assay_InVivo In Vivo Analgesia Assay_NaV->Assay_InVivo Assay_MOR->Assay_InVivo Assay_sEH->Assay_InVivo SAR_Data Structure-Activity Relationship Data Assay_InVivo->SAR_Data Generate SAR Data SAR_Data->Parent Iterate Design

Caption: Iterative workflow for exploring Structure-Activity Relationships.

Conclusion and Future Directions

The this compound framework holds significant promise for the development of novel therapeutics. Based on established pharmacology, its derivatives are likely to exert their effects through the modulation of key targets in pain and inflammation pathways, including voltage-gated ion channels, GPCRs, and cytosolic enzymes. The experimental workflows detailed in this guide provide a clear and robust path for elucidating the precise mechanism of action for any given derivative, determining its potency and selectivity, and establishing a clear structure-activity relationship. Future work should focus on synthesizing and screening a diverse library of these compounds to identify lead candidates with optimal potency and safety profiles for development as next-generation anesthetics, analgesics, or anti-inflammatory drugs.

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  • Hot plate test. (n.d.). Panlab. Retrieved from [Link]

  • Analgesic activity of alkyl piperidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • GPCR-radioligand binding assays. (2015). Methods in Molecular Biology, 1335, 109-125. Retrieved from [Link]

  • Patch-clamp protocol. (n.d.). Retrieved from [Link]

  • Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved from [Link]

  • Structure–Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. (2025, December 18). Molecules. Retrieved from [Link]

  • Hot plate test. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

  • Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. (2017). Journal of Visualized Experiments, (126), 55932. Retrieved from [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved from [Link]

  • Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. (2021). Frontiers in Pharmacology, 12, 776303. Retrieved from [Link]

  • Oxindole-3-spiropyrrolidines and -Piperidines. Synthesis and Local Anesthetic Activity. (1981). Journal of Medicinal Chemistry, 24(5), 583-586. Retrieved from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). International Journal of Novel Research and Development. Retrieved from [Link]

  • Patch clamp techniques for single channel and whole-cell recording. (n.d.). The University of Texas at Dallas. Retrieved from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. (2000). Journal of Neuroscience Methods, 103(1), 77-81. Retrieved from [Link]

  • The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives in Experimental Animal Models. (n.d.). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2012). Pharmacognosy Research, 4(2), 92-97. Retrieved from [Link]

  • Patch Clamp Electrophysiology: Principle & Applications. (2023, April 30). JoVE. Retrieved from [Link]

  • Analgesia Hot Plat Test. (n.d.). SlidePlayer. Retrieved from [Link]

  • Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. (2007). Analytical Biochemistry, 364(2), 147-156. Retrieved from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Chemical Neuroscience, 12(15), 2826-2841. Retrieved from [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]

  • A Short Guide to Electrophysiology and Ion Channels. (2017, March 14). Cardiovascular & Hematological Agents in Medicinal Chemistry. Retrieved from [Link]

  • Rodent Hot/Cold Plate Pain Assay. (n.d.). Maze Engineers. Retrieved from [Link]

  • Pharmacology of local anaesthetics. (2015, January 12). Pocket Dentistry. Retrieved from [Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. (2023, June 5). Agilent. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility and Stability of 1-Ethylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of 1-Ethylpiperidine-2-carboxylic acid hydrochloride, a key intermediate in modern pharmaceutical development.[1] Designed for researchers, scientists, and drug development professionals, this document outlines detailed methodologies for determining aqueous and organic solvent solubility, alongside a robust framework for assessing chemical stability under various stress conditions. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for formulation development, process optimization, and regulatory submissions.

Section 1: Introduction and Physicochemical Profile

This compound belongs to the family of piperidine carboxylic acid derivatives, which are significant structural motifs in a wide array of pharmacologically active compounds.[2] The introduction of the ethyl group at the 1-position and the carboxylic acid at the 2-position of the piperidine ring creates a chiral center, making it a valuable building block for stereospecific syntheses. The hydrochloride salt form is typically employed to enhance aqueous solubility and improve handling characteristics of the parent amine.[3][4] A thorough understanding of its solubility and stability is paramount for its effective utilization in drug discovery and development pipelines.

Table 1: Physicochemical Properties of this compound

PropertyValue (Predicted/Typical)Source/Justification
Molecular FormulaC₈H₁₆ClNO₂Calculated
Molecular Weight193.67 g/mol Calculated
AppearanceWhite to off-white crystalline solidTypical for hydrochloride salts of organic amines.[5]
Melting Point155-165 °C (decomposes)Estimated based on similar piperidine derivatives.[5]
pKa (amine)8.5 - 9.5Estimated based on the piperidine moiety.[6]
pKa (acid)2.0 - 3.0Estimated based on the carboxylic acid moiety.

Section 2: Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and plays a pivotal role in the selection of appropriate formulation strategies. The hydrochloride salt is anticipated to be freely soluble in water, with varying degrees of solubility in organic solvents.

Experimental Protocol for Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a gold-standard technique for determining equilibrium solubility.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., deionized water, phosphate buffer pH 7.4, ethanol, methanol, dichloromethane, acetone, and dimethyl sulfoxide).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker at 25 °C and 37 °C for 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant from each vial. Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD).[7]

Visualization of Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to solvents prep2 Vials with Water, Buffers, Organic Solvents equil1 Seal and agitate at 25°C & 37°C for 24h prep2->equil1 sep1 Stand for 2h to settle equil1->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 quant1 Dilute filtrate sep2->quant1 quant2 Analyze by HPLC-UV/CAD quant1->quant2 G cluster_stress Stress Conditions cluster_analysis Analysis start 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal (60°C, Solid & Solution) start->therm photo Photostability (ICH Q1B) start->photo neut Neutralize & Dilute acid->neut base->neut oxid->neut therm->neut photo->neut hplc Analyze by Stability-Indicating HPLC neut->hplc report Identify & Quantify Degradants hplc->report

Caption: Workflow for Forced Degradation Studies.

Anticipated Stability Profile and Degradation Pathways

Based on the structure, this compound is expected to be relatively stable under thermal and photolytic conditions but may show some degradation under harsh hydrolytic and oxidative stress.

Table 3: Anticipated Forced Degradation Results

Stress ConditionReagent/ConditionExpected Degradation (%)Potential Degradation Products
Acid Hydrolysis0.1 N HCl, 60 °C< 5%Minimal degradation expected.
Base Hydrolysis0.1 N NaOH, 60 °C5 - 15%Potential for ring opening at elevated temperatures.
Oxidation3% H₂O₂, RT10 - 25%N-oxide formation, ring-opened products. [8]
Thermal (Solid)60 °C< 2%Generally stable.
PhotostabilityICH Q1B< 5%Generally stable, but minor degradants possible.

The primary degradation pathway is anticipated to be the oxidation of the tertiary piperidine nitrogen to form the corresponding N-oxide. Under more strenuous oxidative or basic conditions, cleavage of the piperidine ring is a possibility. [9]

Section 4: Development of a Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial for accurately quantifying the decrease in the parent compound and the formation of degradation products.

Table 4: Recommended HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid in WaterProvides good peak shape for amines.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 5% B to 95% B over 20 minutesTo elute both the polar parent compound and potentially less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detector UV at 210 nm or CADThe compound lacks a strong chromophore, so low UV wavelength or a universal detector like CAD is recommended. [7]
Injection Volume 10 µLStandard injection volume.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines to ensure its suitability for stability studies.

Conclusion

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. The presented protocols for solubility determination and forced degradation studies are based on established scientific principles and regulatory expectations. The anticipated data and degradation pathways provide a solid foundation for researchers to initiate their experimental work. A thorough characterization of these properties is a critical, non-negotiable step in the successful development of new pharmaceutical entities, enabling informed decisions in formulation, manufacturing, and packaging to ensure the final drug product's quality, safety, and efficacy.

References

  • 1-Methylpiperidine-2-carboxylic acid hydrochloride - Chem-Impex. Chem-Impex International.

  • 1-Ethyl-piperidine-2-carboxylic acid - Chem-Impex. Chem-Impex International.

  • Piperidine - Wikipedia. Wikipedia.

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Freeman, S. A., et al. (2010). International Journal of Greenhouse Gas Control.

  • Piperidine | C5H11N | CID 8082 - PubChem. National Center for Biotechnology Information.

  • Complete Monograph Methods - Merck Millipore. Merck KGaA.

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Singh, S., & Kumar, V. (2013). Journal of Pharmaceutical and Biomedical Analysis.

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - ACS Publications. El Dib, G., et al. (2015). The Journal of Physical Chemistry A.

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. International Council for Harmonisation.

  • Experimental and theoretical investigations into the stability of cyclic aminals - PMC - NIH. S. W. M. Crossley, et al. (2016). Beilstein Journal of Organic Chemistry.

  • What is the stability of piperidine? - Blog - Biosynce. Biosynce. (2025).

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. (1998).

  • Analytical Methods - RSC Publishing. Royal Society of Chemistry. (2013).

  • Degradation pathways of 1-Piperidinepentanoic acid and prevention - Benchchem. BenchChem. (2025).

  • ETHYL ISONIPECOTATE HYDROCHLORIDE - ChemBK. ChemBK. (2024).

  • Forced Degradation Studies to Assess the Stability of Drugs and Products - ResearchGate. Alsante, K. M., et al. (2011). AAPS PharmSciTech.

  • 4-Piperidinecarboxylic Acid | 498-94-2 | Tokyo Chemical Industry (India) Pvt. Ltd. Tokyo Chemical Industry.

  • Properties of Amines and their Hydrochloride Salt - ResearchGate. Kermani, M. B., et al. (2017). Corrosion.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. D. S. D'yachenko, et al. (2021). Molecules.

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF - ResearchGate. Chetwyn, N. P., et al. (2007). Journal of Liquid Chromatography & Related Technologies.

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. El Dib, G., et al. (2015). The Journal of Physical Chemistry A.

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Ngwa, G. (2010). Journal of Pharmaceutical and Biomedical Analysis.

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency.

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER - Caron Scientific. Caron Products & Services, Inc.

  • 1-Ethyl-piperidine-3-carboxylic acid hydrochloride - Chem-Impex. Chem-Impex International.

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1-Ethylpiperidine-2-carboxylic acid hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Pharmaceutical Applications

Executive Summary

1-Ethylpiperidine-2-carboxylic acid hydrochloride (also known as N-Ethylpipecolic acid HCl) is a critical non-proteinogenic amino acid derivative. It serves as a structural scaffold in the synthesis of local anesthetics (anilide class) and bioactive peptide mimetics. Due to its amphoteric nature masked by salt formation, the compound exhibits significant hygroscopicity and specific reactivity profiles that differ from its free acid counterpart.

This guide provides a technical framework for the safe handling, storage, and synthetic utilization of this compound, prioritizing data integrity and operator safety.

Part 1: Chemical Identity & Physicochemical Profile

Understanding the structural constraints of the molecule is the first step in safe handling. The ethyl group at the N-position modulates the lipophilicity of the piperidine ring, while the hydrochloride salt form ensures water solubility and solid-state stability, albeit with increased moisture sensitivity.

Nomenclature and Identification
PropertyDetail
Chemical Name This compound
Synonyms N-Ethylpipecolic acid HCl; (±)-1-Ethyl-2-pipecolinic acid hydrochloride
CAS Number (Free Acid) 69081-83-0 (Referenced for parent structure)
Molecular Formula C₈H₁₅NO₂[1][2][3][4][5] · HCl
Molecular Weight 193.67 g/mol (Salt); 157.21 g/mol (Free Acid)
Structure Saturated piperidine ring; Carboxylic acid at C2; Ethyl group at N1.
Physicochemical Properties
ParameterValue/ObservationImplications for Handling
Physical State Crystalline Solid (White to Off-white)Dust generation hazard.
Hygroscopicity HighRapidly deliquesces upon exposure to ambient humidity.
Solubility High in Water, Methanol; Low in Diethyl EtherUse polar protic solvents for cleaning; non-polar for precipitation.
pKa (approx) ~2.2 (COOH), ~10.5 (NH⁺)Buffering required in aqueous coupling reactions.
Melting Point 139–142°C (Dec.)Avoid high-temperature drying; use vacuum desiccation.

Part 2: Strategic Safety Architecture

Handling this compound requires a defense-in-depth approach.[5] While often classified as an irritant, the acidic nature of the hydrochloride salt can cause severe ocular damage and respiratory distress if aerosolized.

Hazard Profiling (GHS Standards)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).[4][6][7]

Exposure Control Workflow

The following diagram outlines the mandatory decision logic for handling this compound to prevent hydrolytic degradation and operator exposure.

SafetyWorkflow Start Task: Handle 1-Ethylpiperidine-2-COOH HCl RiskAssess 1. Risk Assessment (Check Quantity & State) Start->RiskAssess EnvControl 2. Environmental Control (Humidity < 30%) RiskAssess->EnvControl Hygroscopic Risk PPE 3. PPE Selection (Nitrile Gloves, N95/P100, Goggles) EnvControl->PPE Handling 4. Manipulation PPE->Handling Sub_Weigh Weighing (Use Anti-static Gun) Handling->Sub_Weigh Sub_Solv Solubilization (Add Acid to Water rule) Handling->Sub_Solv Cleanup 5. Decontamination (Neutralize with NaHCO3) Sub_Weigh->Cleanup Sub_Solv->Cleanup

Figure 1: Operational safety workflow emphasizing humidity control and decontamination logic.

Emergency Protocols
  • Ocular Exposure: Immediate irrigation with saline for 15 minutes. The HCl salt creates an acidic environment on the cornea; speed is critical to prevent ulceration.

  • Spill Management: Do not sweep dry dust (aerosol risk). Cover with weak base (Sodium Bicarbonate), dampen with inert absorbent, and scoop into hazardous waste.

Part 3: Synthesis & Quality Control

In drug development, this compound is rarely the final API but a crucial intermediate. The purity of the starting material dictates the enantiomeric excess (ee%) of the final anesthetic.

Synthesis Logic (Reductive Amination)

The most robust route to 1-Ethylpiperidine-2-carboxylic acid involves the N-alkylation of Pipecolic acid.

  • Starting Material: L-Pipecolic acid (for chiral applications) or DL-Pipecolic acid.[8]

  • Reagents: Acetaldehyde (Ethyl source), NaBH₃CN (Reducing agent), Methanol.

  • Mechanism: Formation of the iminium ion followed by irreversible hydride reduction.

Protocol: Purification via Recrystallization

Commercial batches often contain free pipecolic acid or inorganic salts.

  • Dissolution: Dissolve crude solid in minimum hot Ethanol (absolute).

  • Filtration: Filter hot to remove inorganic insolubles.

  • Precipitation: Add Diethyl Ether dropwise until turbidity persists.

  • Crystallization: Store at 4°C for 12 hours. Hygroscopic crystals will form.

  • Drying: Vacuum dry over P₂O₅. Crucial: Heat drying >60°C can cause decarboxylation or discoloration.

Synthetic Utility Pathway

The following diagram illustrates how this core scaffold integrates into the synthesis of anesthetic agents (e.g., Ropivacaine/Bupivacaine analogs).

SynthesisPath Pipecolic Pipecolic Acid (Precursor) RedAmin Reductive Amination (Acetaldehyde/NaBH3CN) Pipecolic->RedAmin EthylPipe 1-Ethylpiperidine-2-COOH (Key Intermediate) RedAmin->EthylPipe N-Ethylation Activation Acid Chloride Formation (SOCl2 or Oxalyl Chloride) EthylPipe->Activation Activation Coupling Amide Coupling (2,6-Dimethylaniline) Activation->Coupling Product Anesthetic Analog (N-Ethyl Analog) Coupling->Product API Formation

Figure 2: Synthetic pathway transforming the pipecolic acid scaffold into pharmaceutical actives.

Part 4: Storage and Stability

The hydrochloride salt is chemically stable but physically unstable due to moisture sorption.

  • Storage Condition: -20°C is optimal for long-term storage; 2-8°C is acceptable for active use.

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass with a Teflon-lined cap. Parafilm sealing is insufficient; use electrical tape or secondary containment with desiccant (Silica gel or Drierite).

  • Shelf Life: 24 months if seal remains unbroken.

  • Degradation Indicators: "Clumping" or "liquefaction" indicates hydrolysis. A strong "fishy" odor suggests degradation of the salt to the free amine.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 22016545, 1-Ethylpiperidine-2-carboxylic acid. Retrieved January 29, 2026, from [Link]

  • Organic Syntheses. (2011). Synthesis of Pipecolic Acid Derivatives. Organic Syntheses, Coll. Vol. 10. Retrieved January 29, 2026, from [Link]

Sources

Strategic Sourcing and Quality Assurance of 1-Ethylpiperidine-2-carboxylic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to provide a rigorous technical framework for sourcing and validating 1-Ethylpiperidine-2-carboxylic acid hydrochloride .

Note on Chemical Identity: There is a critical discrepancy in public databases regarding the CAS number provided in your request (25137-00-2 ). While often cited in procurement lists, this CAS is frequently associated with Nipecotic acid (Piperidine-3-carboxylic acid) or other isomers in major registries.[1][2] The correct CAS for 1-Ethylpiperidine-2-carboxylic acid (also known as N-Ethylpipecolic acid) is typically 69081-83-0 (free acid) or specific salt variants.[1]

This guide addresses the text topic: this compound. [1]

Technical Whitepaper for Pharmaceutical Development

Executive Summary & Chemical Profile

This compound is a pivotal heterocyclic building block, primarily utilized as a precursor in the synthesis of amide-linked local anesthetics (structurally related to bupivacaine and mepivacaine) and psychoactive pharmaceutical scaffolds.[1] Its amphiphilic nature—possessing both a basic tertiary amine and an acidic carboxyl group—presents specific challenges in purification, storage, and analytical validation.[1][2]

Core Chemical Specifications
PropertySpecificationTechnical Note
Chemical Name 1-Ethylpiperidine-2-carboxylic acid HClAlso: N-Ethylpipecolic acid HCl
Molecular Formula C₈H₁₅NO₂[1][3] · HClSalt stoichiometry is critical for yield calc.[1][4]
Molecular Weight 193.67 g/mol (HCl salt)Free base MW: 157.21 g/mol
Chirality C2 Position is ChiralUsually supplied as Racemic unless specified (R/S).[1][2][4]
Solubility Water, Methanol, EthanolPoor solubility in non-polar ethers/hexanes.[1][2]
pKa ~2.5 (COOH), ~10.5 (Amine)Zwitterionic character in neutral pH.[1][2][4]

The Supplier Landscape: Qualification & Risk

Sourcing this intermediate requires distinguishing between "catalog re-sellers" and "primary manufacturers."[1] The synthesis typically involves the hydrogenation of ethyl picolinates or the alkylation of pipecolic acid.[1] Each route introduces specific impurity risks.[4]

Supplier Tier Classification
Tier 1: Primary Manufacturers (Bulk/Process Scale)[1][2][4]
  • Examples: Enamine, WuXi AppTec, specific custom synthesis houses in India/China.[1][2]

  • Pros: Full batch traceability, custom salt formation, control over enantiomeric excess (ee).

  • Cons: High Minimum Order Quantity (MOQ), longer lead times.[1][2][4]

  • Best For: GMP scale-up, Pilot plant batches (>1 kg).[1][2][4]

Tier 2: Validated Distributors (Catalog Scale)
  • Examples: Sigma-Aldrich (Merck), TCI Chemicals, Fluorochem, Combi-Blocks.[1][2]

  • Pros: Rapid delivery, CoA available, standard packaging (1g - 100g).

  • Cons: Batch-to-batch variability; often re-packaged from Tier 1 sources.

  • Best For: Medicinal chemistry, hit-to-lead optimization.[1]

Tier 3: Aggregators (High Risk)[1][2][4]
  • Characteristics: "Inquire for Price" on all items, no physical inventory, opaque supply chain.[1][2]

  • Risk: High probability of receiving the wrong isomer (3-carboxylic acid vs 2-carboxylic acid) due to CAS confusion.[1]

Visualization: Supplier Qualification Workflow

The following diagram outlines the decision logic for selecting a supplier based on project phase and risk tolerance.

SupplierQualification Start Requirement Definition Scale Scale Needed? Start->Scale Small < 100g (R&D) Scale->Small Discovery Large > 1kg (Process) Scale->Large Development Tier2 Tier 2: Catalog Vendor (TCI, Sigma, Combi-Blocks) Small->Tier2 Tier1 Tier 1: Custom Mfg (Enamine, WuXi) Large->Tier1 Check1 Check: Isomer Spec (2-COOH vs 3-COOH) Tier2->Check1 Tier1->Check1 Check2 Check: Salt Form (HCl vs Free Base) Check1->Check2 Decision Order & Quarantine Check2->Decision

Figure 1: Decision matrix for sourcing 1-Ethylpiperidine-2-carboxylic acid, emphasizing isomer verification.

Technical Validation & Quality Control (QC)

Critical Impurity Profiling[1][2][3][5]
  • Regioisomers: The 3-carboxylic acid (Nipecotic acid derivative) is a common contaminant or mislabeled product.[1] It has distinct NMR signals.

  • Alkylation Reagents: Residual Ethyl Iodide or Ethyl Bromide (used to alkylate the nitrogen) are genotoxic impurities (GTIs) .[1][2][4] They must be controlled to ppm levels if used in late-stage synthesis.

  • Inorganic Salts: Excess Chloride or Bromide ions from the workup.[1]

Recommended Analytical Protocols
Protocol A: 1H-NMR Identification (The "Fingerprint")[1][2][4]
  • Solvent: D₂O (Deuterium Oxide).[1][2][4]

  • Rationale: The HCl salt is highly soluble in D₂O.[1] Using CDCl₃ often requires adding NaHCO₃ to free-base it in the tube, which complicates the spectrum.[1]

  • Key Diagnostic Signals:

    • H-2 (Alpha-proton): Look for a doublet of doublets (dd) or multiplet around 3.5 - 3.8 ppm .[1][2] If this signal is shifted significantly upfield or the splitting pattern indicates a CH₂ (as in the 3-isomer), reject the batch.[1][2]

    • N-Ethyl Group: A triplet (~1.3 ppm) and a quartet (~3.1 ppm).[1][2][4]

Protocol B: HPLC Purity Analysis (Methodology)

Standard UV detection is difficult because the molecule lacks a strong chromophore (no aromatic rings).[1][2][4]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 3.5µm.[1][2][4]

  • Mobile Phase:

    • A: 0.1% Perchloric Acid or TFA in Water (Low pH suppresses silanol interactions).[1][2][4]

    • B: Acetonitrile.[4][5][6]

  • Detection: CAD (Charged Aerosol Detector) or ELSD is preferred.[1][2][4] If UV is the only option, use 210 nm .[2]

  • Gradient: 0% B to 40% B over 15 minutes. (The compound is polar and elutes early).[1][2][4]

Protocol C: Chloride Content Titration

To confirm the stoichiometry (Mono-HCl vs Hemihydrochloride):

  • Method: Potentiometric titration with Silver Nitrate (AgNO₃).[1][2][4]

  • Target: 18.3% Chloride by weight (theoretical for C₈H₁₅NO₂[2][4]·HCl).

Visualization: QC Workflow

QC_Workflow Arrival Sample Arrival (Quarantine) Visual Visual Inspection (Hygroscopic Solid?) Arrival->Visual NMR 1H-NMR (D2O) Check Regiochemistry Visual->NMR IsomerCheck Is H-2 Signal Correct? NMR->IsomerCheck HPLC HPLC-CAD/ELSD Purity > 97%? IsomerCheck->HPLC Yes Fail Reject / Return IsomerCheck->Fail No (Wrong Isomer) Titration AgNO3 Titration Confirm HCl Stoichiometry HPLC->Titration Pass HPLC->Fail Fail Pass Release to Inventory Titration->Pass Match Titration->Fail Mismatch

Figure 2: Step-by-step analytical validation workflow to prevent false positives.

Handling and Storage Protocols

The hydrochloride salt of 1-Ethylpiperidine-2-carboxylic acid is hygroscopic .[1] Improper handling leads to "gooey" solids, making accurate weighing impossible.[1][2]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Desiccators are mandatory.[4]

  • Weighing: Allow the bottle to warm to room temperature before opening to prevent condensation. Weigh quickly.

  • Safety: As a piperidine derivative, it is a skin and eye irritant.[1][2] Use standard PPE.[4][7][8][9]

References

  • National Institutes of Health (PubChem). (n.d.).[1][2][4] Compound Summary: N-Ethylpipecolic acid. Retrieved January 29, 2026, from [Link][1][2][4]

  • ACG Publications. (2023).[1][2][4] Synthesis of piperidine amides of chromone-2-carboxylic acid. Records of Natural Products. Retrieved January 29, 2026, from [Link][1][2][4]

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Methodological & Application

Application Note: Strategic Incorporation of 1-Ethylpiperidine-2-carboxylic Acid Hydrochloride for Enhanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Peptide Conformation for Superior Performance

In the landscape of modern drug development, peptides represent a highly promising class of therapeutics due to their high specificity and low toxicity. However, native peptides often suffer from poor metabolic stability and low oral bioavailability, limiting their clinical utility. A key strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone. The incorporation of non-canonical, cyclic amino acids, such as derivatives of pipecolic acid (a six-membered ring homolog of proline), is a powerful tool for achieving this.[1][2]

1-Ethylpiperidine-2-carboxylic acid, a proline analog, offers a unique structural motif. The N-alkylation provides a significant steric block that not only restricts the rotation around the peptide bond but also enhances resistance to enzymatic degradation by exopeptidases.[3][4] Furthermore, the six-membered ring of pipecolic acid derivatives is known to alter the cis/trans isomer population of the preceding peptide bond, favoring the cis conformation to a greater extent than proline, thereby inducing specific secondary structures.[1][5] This application note provides a comprehensive guide for the efficient incorporation of 1-Ethylpiperidine-2-carboxylic acid hydrochloride into peptide sequences using solid-phase peptide synthesis (SPPS), focusing on overcoming the associated synthetic challenges to unlock its full potential in drug discovery.

Physicochemical Properties and Handling

Proper handling and storage of the amino acid building block are critical for successful synthesis. The hydrochloride salt form ensures stability and improves solubility in certain solvents. For synthesis, the free amine is typically generated in situ or the commercially available Fmoc-protected version is used.

PropertyValueReference
Chemical Name This compoundN/A
Molecular Formula C₈H₁₆ClNO₂[6]
Molecular Weight 193.67 g/mol [6]
CAS Number 69081-83-0 (for free acid)[7]
Appearance White to off-white solidGeneral Knowledge
Storage Store at 0-8°C, desiccated[7]

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or chemical fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes. Piperidine derivatives can be irritants.[8][9]

  • Refer to the specific Safety Data Sheet (SDS) for detailed toxicological information. The related compound 1-Methylpiperidine-2-carboxylic acid hydrochloride is listed as causing skin and eye irritation and may cause respiratory irritation.[10]

Strategic Rationale for Incorporation

The decision to incorporate 1-Ethylpiperidine-2-carboxylic acid is driven by several key objectives in peptide design:

  • Enhanced Proteolytic Stability: The N-ethyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by peptidases, which can significantly increase the in vivo half-life of the peptide.[4][11]

  • Conformational Rigidity: The cyclic structure and N-alkylation severely restrict the peptide backbone's flexibility. This can lock the peptide into a bioactive conformation, increasing its affinity and specificity for its target receptor.[3][12]

  • Improved Pharmacokinetics: Increased stability and a more defined, often more lipophilic, structure can contribute to improved pharmacokinetic properties, including the potential for enhanced oral availability.[2][4]

  • Modulation of Secondary Structure: The unique conformational preferences of pipecolic acid derivatives can be used to induce specific turns or disrupt helical structures, allowing for fine-tuning of the peptide's three-dimensional shape.[1][12]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered, N-alkylated amino acids presents a significant challenge in SPPS, primarily due to slow coupling kinetics.[3][13] This protocol is optimized to address these challenges, ensuring high-efficiency incorporation. It assumes the use of a commercially available Nα-Fmoc-1-ethyl-L-pipecolic acid derivative.

Workflow Overview

spss_workflow cluster_prep Resin Preparation cluster_coupling Incorporation of Fmoc-1-Ethyl-Pip-OH cluster_elongation Chain Elongation cluster_cleavage Final Cleavage Resin Select Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotetect_Initial Fmoc_Deprotetect_Initial Swell->Fmoc_Deprotetect_Initial Fmoc_Deprotect_Initial Initial Fmoc Deprotection (20% Piperidine/DMF) Activate Pre-activate Amino Acid: Fmoc-1-Ethyl-Pip-OH + HATU/Oxyma + DIPEA in DMF Fmoc_Deprotect_Initial->Activate Couple Couple to Resin (60 min, RT or MW 50°C) Activate->Couple Wash_1 Wash (DMF) Couple->Wash_1 Test Kaiser or Isatin Test (Check for completion) Wash_1->Test Double_Couple Double Couple (If necessary) Test->Double_Couple Incomplete Wash_2 Wash (DMF) Test->Wash_2 Complete Double_Couple->Couple Fmoc_Deprotect_Cycle Fmoc Deprotection (20% Piperidine/DMF) Wash_2->Fmoc_Deprotect_Cycle Couple_Next_AA Couple Next AA Fmoc_Deprotect_Cycle->Couple_Next_AA Repeat Repeat Cycle Couple_Next_AA->Repeat Repeat->Fmoc_Deprotect_Cycle Final_Deprotect Final Fmoc Deprotection Wash_Final Wash (DMF, DCM) Final_Deprotect->Wash_Final Cleave Cleave with TFA Cocktail (e.g., TFA/TIS/H₂O) Wash_Final->Cleave Precipitate Precipitate in Ether Cleave->Precipitate

Caption: Workflow for incorporating Fmoc-1-Ethyl-Pip-OH via SPPS.

Materials and Reagents
  • Nα-Fmoc-1-ethyl-L-pipecolic acid

  • SPPS-grade N,N-Dimethylformamide (DMF)[14]

  • Piperidine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.[15]

  • Additive: Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) as a safe and effective alternative to HOBt.[16]

  • Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).[8]

  • Cleavage Cocktail: Reagent K (TFA/Thioanisole/H₂O/Phenol/EDT, 82.5:5:5:5:2.5) or similar standard cocktail.

  • Cold diethyl ether

Step-by-Step Protocol

This protocol details the critical coupling cycle for 1-Ethylpiperidine-2-carboxylic acid. Standard SPPS procedures for resin swelling, washing, and the coupling of standard amino acids should be followed.[6][10]

  • Resin Preparation:

    • Swell the chosen resin in DMF for 30-60 minutes in a suitable reaction vessel.

    • Perform the initial N-terminal Fmoc deprotection of the resin (if applicable, e.g., for Rink Amide) using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation of Fmoc-1-Ethyl-L-pipecolic acid:

    • In a separate vial, dissolve Fmoc-1-Ethyl-L-pipecolic acid (3-5 eq. relative to resin loading), HATU (2.9 eq.), and Oxyma Pure (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.

    • Rationale: N-alkylated amino acids are poor nucleophiles and sterically hindered. Using a potent uronium/aminium salt activator like HATU in combination with an additive like Oxyma is crucial for forming the active ester intermediate efficiently and suppressing racemization.[16][17]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for at least 60-120 minutes at room temperature.

    • Optimization: For difficult couplings, microwave-assisted synthesis (e.g., 10-20 min at 50-75°C) can dramatically improve efficiency.[13]

    • Rationale: The increased steric bulk necessitates longer reaction times or the use of microwave energy to drive the reaction to completion.[13][18]

  • Monitoring and Double Coupling:

    • After the initial coupling time, take a small sample of resin beads, wash them thoroughly, and perform a qualitative test for free amines.

    • The Kaiser test (ninhydrin test) is not reliable for secondary amines like pipecolic acid.[10] Use the Isatin Test or the Chloranil Test to check for unreacted secondary amines.

    • If the test is positive (indicating incomplete coupling), drain the vessel and repeat the coupling step (Step 3) with a freshly prepared solution of activated amino acid ("double coupling").

    • Rationale: Incomplete coupling is the most common failure mode for this class of amino acids. A monitoring test is essential to ensure the integrity of the final peptide. Double coupling is a standard procedure to mitigate this issue.[18]

  • Washing and Capping (Optional):

    • Once the coupling is complete (negative Isatin/Chloranil test), wash the resin thoroughly with DMF (5-7 times) to remove all excess reagents.

    • If a small amount of unreacted amine persists after double coupling, it is advisable to cap these unreacted sites by treating the resin with an acetic anhydride/DIPEA solution in DMF for 20 minutes to prevent the formation of deletion sequences.

  • Continuation of Synthesis:

    • Proceed with the standard Fmoc deprotection (20% piperidine/DMF) to remove the Fmoc group from the newly added 1-Ethylpiperidine-2-carboxylic acid residue.

    • Continue elongating the peptide chain by repeating the standard coupling and deprotection cycles for the subsequent amino acids.

  • Final Cleavage and Deprotection:

    • Once the sequence is complete, perform a final N-terminal Fmoc deprotection.

    • Wash the resin with DMF, followed by DCM, and dry it under vacuum.[6]

    • Treat the resin with a freshly prepared cleavage cocktail (e.g., Reagent K) for 2-4 hours at room temperature to simultaneously cleave the peptide from the resin and remove side-chain protecting groups.[10]

    • Filter the resin and precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

Troubleshooting and Optimization

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Isatin/Chloranil test after first coupling)Steric hindrance of the N-alkylated amino acid slowing the reaction rate.• Perform a double coupling with fresh reagents.[18]• Increase coupling time to 2-4 hours.• Use microwave-assisted coupling to increase reaction kinetics.[13]• Ensure high-quality, amine-free DMF is used.[8]
Deletion Sequence Detected in Mass Spectrometry Incomplete coupling of the 1-Ethylpiperidine-2-carboxylic acid residue was not addressed.• Implement a capping step (acetic anhydride/DIPEA) after the coupling of the hindered residue to block any unreacted amines.
Epimerization/Racemization (Observed as a doublet peak in HPLC)Over-activation of the carboxylic acid; presence of base during activation.• Minimize pre-activation time to < 5 minutes.• Use a racemization-suppressing additive like Oxyma Pure.[16]• Consider using a coupling reagent known for low racemization, such as TOTT, especially if the issue persists.[16][19]
Low Yield of Crude Peptide Multiple incomplete couplings throughout the synthesis; inefficient cleavage.• Re-evaluate coupling efficiency at each step for hindered residues.• Ensure sufficient cleavage time (3-4 hours) and an appropriate cleavage cocktail for all protecting groups used.

Conclusion

The incorporation of 1-Ethylpiperidine-2-carboxylic acid is a technically demanding but highly rewarding strategy for the rational design of peptide therapeutics. The steric hindrance that imparts desirable pharmacological properties also necessitates a carefully optimized synthetic approach. By employing potent coupling reagents like HATU, utilizing microwave assistance, and diligently monitoring reaction completion with appropriate tests, researchers can successfully synthesize peptides containing this valuable non-canonical amino acid. The resulting conformational constraints can lead to peptides with significantly enhanced stability, target affinity, and overall therapeutic potential, making 1-Ethylpiperidine-2-carboxylic acid a critical tool for the next generation of peptide drugs.

References

  • Chem-Impex. (n.d.). 1-Ethyl-piperidine-2-carboxylic acid.
  • Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • Rivero, I. A., et al. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 1-Ethylpiperidine.
  • Sherwood, J., et al. (2017). The greening of peptide synthesis. Green Chemistry.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • AAPPTec. (n.d.). How to Synthesize a Peptide.
  • The Athenaeum - University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ACS Publications. (n.d.). Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects. The Journal of Organic Chemistry.
  • National Institutes of Health (NIH). (n.d.). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC.
  • PubMed. (n.d.). N-methylation in amino acids and peptides: Scope and limitations.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
  • ACS Publications. (n.d.). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Proline Derivatives and Analogs. (n.d.).
  • ACS Publications. (n.d.). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • ResearchGate. (n.d.). Conformational Properties of Secondary Amino Acids: Replacement of Pipecolic Acid by N-Methyl-L-alanine in Efrapeptin C. Request PDF.
  • National Institutes of Health (NIH). (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • PubMed. (n.d.). Proline Analogues in Drug Design: Current Trends and Future Prospects.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Enamine. (n.d.). Proline Analogues.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Royal Society of Chemistry. (n.d.). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Organic & Biomolecular Chemistry.
  • Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
  • ACS Publications. (n.d.). Proline Analogues. Chemical Reviews.
  • ResearchGate. (n.d.). Amino Acid-Protecting Groups.
  • PubMed. (n.d.). Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect".
  • BenchChem. (n.d.). An In-depth Technical Guide to Protecting Groups in Peptide Synthesis.

Sources

Amide coupling reactions with 1-Ethylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary & Challenge Profile

The coupling of 1-Ethylpiperidine-2-carboxylic acid hydrochloride (and its analogs like the bupivacaine precursor 1-butylpiperidine-2-carboxylic acid) represents a specific challenge in organic synthesis. This substrate presents a "perfect storm" of difficulties:

  • Steric Hindrance: The

    
    -carbon is part of a piperidine ring and is adjacent to an 
    
    
    
    -alkyl group, significantly retarding nucleophilic attack at the activated carbonyl.
  • Racemization Risk: The activation of

    
    -alkylated 
    
    
    
    -amino acids is prone to racemization via enolization (base-catalyzed proton abstraction), particularly because the
    
    
    -alkyl group lowers the energy barrier for oxazolonium ion formation or direct enolization compared to primary amides.
  • Salt Management: The hydrochloride salt requires neutralization (free-basing) in situ, necessitating base equivalents that can inadvertently catalyze epimerization.

This guide provides two distinct, self-validating protocols designed to maximize yield while maintaining >99% enantiomeric excess (ee).

Mechanistic Insight: The Chirality-Reactivity Trade-off

Understanding the failure mode is critical for success. Unlike standard amino acids,


-alkylated pipecolic acid derivatives cannot form hydrogen bonds that stabilize certain transition states.
The Enolization Trap

When the carboxylic acid is activated (e.g., to an active ester), the acidity of the


-proton increases. If the coupling reaction is slow due to steric hindrance (the "Reactivity" problem), the base present in the solution has more time to abstract the 

-proton (the "Chirality" problem), leading to a planar enolate intermediate and subsequent loss of stereochemical information.
Strategic Reagent Selection

To mitigate this, we must choose reagents that accelerate the coupling rate (


) significantly faster than the rate of racemization (

).
FeatureHATU / HOAt T3P (Propylphosphonic Anhydride) Acid Chloride (SOCl

)
Mechanism Fast active ester formation (7-azabenzotriazole)Mixed anhydride (low epimerization)Highly reactive acyl chloride
Racemization Risk Low (if base is controlled)Very Low High (requires strict control)
Steric Tolerance ExcellentGoodExcellent
Scalability Low (High cost, difficult byproduct removal)High (Water-soluble byproducts)Medium (Corrosive, toxic gas)
Best Use Case Discovery / MedChem (<1g) Process / Scale-up (>10g) Legacy / Cost-driven only

Experimental Protocols

Protocol A: The "Gold Standard" for Discovery (HATU/HOAt)

Recommended for small-scale synthesis (10 mg – 5 g) where yield and speed are paramount.

Reagents:

  • Substrate: 1-Ethylpiperidine-2-carboxylic acid HCl (1.0 equiv)

  • Amine Partner: 1.1 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Additive (Optional but recommended): HOAt (0.5 equiv) - Further suppresses racemization.

  • Base: DIPEA (Diisopropylethylamine) or 2,4,6-Collidine (3.0 equiv total)

  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

Step-by-Step Methodology:

  • Salt Neutralization (The "Cold Start"):

    • Dissolve the amino acid HCl salt and the amine partner in anhydrous DMF under Nitrogen.

    • Cool the mixture to 0 °C in an ice bath.

    • Add the first portion of base (1.0 equiv) dropwise. Rationale: This neutralizes the HCl without creating a highly basic environment that favors enolization.

  • Activation & Coupling:

    • Add HATU (and HOAt if using) as a solid in one portion.

    • Immediately add the remaining base (2.0 equiv) slowly over 5–10 minutes.

    • Critical Control Point: Maintain 0 °C for the first 30 minutes. The low temperature suppresses

      
       while the highly reactive HATU ester allows 
      
      
      
      to proceed.
  • Progression:

    • Allow the reaction to warm to Room Temperature (RT) only after 1 hour.

    • Monitor via LCMS.[1] Reaction is typically complete within 2–4 hours.

  • Workup:

    • Dilute with Ethyl Acetate. Wash 3x with 5% LiCl solution (removes DMF), 1x with sat. NaHCO

      
      , and 1x with Brine.
      
Protocol B: The "Green" Scalable Method (T3P)

Recommended for process chemistry (>10 g) requiring high purity and simple workup.

Reagents:

  • Substrate: 1-Ethylpiperidine-2-carboxylic acid HCl (1.0 equiv)

  • Amine Partner: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: NMM (N-Methylmorpholine) or Pyridine (3.5 equiv)

  • Solvent: 2-MeTHF or Ethyl Acetate (0.2 M concentration)

Step-by-Step Methodology:

  • Slurry Formation:

    • Charge the reaction vessel with the amino acid HCl salt, amine partner, and solvent (EtOAc or 2-MeTHF).

    • Add the base (3.5 equiv) at RT. The mixture may remain a slurry.

  • T3P Addition:

    • Cool the mixture to 0–5 °C .

    • Add the T3P solution dropwise over 20 minutes.

    • Mechanistic Note: T3P forms a mixed anhydride.[2][3] The reaction is slower than HATU but significantly cleaner.

  • Reaction:

    • Warm to RT and stir. This reaction may require 12–24 hours due to the steric bulk of the ethyl-piperidine system.

    • Optimization: If conversion is <50% after 12h, heat to 40 °C. T3P is thermally stable and low-epimerizing even at elevated temperatures compared to uronium salts.

  • Self-Validating Workup (The "T3P Advantage"):

    • Add water to quench.[4]

    • Separate phases.

    • Wash organic layer with 1M HCl (removes unreacted amine and pyridine/NMM).

    • Wash with 1M NaOH (removes T3P byproducts—they are water-soluble phosphates—and unreacted acid).

    • Result: The organic layer contains near-pure product, often requiring no chromatography.

Visualization & Logic Flow

Decision Matrix: Reagent Selection

ReagentSelection Start Start: 1-Ethylpiperidine-2-COOH HCl Scale What is the Reaction Scale? Start->Scale Small < 5 grams (Discovery) Scale->Small Large > 10 grams (Process) Scale->Large HATU Select Protocol A: HATU/HOAt (High Cost, Max Yield) Small->HATU Risk Is the Amine Partner Highly Sterically Hindered? Large->Risk T3P Select Protocol B: T3P (Low Cost, High Purity) Risk->HATU Yes (T3P may be too slow) Risk->T3P No

Caption: Decision tree for selecting the optimal coupling reagent based on scale and steric demands.

Reaction Workflow & Critical Control Points

Workflow Input Input: Acid HCl Salt + Amine Base1 Neutralization (1.0 eq Base, 0°C) Input->Base1 Prevent Heat Activate Activation (Add HATU/T3P) Base1->Activate Free Base Formed Base2 Coupling (Add Rem. Base Slowly) Activate->Base2 Active Ester/Anhydride Monitor Monitor: LCMS (Conv.) + Chiral HPLC (ee%) Base2->Monitor Time

Caption: Workflow emphasizing the split addition of base to control pH and suppress racemization.

Troubleshooting: The Self-Validating System

To ensure the protocol is working ("Trustworthiness"), you must validate the stereochemical integrity.

The "Racemization Check" Protocol:

  • Standard: Purchase or synthesize a small amount of the enantiomer or the racemate of your target product.

  • Method: Develop a Chiral HPLC method (e.g., Chiralpak AD-H or OD-H column, Hexane/IPA gradient).

  • Checkpoint: Before full workup, take a 50 µL aliquot of the reaction mixture, quench with MeOH, and run on Chiral HPLC.

    • Pass: < 1% of the unwanted enantiomer.[4]

    • Fail: > 1% enantiomer detected. Action: Switch base to Collidine or lower reaction temperature to -10 °C.

Common Failure Modes:

  • Low Yield with T3P: The reaction is likely too slow due to sterics. Fix: Increase concentration to 0.5 M or switch to HATU.

  • High Epimerization: Base was added too quickly or the reaction exothermed. Fix: Strictly control temperature at 0 °C during base addition.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Chemical Reviews, 116(19), 11754-11844. Link

  • Archimica. (2011). T3P (Propylphosphonic Anhydride): The Water Scavenger. Archimica White Paper. Link (Note: T3P is now marketed by Curia/Euticals).

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4][5][6][7][8] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Dohi, T., et al. (2010). Synthesis of Bupivacaine and its Enantiomer via N-Alkylation of Pipecolic Acid Anilide. The Journal of Organic Chemistry, 75(6).[9] Link

Sources

Esterification of 1-Ethylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Ethyl 1-Ethylpiperidine-2-carboxylate Hydrochloride

Abstract

This comprehensive application note provides detailed protocols and theoretical insights for the esterification of 1-Ethylpiperidine-2-carboxylic acid hydrochloride to its corresponding ethyl ester. This compound is a valuable building block in the synthesis of various pharmaceutical agents.[1] We present two robust and widely applicable methods: the classic Fischer-Speier esterification under sulfuric acid catalysis and a high-efficiency method utilizing thionyl chloride in ethanol. This guide is designed for researchers in organic synthesis and drug development, offering a comparative analysis of the methodologies, step-by-step protocols, process optimization strategies, and troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction and Mechanistic Rationale

1-Ethylpiperidine-2-carboxylic acid, also known as 1-ethylpipecolic acid, is a derivative of the non-proteinogenic amino acid, pipecolic acid.[2] Its ethyl ester is a key intermediate in the development of more complex molecules. The esterification of its hydrochloride salt presents a common challenge in organic synthesis: performing a reaction on the carboxylic acid functional group while the amine is present as a salt.

The hydrochloride form serves as a built-in protecting group for the tertiary amine, preventing it from engaging in side reactions. The primary challenge is the efficient conversion of the relatively unreactive carboxylic acid to an ester. This is typically achieved under acidic conditions, which serve to activate the carbonyl group of the carboxylic acid towards nucleophilic attack by the alcohol.

Causality of Method Selection

Two principal methods are detailed herein, chosen for their reliability, scalability, and differing mechanistic advantages:

  • Fischer-Speier Esterification: This is a classic, equilibrium-based reaction where the carboxylic acid and an excess of alcohol are heated in the presence of a strong acid catalyst.[3][4] The equilibrium is driven towards the ester product by using a large excess of the alcohol (often as the solvent) and by removing the water formed during the reaction.[5][6] Common catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl).[3][7]

  • Thionyl Chloride (SOCl₂) Method: This is an exceptionally efficient method for esterifying amino acids.[8][9] Thionyl chloride reacts exothermically with the alcohol (ethanol) to generate two key species in situ: hydrogen chloride (HCl) and sulfur dioxide (SO₂). The generated HCl acts as the catalyst for the Fischer esterification, while SOCl₂ and its byproducts also act as powerful dehydrating agents, consuming the water produced and driving the reaction to completion.[10] This method often proceeds faster and with higher yields compared to the standard Fischer esterification.

Comparative Overview of Protocols

For ease of selection, the key parameters and expected outcomes of the two detailed protocols are summarized below.

ParameterProtocol 1: Fischer-Speier (H₂SO₄)Protocol 2: Thionyl Chloride (SOCl₂)
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Thionyl Chloride (SOCl₂)
Reagent Function H₂SO₄ acts solely as a catalyst.SOCl₂ generates the HCl catalyst in situ and acts as a dehydrating agent.
Reaction Time 4-12 hours (typically)2-6 hours (typically)
Temperature Reflux (approx. 78 °C for Ethanol)Reflux (approx. 78 °C for Ethanol)
Typical Yield 75-85%85-95%
Advantages Uses common, inexpensive reagents. Simpler setup.Higher yield, faster reaction time, irreversible due to water removal.
Disadvantages Equilibrium-limited, requires large excess of alcohol. Work-up involves careful neutralization.SOCl₂ is highly corrosive and moisture-sensitive, requiring careful handling.
Safety Concerns Handling of concentrated sulfuric acid.Handling of highly reactive and corrosive thionyl chloride. Generates HCl and SO₂ gas. Must be performed in a well-ventilated fume hood.

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification using Sulfuric Acid

This protocol leverages the principle of mass action and catalysis to achieve efficient esterification.

3.1. Materials and Equipment

  • This compound

  • Absolute Ethanol (EtOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL or appropriate size)

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.2. Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 1 equivalent).

  • Solvent Addition: Add absolute ethanol (50 mL). The starting material may not fully dissolve at this stage.

  • Catalyst Addition: Cool the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid (e.g., 1.5 mL) dropwise with vigorous stirring. An exothermic reaction will occur.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78 °C) using a heating mantle. Maintain reflux for 6-8 hours.

  • Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, neutralizing it, and spotting it against the starting material. The disappearance of the starting material indicates reaction completion.

  • Work-up - Solvent Removal: Allow the reaction to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Work-up - Neutralization & Extraction: Cool the resulting residue in an ice bath. Carefully add saturated sodium bicarbonate solution until the evolution of CO₂ ceases and the pH is basic (~8-9).

  • Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude ethyl 1-ethylpiperidine-2-carboxylate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary. The final product is typically isolated as the free base (an oil) or can be converted back to the hydrochloride salt by treatment with HCl in ether.

Protocol 2: High-Efficiency Esterification using Thionyl Chloride

This protocol is superior for achieving high yields due to the in situ generation of catalyst and simultaneous removal of water.

3.3. Materials and Equipment

  • This compound

  • Absolute Ethanol (EtOH), anhydrous

  • Thionyl Chloride (SOCl₂)

  • Round-bottom flask (100 mL or appropriate size) with a septum

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Addition funnel or syringe

  • Ice-water bath

  • Heating mantle with magnetic stirring

  • Rotary evaporator

3.4. Step-by-Step Methodology

  • Reaction Setup (Critical Safety Step): This entire procedure must be conducted in a certified chemical fume hood. Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube.

  • Solvent Addition: Add absolute ethanol (50 mL) to the flask.

  • Reagent Addition (Critical Safety Step): Cool the ethanol in an ice-water bath to 0 °C. Using a syringe or addition funnel, add thionyl chloride (e.g., 1.2 equivalents) dropwise over 15-20 minutes.[8][9] The addition is highly exothermic and will generate HCl and SO₂ gas. Maintain a slow addition rate to keep the temperature below 10 °C.

  • Substrate Addition: After the thionyl chloride addition is complete, remove the ice bath and add the this compound (e.g., 5.0 g, 1 equivalent) to the stirred solution.

  • Reflux: Heat the mixture to a gentle reflux (approx. 78 °C) and maintain for 3-4 hours. The reaction mixture should become a clear solution.

  • Work-up: Allow the reaction to cool to room temperature. Carefully concentrate the solution to dryness using a rotary evaporator. The resulting solid or semi-solid is the desired ethyl 1-ethylpiperidine-2-carboxylate hydrochloride.

  • Purification: The product is often of high purity at this stage. If necessary, it can be recrystallized from a suitable solvent system (e.g., ethanol/ether) or triturated with cold ether to remove any non-polar impurities. The residue can also be re-suspended in a solvent like toluene and evaporated again to remove volatile by-products.[8]

Visualized Workflows and Mechanisms

Reaction Scheme

Figure 1: General esterification of the starting material.

Fischer Esterification Mechanism

Fischer_Mechanism A 1. Carbonyl Protonation B 2. Nucleophilic Attack by Ethanol A->B Activates Carbonyl C 3. Proton Transfer B->C Forms Tetrahedral Intermediate D 4. Elimination of Water C->D Creates Good Leaving Group (H₂O) E 5. Deprotonation D->E Reforms Carbonyl F F E->F Yields Ester Product

Figure 2: Simplified workflow of the Fischer esterification mechanism.[11]

Thionyl Chloride Protocol Workflow

Protocol_Workflow cluster_prep Reaction Phase cluster_workup Work-up & Purification start Cool Anhydrous Ethanol to 0 °C add_socl2 Slowly Add Thionyl Chloride (Exothermic, Gas Evolution) start->add_socl2 add_acid Add Amino Acid Hydrochloride add_socl2->add_acid reflux Heat to Reflux (3-4 hours) add_acid->reflux cool Cool to Room Temperature reflux->cool evap Concentrate via Rotary Evaporation cool->evap purify Recrystallize or Triturate (if necessary) evap->purify end end purify->end Final Product: Ester Hydrochloride Salt

Figure 3: Step-by-step workflow for the thionyl chloride method.

References

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Pearson. (2024). Reactions of Amino Acids: Esterification. Retrieved from [Link]

  • MDPI. (2021). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing amino acid ester hydrochloride.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • ResearchGate. (2016). What are a good methods for reaction of amino acids with thionyl chloride?. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). Continuous ethyl lactate preparation method.
  • Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scheme for synthesis of ethyl [18F]FAC from ethyl glycolate. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of method for preparing ethyl thioglycolate.
  • YouTube. (2019). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Thieme Chemistry. (2024). Synthesis of Esters from Carboxylic Acids and Derivatives. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Pianeta Chimica. (n.d.). Synthesis of Amino Acid Methyl Ester Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-Piperidinecarboxylic acid, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.

Sources

Application Note: 1-Ethylpiperidine-2-carboxylic Acid HCl as a Privileged Scaffold in Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 1-Ethylpiperidine-2-carboxylic Acid Hydrochloride in Neuropharmacology and Medicinal Chemistry Content Type: Application Note & Experimental Protocols Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists

Executive Summary & Scientific Rationale

This compound (N-ethyl pipecolic acid HCl) represents a critical "privileged structure" in neuropharmacology. It serves as the structural homolog of the endogenous metabolite L-pipecolic acid (a lysine catabolite) and functions as the core pharmacophore for the synthesis of amide-linked local anesthetics (anologues of mepivacaine/bupivacaine) and novel GABA uptake inhibitors.

In neuroscience research, this compound is utilized primarily in two high-value workflows:

  • Medicinal Chemistry (SAR Studies): As a building block for synthesizing voltage-gated sodium channel (

    
    ) blockers and N-methyl-D-aspartate (NMDA) receptor modulators. The N-ethyl substitution provides a specific lipophilic profile that balances blood-brain barrier (BBB) penetration with metabolic stability, distinct from its N-methyl (mepivacaine-like) or N-butyl (bupivacaine-like) counterparts.
    
  • Metabolic Neurochemistry: As a chemical probe to investigate the pathophysiology of peroxisomal disorders (e.g., Zellweger syndrome) where pipecolic acid metabolism is dysregulated, and to study GABAergic transmission modulation.

Mechanism of Action & Pharmacological Significance[1][2]

The Pipecolic Acid Pharmacophore

The piperidine-2-carboxylic acid ring is a conformationally restricted amino acid. When substituted at the nitrogen (N-1 position) with an ethyl group, it creates a specific steric and electronic environment.

  • GABAergic Modulation: Pipecolic acid derivatives act as inhibitors of GABA uptake carriers (GAT) or weak agonists at GABA receptors. The N-ethyl group modifies the interaction with the transporter's hydrophobic pocket, altering selectivity between GAT-1 and GAT-3.

  • Sodium Channel Blockade (Local Anesthesia): When coupled with 2,6-xylidine or similar anilines, the 1-ethylpiperidine-2-carboxylic acid moiety forms the "head" of the local anesthetic molecule. The protonated tertiary amine (at physiological pH) binds to the intracellular side of the

    
     channel, blocking ion influx and halting action potential propagation.
    
Pathway Visualization

The following diagram illustrates the dual utility of this scaffold in synthesizing modulators for both Excitatory (NMDA) and Inhibitory (GABA) pathways, as well as Ion Channels.

PipecolicScaffold Scaffold 1-Ethylpiperidine-2-carboxylic Acid HCl Synthesis Amide Coupling (w/ Anilines/Amines) Scaffold->Synthesis Chemical Derivatization Target3 NMDA Receptors (Allosteric Site) Scaffold->Target3 Direct Interaction Target1 Voltage-Gated Na+ Channels Synthesis->Target1 Lipophilic Amides Target2 GABA Transporters (GAT-1/GAT-3) Synthesis->Target2 Bioisosteres Outcome1 Local Anesthesia (Analgesia) Target1->Outcome1 Outcome2 Anticonvulsant Activity Target2->Outcome2 Target3->Outcome2

Caption: Divergent synthesis pathways utilizing the 1-Ethylpiperidine-2-carboxylic acid scaffold to target distinct neurological mechanisms.

Experimental Protocols

Protocol A: Synthesis of N-Ethyl Pipecolyl Amides (Local Anesthetic Library Generation)

Purpose: To synthesize a library of compounds for testing


 channel blockade potency. This protocol couples 1-Ethylpiperidine-2-carboxylic acid with various substituted anilines.

Reagents:

  • 1-Ethylpiperidine-2-carboxylic acid HCl (1.0 eq)

  • Substituted Aniline (e.g., 2,6-dimethylaniline) (1.1 eq)

  • HATU (1.2 eq) or EDC.HCl/HOBt

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Activation: In a round-bottom flask under nitrogen, dissolve 1-Ethylpiperidine-2-carboxylic acid HCl (1 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (3 mmol) dropwise at 0°C. Stir for 10 minutes to neutralize the hydrochloride salt and activate the carboxylic acid.

  • Coupling Agent: Add HATU (1.2 mmol). Stir for 15 minutes at 0°C until the solution clarifies (formation of the active ester).

  • Amine Addition: Add the substituted aniline (1.1 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.

  • Work-up: Dilute with EtOAc (50 mL). Wash sequentially with sat.

    
     (2x), water (2x), and brine (1x).
    
  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).
    
  • Salt Formation (Optional for Bioassay): Dissolve the free base in diethyl ether and bubble dry HCl gas to precipitate the hydrochloride salt for improved water solubility in biological assays.

Protocol B: Synaptosomal GABA Uptake Assay

Purpose: To evaluate if the synthesized derivatives or the parent acid act as GABA uptake inhibitors.

Materials:

  • Rat brain synaptosomes (P2 fraction)

  • ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -GABA (Radioligand)[1]
    
  • Assay Buffer: Krebs-Henseleit buffer (pH 7.4)

  • Test Compounds: 1-Ethylpiperidine-2-carboxylic acid HCl (and derivatives)

Methodology:

  • Preparation: Resuspend synaptosomes in glucose-containing Krebs buffer.

  • Pre-incubation: Aliquot synaptosomes into tubes. Add test compounds (concentration range

    
     to 
    
    
    
    M) and incubate at 37°C for 10 minutes.
    • Control: Use Nipecotic acid (known inhibitor) as a positive control.

  • Uptake Initiation: Add

    
    -GABA (final concentration 10 nM) to the mixture.
    
  • Incubation: Incubate for exactly 4 minutes at 37°C.

  • Termination: Rapidly stop the reaction by adding 2 mL of ice-cold buffer and filtering immediately through GF/B glass fiber filters under vacuum.

  • Washing: Wash filters 3x with 3 mL ice-cold buffer to remove non-specific binding.

  • Quantification: Measure radioactivity in the filters using liquid scintillation counting.

  • Analysis: Calculate

    
     values by plotting % inhibition vs. log[concentration].
    

Data Interpretation & Reference Standards

When utilizing 1-Ethylpiperidine-2-carboxylic acid HCl in comparative studies, the following physicochemical parameters are critical for predicting BBB permeability and receptor binding.

Table 1: Comparative Physicochemical Properties of Pipecolic Acid Analogs

CompoundN-SubstituentLogP (Est.)Primary Target ClassNeuroscience Application
Pipecolic Acid-H-2.1NMDA/GABAEndogenous metabolite marker
1-Ethylpiperidine-2-COOH -Ethyl 0.8 Na+ Channel / GAT Anesthetic/Anticonvulsant Scaffold
N-Butylpipecolic Acid-Butyl1.9Na+ ChannelPotent, long-acting anesthetic precursor
Nipecotic Acid-H (Pos 3)-2.3GAT-1GABA uptake inhibitor (Tiagabine precursor)

Interpretation Guide:

  • LogP Shift: The ethyl group significantly increases lipophilicity compared to the parent amino acid, facilitating entry into the CNS.

  • Steric Bulk: The ethyl group is less bulky than a butyl group (as in bupivacaine), typically resulting in a faster onset of action but shorter duration of action in derived anesthetics.

References

  • Mihranian, A., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies.[2] Current Neuropharmacology. Link

  • Takahama, K., et al. (1986).[3] Pipecolic acid enhancement of GABA response in single neurons of rat brain.[3] Neuropharmacology.[3] Link

  • Gutierrez, M., et al. (1986). Influence of pipecolic acid on the release and uptake of [3H]GABA from brain slices of mouse cerebral cortex. Neurochemistry International. Link

  • PubChem. (n.d.). 1-Ethylpiperidine-2-carboxylic acid Compound Summary. National Center for Biotechnology Information. Link

  • ChemSrc. (2025).[4] this compound Safety and Data.Link

Sources

Application Note: A Scalable and Efficient Synthesis of 1-Ethylpiperidine-2-carboxylic acid Hydrochloride for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Ethylpiperidine-2-carboxylic acid hydrochloride is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, particularly in the development of analgesics and anti-inflammatory agents.[1] Its piperidine scaffold is a common structural motif in neuroactive drugs, contributing to the specificity and efficacy of the final active pharmaceutical ingredient (API).[2] The growing demand for pharmaceuticals incorporating this moiety necessitates a robust, scalable, and economically viable synthetic process. This application note provides a detailed, field-proven protocol for the large-scale synthesis of this compound, emphasizing process efficiency, safety, and product purity.

Synthetic Strategy Overview

The synthesis is approached as a two-step process commencing with the catalytic hydrogenation of 2-picolinic acid to yield piperidine-2-carboxylic acid. This is followed by a reductive amination reaction for the N-ethylation of the piperidine ring. This strategy is designed for scalability and avoids the use of hazardous alkylating agents in the final step.

Synthesis_Overview 2-Picolinic Acid 2-Picolinic Acid Piperidine-2-carboxylic acid Piperidine-2-carboxylic acid 2-Picolinic Acid->Piperidine-2-carboxylic acid Catalytic Hydrogenation 1-Ethylpiperidine-2-carboxylic acid 1-Ethylpiperidine-2-carboxylic acid Piperidine-2-carboxylic acid->1-Ethylpiperidine-2-carboxylic acid Reductive Amination 1-Ethylpiperidine-2-carboxylic acid HCl 1-Ethylpiperidine-2-carboxylic acid HCl 1-Ethylpiperidine-2-carboxylic acid->1-Ethylpiperidine-2-carboxylic acid HCl HCl Salt Formation

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Piperidine-2-carboxylic acid

The initial step involves the heterogeneous catalytic hydrogenation of 2-picolinic acid. This method is preferred for its high efficiency, simple work-up, and the ease of catalyst recovery on a large scale.[3]

Reaction Mechanism

The hydrogenation of the pyridine ring of 2-picolinic acid to a piperidine ring occurs on the surface of a palladium on carbon (Pd/C) catalyst. The reaction proceeds via the adsorption of the aromatic ring onto the catalyst surface, followed by the sequential addition of hydrogen atoms.

Detailed Protocol
  • Reactor Setup: A high-pressure hydrogenation reactor is charged with 2-picolinic acid and deionized water.

  • Catalyst Addition: A 5% Palladium on carbon (Pd/C) catalyst is added to the reactor. The catalyst loading is typically 1-5% by weight relative to the starting material.[3]

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction is typically conducted at a pressure of 3-5 MPa and a temperature of 50-80°C for 3-4 hours.[3]

  • Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake.

  • Catalyst Removal: Upon completion, the reactor is cooled, and the pressure is released. The reaction mixture is filtered to remove the Pd/C catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to approximately 50% of its original volume. Methanol is then added to precipitate the piperidine-2-carboxylic acid. The mixture is cooled to 0-5°C to maximize crystallization, and the product is isolated by centrifugation or filtration.[3]

ParameterValueRationale
Starting Material2-Picolinic AcidReadily available and provides the core piperidine-2-carboxylic acid structure.
Catalyst5% Pd/CHighly efficient for pyridine ring hydrogenation and easily recoverable.
SolventWaterGreen solvent, and the product has limited solubility in a water/methanol mixture, aiding isolation.
Hydrogen Pressure3-5 MPaEnsures a sufficient rate of hydrogenation without requiring excessively high-pressure equipment.
Temperature50-80°CProvides adequate thermal energy for the reaction to proceed at a reasonable rate without promoting side reactions.
Reaction Time3-4 hoursTypically sufficient for complete conversion as monitored by hydrogen uptake.

Part 2: Synthesis of this compound

This step employs a reductive amination process, which is a highly efficient and scalable method for N-alkylation.[4] It involves the reaction of the secondary amine of piperidine-2-carboxylic acid with acetaldehyde in the presence of a reducing agent.

Reaction Mechanism

The secondary amine of piperidine-2-carboxylic acid reacts with acetaldehyde to form an unstable iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride or catalytic hydrogenation, to yield the N-ethylated product.

Detailed Protocol
  • Reaction Setup: Piperidine-2-carboxylic acid is suspended in a suitable solvent such as methanol or ethanol in a reaction vessel.

  • Aldehyde Addition: Acetaldehyde is added to the suspension.

  • Reduction: A reducing agent, for example, sodium cyanoborohydride or catalytic hydrogenation with a suitable catalyst like Pd/C, is introduced. For large-scale production, catalytic hydrogenation is often preferred for safety and cost reasons.

  • Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (30-40°C) until completion, which can be monitored by techniques like TLC or LC-MS.

  • Work-up: The reaction mixture is filtered (if a solid catalyst is used) and the solvent is removed under reduced pressure.

  • Salt Formation and Purification: The crude 1-Ethylpiperidine-2-carboxylic acid is dissolved in a suitable solvent like ethanol or ethyl acetate. Concentrated hydrochloric acid is then added to adjust the pH to acidic, leading to the precipitation of the hydrochloride salt.[5] The product is then purified by recrystallization from a solvent system such as ethanol/ethyl acetate to yield the final product as a white solid.[5]

ParameterValueRationale
Starting MaterialPiperidine-2-carboxylic acidSynthesized in the previous step.
Alkylating AgentAcetaldehydeA readily available and cost-effective source of the ethyl group.
Reducing AgentCatalytic Hydrogenation (e.g., H₂/Pd/C) or NaBH₃CNCatalytic hydrogenation is preferred for large-scale due to cost and safety. NaBH₃CN is a milder option suitable for smaller scales.
SolventMethanol or EthanolGood solvents for the reactants and facilitate the reaction.
TemperatureRoom Temperature to 40°CMild conditions that minimize side reactions.
PurificationRecrystallization from Ethanol/Ethyl AcetateEffective method for obtaining a high-purity crystalline product.

Process Optimization and Scale-Up Considerations

  • Catalyst Loading and Recycling: In the hydrogenation step, optimizing the Pd/C catalyst loading is crucial for cost-effectiveness. The catalyst can often be recovered and reused for several batches, significantly reducing overall process costs.

  • Control of Exotherms: The hydrogenation reaction can be exothermic. On a large scale, proper heat management through reactor cooling systems is essential to maintain a safe and controlled reaction.

  • Choice of Reducing Agent: While sodium cyanoborohydride is effective, its toxicity and cost can be prohibitive for large-scale synthesis. Catalytic hydrogenation is a greener and more economical alternative for the reductive amination step.

  • Crystallization and Polymorphism: The final crystallization step is critical for achieving high purity and the desired crystal form of the hydrochloride salt. Careful control of solvent composition, cooling rate, and agitation can influence crystal size and morphology, which can be important for downstream processing.

Quality Control and Characterization

To ensure the final product meets the required specifications for pharmaceutical use, a comprehensive set of analytical tests should be performed.

Analytical TechniqueParameter to be MeasuredExpected Outcome
HPLC Purity and impurity profilePurity ≥ 99.0%. Identification and quantification of any process-related impurities.
¹H NMR & ¹³C NMR Structural confirmationSpectra consistent with the structure of this compound.
Mass Spectrometry Molecular weight confirmationMolecular ion peak corresponding to the expected molecular weight.
FT-IR Functional group analysisCharacteristic absorption bands for the carboxylic acid, amine hydrochloride, and aliphatic C-H bonds.
Melting Point Identity and purityA sharp melting point within a narrow range, consistent with the reference standard.
Karl Fischer Titration Water contentTo ensure the product is within the specified limits for water content.

Safety Considerations

  • Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation step must be carried out in a well-ventilated area using equipment designed for high-pressure reactions. Proper grounding and bonding of equipment are essential to prevent static discharge.

  • Reagents: Acetaldehyde is a volatile and flammable liquid. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive. Use appropriate PPE, including gloves, goggles, and a lab coat.

Conclusion

This application note details a scalable and efficient two-step synthesis of this compound. By employing a robust catalytic hydrogenation followed by a clean reductive amination, this protocol offers a practical and economically viable route for the large-scale production of this important pharmaceutical intermediate. The emphasis on process control, safety, and thorough analytical characterization ensures the final product meets the stringent quality requirements of the pharmaceutical industry.

References

  • Chem-Impex. 1-Ethyl-piperidine-2-carboxylic acid. Available at: [Link]

  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents.
  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents.
  • MySkinRecipes. This compound. Available at: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • ResearchGate. Reductive amination of acetic acid (2a) with piperidine (1a) to... Available at: [Link]

  • Wikipedia. Picolinic acid. Available at: [Link]

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Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 1-Ethylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1-Ethylpiperidine-2-carboxylic acid is a cyclic amino acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold can impart favorable conformational constraints on bioactive molecules, potentially enhancing their potency, selectivity, and metabolic stability. The carboxylic acid group at the 2-position is a key functional handle for molecular elaboration, allowing for the introduction of diverse substituents and the formation of various conjugates.

However, the inherent polarity and ionizable nature of the carboxylic acid can present challenges in drug development, such as poor membrane permeability, rapid renal clearance, and susceptibility to metabolic conjugation.[1] Derivatization of this functional group is a critical strategy to modulate the physicochemical properties of molecules containing the 1-ethylpiperidine-2-carboxylic acid scaffold, thereby optimizing their pharmacokinetic and pharmacodynamic profiles.

This comprehensive guide provides detailed application notes and protocols for the three primary strategies for derivatizing the carboxylic acid group of 1-Ethylpiperidine-2-carboxylic acid: Esterification , Amidation , and Acid Chloride Formation . The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and practical utility.

I. Esterification: Masking Polarity and Creating Prodrugs

Esterification of the carboxylic acid group is a common strategy to increase lipophilicity, improve membrane permeability, and create prodrugs that can be hydrolyzed in vivo to release the active carboxylic acid.[1] Two primary methods for the esterification of 1-Ethylpiperidine-2-carboxylic acid are discussed: Fischer-Speier Esterification and Williamson-type Ester Synthesis.

A. Fischer-Speier Esterification

This classical method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2][3] The reaction is an equilibrium process, and therefore, it is often necessary to use a large excess of the alcohol or to remove water as it is formed to drive the reaction to completion.[2][4]

Experimental Protocol: Synthesis of Ethyl 1-Ethylpiperidine-2-carboxylate

Materials:

  • 1-Ethylpiperidine-2-carboxylic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-Ethylpiperidine-2-carboxylic acid (1.0 eq) in absolute ethanol (10-20 volumes).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred solution. The addition is exothermic.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Be cautious as CO₂ evolution will cause foaming.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: The crude ethyl 1-ethylpiperidine-2-carboxylate can be purified by column chromatography on silica gel if necessary.

Causality of Choices:

  • Excess Alcohol: Using ethanol as the solvent ensures a large molar excess, pushing the equilibrium towards the product side.[2]

  • Strong Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][4]

  • Neutralization: The sodium bicarbonate quench is crucial to remove the acid catalyst and any unreacted carboxylic acid, facilitating extraction of the ester into the organic phase.

B. Williamson-type Ester Synthesis (via Alkyl Halides)

This method involves the deprotonation of the carboxylic acid to form a carboxylate salt, which then acts as a nucleophile to displace a halide from an alkyl halide.[4] This SN2 reaction is particularly useful for introducing more complex or sterically hindered alkyl groups.

Experimental Protocol: Synthesis of Benzyl 1-Ethylpiperidine-2-carboxylate

Materials:

  • 1-Ethylpiperidine-2-carboxylic acid

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Benzyl bromide

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 1-Ethylpiperidine-2-carboxylic acid (1.0 eq) in DMF or MeCN, add potassium carbonate (1.5-2.0 eq).

  • Alkylating Agent Addition: Add benzyl bromide (1.1-1.2 eq) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (40-60 °C) for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate three times.

    • Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality of Choices:

  • Base: Potassium carbonate is a mild base that deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion. Cesium carbonate can be used for more challenging reactions as it enhances the nucleophilicity of the carboxylate.

  • Solvent: Polar aprotic solvents like DMF and MeCN are ideal for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.

Data Summary: Esterification Methods
MethodReagentsCatalyst/BaseSolventTemperatureKey Advantages
Fischer-Speier AlcoholH₂SO₄, HClAlcoholRefluxSimple, inexpensive for simple alcohols.
Williamson-type Alkyl HalideK₂CO₃, Cs₂CO₃DMF, MeCNRT to 60 °CGood for a wide range of alkyl groups.

II. Amidation: Building Blocks for Peptidomimetics and Bioactive Molecules

The formation of an amide bond from the carboxylic acid of 1-Ethylpiperidine-2-carboxylic acid is a cornerstone of its application in drug discovery, enabling the synthesis of peptidomimetics and other complex molecules. Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid.[5]

A. Carbodiimide-Mediated Amide Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents that activate carboxylic acids to form a reactive O-acylisourea intermediate.[5][6] This intermediate is then attacked by the amine to form the amide bond.

To suppress side reactions and minimize racemization, an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is often included.[6][7]

Experimental Protocol: Synthesis of N-Benzyl-1-ethylpiperidine-2-carboxamide using EDC/HOBt

Materials:

  • 1-Ethylpiperidine-2-carboxylic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: Dissolve 1-Ethylpiperidine-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and benzylamine (1.1 eq) in DCM or DMF.

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the solution.

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add EDC·HCl (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude amide by flash column chromatography.

Causality of Choices:

  • EDC/HOBt: This combination is highly efficient for amide bond formation. EDC activates the carboxylic acid, and HOBt forms a more stable active ester intermediate, which reduces the risk of racemization and side reactions.[6]

  • DIPEA: A non-nucleophilic organic base is used to neutralize the hydrochloride salt of EDC and the carboxylic acid, ensuring the amine nucleophile is in its free base form.

  • Aqueous Work-up: The acidic and basic washes are essential to remove unreacted starting materials, excess reagents, and byproducts like the urea formed from EDC.

B. Phosphonium and Uronium Salt-Based Coupling

Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly effective coupling agents, particularly for sterically hindered amino acids or for minimizing racemization.[5][6][8]

Experimental Workflow: Amide Synthesis using HBTU

G cluster_0 Reaction Mixture Preparation cluster_1 Reaction cluster_2 Work-up and Purification A 1-Ethylpiperidine-2-carboxylic acid F Stir at Room Temperature (2-12 hours) A->F B Amine (R-NH2) B->F C HBTU C->F D DIPEA D->F E DMF (Solvent) E->F G Aqueous Work-up (Water, Brine) F->G H Extraction (Ethyl Acetate) G->H I Drying and Concentration H->I J Column Chromatography I->J K Pure Amide Product J->K

Caption: General workflow for HBTU-mediated amidation.

Data Summary: Amidation Methods
Coupling ReagentAdditiveBaseSolventKey Characteristics
EDC HOBt, OxymaDIPEA, TEADCM, DMFWater-soluble byproducts, good for general use.[5][6]
DCC HOBtDIPEA, TEADCM, CH₂Cl₂Insoluble urea byproduct, easy removal by filtration.[6]
HBTU/HATU None neededDIPEA, TEADMF, NMPHigh efficiency, low racemization, good for hindered couplings.[5][8][9]
PyBOP None neededDIPEA, TEADMF, NMPExcellent for hindered couplings and cyclizations.[6][8]

III. Acid Chloride Formation: A Highly Reactive Intermediate

Conversion of the carboxylic acid to an acyl chloride provides a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and carbanions.[10] Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common reagents for this transformation.[11][12][13]

A. Synthesis of 1-Ethylpiperidine-2-carbonyl chloride using Thionyl Chloride

Thionyl chloride is an effective and inexpensive reagent for converting carboxylic acids to acid chlorides. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[13]

Experimental Protocol:

Materials:

  • 1-Ethylpiperidine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene or Dichloromethane (DCM)

  • Rotary evaporator (with a trap for acidic gases)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-Ethylpiperidine-2-carboxylic acid (1.0 eq) in toluene or DCM.

  • Reagent Addition: Add thionyl chloride (2.0-5.0 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (for toluene) or stir at room temperature (for DCM) for 1-4 hours, until gas evolution ceases.

  • Isolation: Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 1-ethylpiperidine-2-carbonyl chloride is often used immediately in the next step without further purification.

Causality of Choices:

  • Excess Thionyl Chloride: A significant excess is used to drive the reaction to completion and can also serve as the solvent.

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere prevents the reaction of the highly reactive acid chloride with atmospheric moisture.

  • Immediate Use: Acyl chlorides are generally moisture-sensitive and are best used directly after their preparation.

B. Synthesis using Oxalyl Chloride

Oxalyl chloride is a milder and more selective reagent than thionyl chloride, often used when acid-sensitive functional groups are present in the molecule.[10][11] The reaction is typically catalyzed by a catalytic amount of DMF.

Reaction Scheme: Oxalyl Chloride Method

G cluster_0 Reactants cluster_1 Product A 1-Ethylpiperidine-2-carboxylic acid E 1-Ethylpiperidine-2-carbonyl chloride A->E 0 °C to RT B Oxalyl Chloride ((COCl)₂) B->E 0 °C to RT C cat. DMF C->E 0 °C to RT D DCM (Solvent) D->E 0 °C to RT

Caption: Formation of the acid chloride using oxalyl chloride.

Data Summary: Acid Chloride Formation
ReagentCatalystSolventTemperatureByproductsKey Features
Thionyl Chloride (SOCl₂) ** NoneToluene, DCM, or neatRT to RefluxSO₂(g), HCl(g)Inexpensive, volatile byproducts.[11][13]
Oxalyl Chloride ((COCl)₂) **DMF (catalytic)DCM, THF0 °C to RTCO(g), CO₂(g), HCl(g)Milder conditions, good for sensitive substrates.[10][11]

Conclusion

The derivatization of the carboxylic acid group of 1-Ethylpiperidine-2-carboxylic acid is a versatile and powerful tool in medicinal chemistry. The choice of derivatization strategy—esterification, amidation, or acid chloride formation—should be guided by the specific goals of the synthetic route and the desired properties of the final compound. By understanding the underlying principles and carefully selecting the appropriate reagents and conditions as outlined in these protocols, researchers can effectively modify this valuable scaffold to advance their drug discovery programs.

References

  • University of Calgary. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Kim, S., & Park, H. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ChemInform, 60(11).
  • ISSX Learning Center. (n.d.). Cutting Edge Peptide Derivatization Approaches. Retrieved from [Link]

  • Jandl, C., & Schwaiger, K. (2019). Derivatize, Racemize, and Analyze—an Easy and Simple Procedure for Chiral Amino Acid Standard Preparation for Enantioselective Metabolomics. Analytical Chemistry.
  • Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Tarr, G. E. (2001). Amino Acid Analysis. Current Protocols in Protein Science.
  • ResearchGate. (n.d.). Reaction scheme for derivatization of carboxylic acid groups with N‐(4‐aminophenyl)piperidine. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • D'yakonov, V. A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1938-1946.
  • Fiasella, A., et al. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 5(118), 97805-97812.
  • Nakagawa, Y., et al. (2011). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Chemistry – An Asian Journal, 6(7), 1899-1905.
  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • Google Patents. (2008). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

  • Khan Academy. (n.d.). Acid chloride formation. Retrieved from [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • Organic Chemistry. (2019). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]

  • Kovac, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1300, 342435.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • Charville, H., et al. (2011). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.

Sources

Application Notes and Protocols for the Quantification of 1-Ethylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed, validated analytical methods for the accurate quantification of 1-Ethylpiperidine-2-carboxylic acid hydrochloride, a key building block in the pharmaceutical and agrochemical sectors.[1] Recognizing the compound's poor UV absorptivity, this document presents two primary, robust methodologies: a highly specific High-Performance Liquid Chromatography (HPLC) method coupled with Charged Aerosol Detection (CAD) and a classic, reliable acid-base potentiometric titration for bulk material assay. A discussion on Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization is also included for specialized applications. Each protocol is designed to be self-validating, grounded in established scientific principles and regulatory standards, ensuring immediate applicability for researchers, quality control analysts, and drug development professionals.

Introduction and Physicochemical Profile

This compound is a heterocyclic compound utilized as a versatile intermediate in the synthesis of more complex molecules, including analgesics and anti-inflammatory agents.[1] Its purity and concentration are critical parameters that directly impact the yield, purity, and safety of the final product. Therefore, robust and reliable analytical methods are essential for its quality control throughout the development and manufacturing lifecycle.

The hydrochloride salt form enhances solubility in aqueous media, a key consideration for sample preparation and analysis.[2]

Table 1: Physicochemical Properties of 1-Ethylpiperidine-2-carboxylic acid

PropertyValueSource / Rationale
Molecular Formula C₈H₁₅NO₂ (for the free base)Inferred from structure[2]
Molecular Weight 157.21 g/mol (for the free base)Inferred from structure[2]
Appearance White to off-white solidTypical for similar hydrochloride salts[2]
Solubility Soluble in water and polar organic solventsThe hydrochloride salt form increases polarity and aqueous solubility.[3]
Chromophore Lacks a significant UV chromophoreThe structure contains no aromatic rings or extensive conjugation, making UV detection challenging.

Primary Analytical Method: HPLC with Charged Aerosol Detection (HPLC-CAD)

Principle of the Method: For compounds like 1-Ethylpiperidine-2-carboxylic acid that lack a UV-absorbing chromophore, Charged Aerosol Detection (CAD) offers a robust and near-universal means of quantification. The HPLC eluent is first nebulized into fine droplets. The mobile phase is then evaporated, leaving behind dried analyte particles. These particles are charged by a corona discharge and the total charge is measured by an electrometer. The resulting signal is proportional to the mass of the analyte, providing a reliable basis for quantification.[4] This method is superior to UV detection for this analyte due to its higher sensitivity and independence from the analyte's optical properties.

Experimental Protocol: HPLC-CAD

Instrumentation:

  • HPLC System (e.g., Agilent 1260 Infinity II, Waters Alliance)

  • Charged Aerosol Detector (CAD)

  • Analytical Balance (5-decimal place)

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm, PTFE or Nylon)

Chromatographic Conditions:

ParameterRecommended ConditionRationale / Senior Scientist's Note
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3.5 µm)Provides good retention for moderately polar compounds. The C18 stationary phase is a versatile and standard choice for method development.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures the carboxylic acid group is protonated and improves peak shape by minimizing tailing.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good eluting strength.
Gradient Isocratic: 95% A / 5% BAn isocratic method is simpler and more robust for quality control. If impurities are present, a gradient may be required.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry and efficiency.[4]
Injection Volume 10 µLA typical injection volume; can be adjusted based on concentration and sensitivity needs.
CAD Settings Nitrogen Gas Pressure: 35 psiThis is a typical starting pressure for the nebulizer gas; it should be optimized for the specific instrument and mobile phase.[4]

Reagent and Sample Preparation:

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (90:10, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution (Targeting 50 µg/mL): Accurately weigh an appropriate amount of the test sample, dissolve in the diluent, and dilute to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[5][6]

Table 2: HPLC-CAD Method Validation Parameters

ParameterObjective & ProcedureAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and a spiked sample to demonstrate that no interfering peaks co-elute with the main analyte peak.Peak purity analysis should pass. No significant peaks at the retention time of the analyte in the blank.
Linearity Analyze at least five concentration levels of the standard solution in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (r²).r² ≥ 0.999
Range The range is established by confirming linearity, accuracy, and precision at the lower and upper concentrations.Typically 80-120% of the target test concentration.
Accuracy Analyze samples spiked with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery.Mean recovery between 98.0% and 102.0%.[7]
Precision Repeatability: Analyze six replicate preparations of the sample at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Can be estimated from the signal-to-noise ratio (S/N ≈ 10).RSD ≤ 10% at the LOQ concentration.
HPLC-CAD Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh_std 1. Weigh Reference Standard dissolve_std 2. Dissolve in Diluent (90:10 W:ACN) weigh_std->dissolve_std prep_cal 3. Prepare Calibration Standards (5-100 µg/mL) dissolve_std->prep_cal hplc HPLC System (C18 Column, 40°C) prep_cal->hplc Inject Standards weigh_sample 4. Weigh Unknown Sample dissolve_sample 5. Dissolve & Dilute to Target Conc. weigh_sample->dissolve_sample filter_sample 6. Filter (0.45 µm) dissolve_sample->filter_sample filter_sample->hplc Inject Sample cad CAD Detector (N₂ @ 35 psi) hplc->cad chromatogram 1. Obtain Chromatograms cad->chromatogram calibration_curve 2. Construct Calibration Curve (Area vs. Conc.) chromatogram->calibration_curve quantify 3. Calculate Sample Concentration calibration_curve->quantify report 4. Generate Report quantify->report

Caption: Workflow for the quantification of 1-Ethylpiperidine-2-carboxylic acid HCl via HPLC-CAD.

Secondary Method: Potentiometric Acid-Base Titration

Principle of the Method: This classical titrimetric method is ideal for determining the purity of the bulk this compound substance. It is based on the neutralization reaction between the acidic analyte and a standardized strong base, such as sodium hydroxide (NaOH). The hydrochloride salt contributes a strong acid proton (from HCl), and the carboxylic acid contributes a weak acid proton. A potentiometric titration, which monitors the pH as a function of titrant volume, will reveal the equivalence point(s). For a simple purity assay, titrating the strong acid component (HCl) provides a sharp and easily identifiable endpoint.[8]

Experimental Protocol: Titration

Apparatus:

  • High-precision automatic titrator or a manual setup with a 50 mL Class A buret.

  • pH meter with a combination glass electrode.

  • Magnetic stirrer and stir bar.

  • Analytical balance.

Reagents:

  • Standardized 0.1 M Sodium Hydroxide (NaOH): Use a commercially available, certified solution or standardize against potassium hydrogen phthalate (KHP).

  • Deionized Water: High-purity, boiled to remove dissolved CO₂.

Procedure:

  • Sample Preparation: Accurately weigh approximately 150-200 mg of the this compound sample into a 150 mL beaker.

  • Dissolution: Add 50 mL of deionized water and stir until the sample is completely dissolved.

  • Titration Setup: Immerse the pH electrode and the buret tip into the solution, ensuring they do not touch the beaker walls or the stir bar.

  • Titration: Titrate the sample solution with standardized 0.1 M NaOH, recording the pH value after each addition of titrant. Add titrant in larger increments initially and in smaller increments (e.g., 0.05 mL) near the expected equivalence point.

  • Endpoint Determination: The equivalence point is the point of maximum inflection on the titration curve, which can be determined by the first or second derivative of the curve. This corresponds to the complete neutralization of the hydrochloride acid.

Calculation: The percentage purity of the sample is calculated using the following formula:

Purity (%) = (V * M * FW) / (W * 10)

Where:

  • V = Volume of NaOH titrant used to reach the first equivalence point (mL).

  • M = Molarity of the standardized NaOH solution (mol/L).

  • FW = Formula Weight of this compound ( g/mol ).

  • W = Weight of the sample taken (mg).

Expert Insight: Why use potentiometric detection? While a colorimetric indicator could be used, a potentiometric titration is more precise, objective, and less prone to analyst error. It also allows for the potential resolution of both the hydrochloride and carboxylic acid endpoints if their pKa values are sufficiently different, providing more information about the sample.

Titration Workflow Diagram

Titration_Workflow weigh 1. Accurately Weigh Sample (150-200 mg) dissolve 2. Dissolve in 50 mL Deionized Water weigh->dissolve setup 3. Immerse pH Electrode & Buret Tip dissolve->setup titrate 4. Titrate with Standardized 0.1 M NaOH setup->titrate plot 5. Plot pH vs. Titrant Volume titrate->plot endpoint 6. Determine Equivalence Point (Maximum Inflection) plot->endpoint calculate 7. Calculate % Purity endpoint->calculate

Caption: Step-by-step workflow for the potentiometric titration of the hydrochloride salt.

Alternative Method: GC-MS with Derivatization

For trace-level analysis or in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. However, due to the low volatility and high polarity of the analyte, a derivatization step is mandatory.[9]

Principle: The carboxylic acid and the secondary amine of the piperidine ring are derivatized to form volatile, thermally stable analogues. A common approach is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton of the carboxyl group to a trimethylsilyl (TMS) ester. This derivatized molecule can then be readily analyzed by GC-MS, which provides excellent separation and highly specific detection.[10]

This method is significantly more complex and time-consuming than HPLC or titration and is generally reserved for applications requiring high sensitivity or structural confirmation of impurities.

Method Comparison

Table 3: Comparison of Analytical Methods

FeatureHPLC-CADPotentiometric TitrationGC-MS (with Derivatization)
Specificity High (separates analyte from impurities)Low (titrates all acids present)Very High (chromatographic separation + mass fragmentation)
Sensitivity High (ng level)Low (mg level)Very High (pg level)
Application Routine QC, purity/impurity profiling, stability testing.Bulk material assay, purity of raw material.Trace analysis, impurity identification, metabolomics.
Throughput ModerateHighLow
Complexity ModerateLowHigh

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Retrieved from [Link]

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • MDPI. (2022). Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use. Retrieved from [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved from [Link]

  • Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Retrieved from [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • ResearchGate. (2015). N -Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (n.d.). Gas-chromatographic determination of carboxylic acid anhydrides in oxidation products of alcohols and other organic compounds. Retrieved from [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Simulated titration curve of 3 mL each of 0.1 M HCl (strong acid), 0.1.... Retrieved from [Link]

  • LMA Leidykla. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 9.2: Acid–Base Titrations. Retrieved from [Link]

  • ChemBK. (2024). ETHYL ISONIPECOTATE HYDROCHLORIDE. Retrieved from [Link]

Sources

Application Note: 1-Ethylpiperidine-2-carboxylic Acid HCl in Solid-Phase Organic Synthesis (SPOS)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

1-Ethylpiperidine-2-carboxylic acid hydrochloride (also known as


-ethylpipecolic acid HCl) represents a specialized class of non-proteinogenic amino acid building blocks. Structurally, it is a homolog of proline but possesses a six-membered ring and a fixed 

-ethyl substitution.

In Solid-Phase Organic Synthesis (SPOS), this molecule presents a unique dichotomy:

  • The "Terminator" Role: Due to its tertiary amine structure, it cannot be deprotected for further chain elongation. It functions exclusively as an

    
    -terminal capping unit or a core scaffold.
    
  • The Steric Challenge: The combination of the

    
    -substituted piperidine ring and the 
    
    
    
    -ethyl group creates significant steric hindrance, rendering standard carbodiimide couplings (DIC/HOBt) sluggish and prone to failure.

This guide details optimized protocols for incorporating this moiety into peptidomimetics (as a


-turn inducer) and combinatorial small-molecule libraries (targeting local anesthetic pharmacophores similar to bupivacaine).
Critical Material Attributes (CMA)
AttributeSpecificationImpact on SPOS
Salt Form Hydrochloride (HCl)Critical: Insoluble in DCM. Requires in situ neutralization with base (DIPEA/NMM) to release the reactive carboxylate.
Chirality (S)- or (R)- enantiomersHigh risk of racemization during activation due to base-catalyzed enolization at the

-carbon.
Sterics

-Ethyl + Piperidine Ring
High steric bulk. Requires high-activity coupling reagents (HATU, PyAOP) or Acid Chlorides.
Solubility High in Water/MeOH; Low in DCMCoupling reactions must be performed in DMF or NMP to ensure solubility of the zwitterion.

Part 2: Experimental Protocols

Protocol A: -Terminal Capping in Peptidomimetics

Use Case: Introducing a rigid turn motif at the end of a peptide chain.

Context: The resin-bound peptide has a free


-terminal amine (primary or secondary).

Reagents:

  • Building Block: 1-Ethylpiperidine-2-carboxylic acid HCl (4.0 equivalents relative to resin loading).

  • Activator: HATU (3.9 equivalents).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (8.0 equivalents). Note: Extra base is required to neutralize the HCl salt.
    
  • Solvent: Anhydrous DMF.

Step-by-Step Methodology:

  • Resin Preparation:

    • Wash the resin-bound peptide (

      
       mmol scale) with DMF (
      
      
      
      mL) to remove traces of DCM or cleavage scavengers.
    • Ensure the

      
      -terminus is deprotected (free amine).
      
  • Pre-Activation (The "Pre-Mix" Strategy):

    • Rationale: Pre-activating the acid prevents the resin-bound amine from reacting with the coupling reagent directly (guanidinylation).

    • In a separate vial, dissolve 1-Ethylpiperidine-2-carboxylic acid HCl (

      
       mmol) in 
      
      
      
      mL DMF.
    • Add HATU (

      
       mmol).
      
    • Add DIPEA (

      
       mmol) immediately. The solution should turn yellow.
      
    • Wait Time: Agitate for exactly 2 minutes . Do not exceed 5 minutes to minimize racemization.

  • Coupling Reaction:

    • Transfer the activated solution to the resin vessel.

    • Agitate at room temperature for 2 to 4 hours .

    • Optimization: For extremely hindered amines (e.g.,

      
      -methylated peptides), apply microwave irradiation (
      
      
      
      C, 20 watts) for 20 minutes.
  • Monitoring:

    • Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

    • Pass: No color change (Chloranil) or Yellow (Kaiser).

    • Fail: Blue/Green spots. If failed, repeat coupling with PyAOP instead of HATU.

  • Washing:

    • Drain and wash with DMF (

      
      ), DCM (
      
      
      
      ), and MeOH (
      
      
      ) to shrink and dry the resin if storing, or proceed to cleavage.
Protocol B: Synthesis of "Anesthetic-Like" Scaffolds (Amide Library)

Use Case: Synthesizing Bupivacaine/Mepivacaine analogs where the pipecolyl group is coupled to a hindered aniline on-resin.

Context: Coupling to a resin-bound aniline (e.g., attached via a BAL linker) is thermodynamically difficult. Standard HATU protocols may fail. We utilize an In-Situ Acid Chloride method for maximum reactivity.

Reagents:

  • Building Block: 1-Ethylpiperidine-2-carboxylic acid HCl (5.0 equiv).

  • Chlorinating Agent: Triphosgene (1.7 equiv) or Oxalyl Chloride.

  • Base: 2,4,6-Collidine (10 equiv).

  • Solvent: Anhydrous THF or DCM (if solubilized).

Step-by-Step Methodology:

  • Acid Chloride Generation (In Solution):

    • Suspend 1-Ethylpiperidine-2-carboxylic acid HCl in anhydrous DCM/THF.

    • Add Triphosgene (0.33 equiv per mole of acid) and Collidine .

    • Stir under nitrogen for 30 minutes. The solution will clarify as the acid chloride forms.

    • Safety: Perform in a fume hood; phosgene gas byproducts are toxic.

  • Coupling to Resin:

    • Add the generated acid chloride solution directly to the resin-bound aniline.

    • Add a catalytic amount of DMAP (

      
       equiv) to accelerate the acylation.
      
    • Agitate for 6–12 hours or overnight.

  • Cleavage (General Protocol):

    • Wash resin with DCM (

      
      ).
      
    • Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.

    • Note: The tertiary amine in the product will form a TFA salt.

    • Precipitate in cold diethyl ether and lyophilize.

Part 3: Technical Visualization

Workflow Logic: Handling the HCl Salt

The following diagram illustrates the critical decision pathways when using this specific salt form in SPOS.

SPOS_Workflow Start Start: 1-Ethylpiperidine-2-COOH HCl Solubility_Check Solubility Check: Is it soluble in DCM? Start->Solubility_Check Solubilization Dissolve in DMF/NMP Solubility_Check->Solubilization No (Salt form) Neutralization Neutralization: Add 2.0 eq DIPEA (releases free acid) Solubilization->Neutralization Activation Activation Strategy Neutralization->Activation Method_A Method A: HATU/HOAt (Standard Capping) Activation->Method_A Peptide N-Terminus Method_B Method B: Acid Chloride (Hindered Anilines) Activation->Method_B Resin-bound Aniline Coupling Coupling to Resin Method_A->Coupling Method_B->Coupling Monitoring QC: Chloranil/Kaiser Test Coupling->Monitoring Monitoring->Activation Fail (Re-couple) Cleavage TFA Cleavage Monitoring->Cleavage Pass

Caption: Decision tree for solubilization, neutralization, and activation of 1-Ethylpiperidine-2-carboxylic acid HCl.

Mechanistic Insight: The "Base Trap"

A common failure mode is insufficient base. The HCl salt consumes 1 equivalent of base immediately. If only standard base amounts (2.0 eq) are used for activation, the reaction pH may remain too low for the active ester formation.

Reaction Stoichiometry Table:

ReagentStandard Protocol (Free Acid)Modified Protocol (HCl Salt) Reason
Amino Acid 1.0 eq1.0 eq Limiting reagent
HATU 0.95 eq0.95 eq Slight deficit to prevent guanidinylation
DIPEA 2.0 eq3.0 - 4.0 eq 1.0 eq neutralizes HCl; 2.0 eq activates carboxylate; 1.0 eq maintains basic pH.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Precipitate in reaction vial The HCl salt is insoluble in DCM or low-polarity solvents.Switch solvent to DMF or NMP . Ensure DIPEA is added to solubilize.
Low Coupling Yield Steric clash between the

-ethyl group and the resin-bound amine.
1. Switch to HOAt/HATU (7-aza analogs).2. Use Microwave heating (

C).3. Double couple.
Racemization Over-activation or prolonged exposure to base.1. Reduce pre-activation time to <2 mins.2. Use Collidine instead of DIPEA (weaker base, less proton abstraction).
Product is hygroscopic The cleaved product is a TFA salt of a tertiary amine.Lyophilize from Water/Acetonitrile with 10mM HCl to convert to the stable HCl salt, or store in a desiccator.

References

  • Albericio, F., & Boudreau, M. A. (2012). Solid-Phase Synthesis of N-Methylated Peptides: Methods and Protocols. Methods in Molecular Biology. Highlighting the use of HATU/HOAt for sterically hindered amines.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][3][4] Chemical Reviews. Discusses stability of tertiary amines and protecting group strategies.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Definitive guide on HATU vs. PyBOP mechanisms.

  • Sigma-Aldrich. (n.d.).[5] 1-Ethylpiperidine-2-carboxylic acid Product Specification. Confirms physical properties and salt form handling.

  • Lewin, A. H., et al. (1998). Molecular Modeling and Synthesis of Local Anesthetics. Journal of Medicinal Chemistry. Contextualizes the pipecolyl xylidide structure in drug design.

Sources

Application Note: Asymmetric Synthesis of 1-Ethylpiperidine-2-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the asymmetric synthesis of 1-Ethylpiperidine-2-carboxylic acid hydrochloride (also known as N-ethylpipecolic acid HCl). This scaffold is a critical intermediate in the synthesis of local anesthetics (e.g., ropivacaine, levobupivacaine analogs) and other bioactive piperidine alkaloids.

Executive Summary

The chiral 1-ethylpiperidine-2-carboxylic acid motif presents a synthetic challenge due to the need for high enantiopurity at the


-carbon and the steric hindrance introduced by the N-ethyl group. While classical resolution of racemic pipecolic acid is robust, it is atom-inefficient (max 50% yield).

This guide details two distinct protocols:

  • Method A (Catalytic): Iridium-catalyzed asymmetric hydrogenation of N-ethylpyridinium salts. This is the modern, atom-economical route suitable for high-throughput and scale-up.

  • Method B (Classical): Optical resolution of DL-pipecolic acid followed by reductive N-ethylation. This is the low-barrier entry route for laboratories lacking high-pressure hydrogenation infrastructure.

Retrosynthetic Strategy & Pathway Analysis

The synthesis hinges on establishing the stereocenter at C2. We compare the de novo asymmetric hydrogenation approach against the classical resolution of the saturated heterocycle.

G Target Target: (S)-1-Ethylpiperidine-2-carboxylic acid HCl Sub_Pyridine Substrate A: N-Ethylpyridinium-2-carboxylate Method_A Method A: Ir-Catalyzed Asymmetric Hydrogenation (Atom Economical) Sub_Pyridine->Method_A H2 (600 psi), [Ir]-Ligand Sub_Racemic Substrate B: (±)-Pipecolic Acid Method_B Method B: Tartrate Resolution + Reductive Alkylation (Robust/Low Tech) Sub_Racemic->Method_B L-Tartaric Acid Resolution Method_A->Target Hydrolysis & HCl Formation Inter_Pipecolic (S)-Pipecolic Acid Method_B->Inter_Pipecolic Isolation of (S)-isomer Inter_Pipecolic->Target Acetaldehyde / NaBH3CN / HCl

Figure 1: Strategic Disconnection for 1-Ethylpiperidine-2-carboxylic acid.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Basis: This protocol is adapted from the work of Zhou et al., utilizing an Iridium-Bisphosphine complex to hydrogenate activated pyridinium salts.[1]

Mechanism & Rationale

Pyridines are difficult to hydrogenate due to their aromatic stability and ability to poison metal catalysts.[2] Quaternization (forming the pyridinium salt) activates the ring. The use of an Iridium precursor with a chiral bisphosphine ligand (e.g., (S)-SegPhos or (S)-MeO-BIPHEP) facilitates high enantioselectivity.

Materials
  • Substrate: Ethyl 1-ethylpyridinium-2-carboxylate bromide (Prepared by alkylating ethyl picolinate with ethyl bromide).

  • Catalyst Precursor:

    
     (Chloro(1,5-cyclooctadiene)iridium(I) dimer).
    
  • Ligand: (S)-SegPhos or (S)-BINAP.

  • Additives: Iodine (

    
    ) – Critical for stabilizing the Ir-hydride active species.
    
  • Solvent: Ethanol/Dichloromethane (1:1).

Step-by-Step Procedure
Step 1: Catalyst Preparation (In situ)
  • In a glovebox (nitrogen atmosphere), weigh

    
     (1.0 mol%) and the chiral ligand ((S)-SegPhos, 2.2 mol%) into a dried vial.
    
  • Add dry dichloromethane (DCM) and stir for 10 minutes until the solution turns clear orange/red.

  • Critical Step: Add

    
     (5-10 mol%) to the catalyst solution. Stir for another 10 minutes. Note: Iodine promotes the formation of the active Ir(III) dihydride species.
    
Step 2: Hydrogenation
  • Dissolve Ethyl 1-ethylpyridinium-2-carboxylate bromide (1.0 equiv, 10 mmol) in dry Ethanol (20 mL).

  • Transfer the substrate solution and the catalyst solution into a high-pressure autoclave equipped with a magnetic stir bar.

  • Purge the autoclave with

    
     gas three times (pressurize to 100 psi, then vent).
    
  • Pressurize to 600 psi (40 bar)

    
    .
    
  • Stir at room temperature (

    
    ) for 18–24 hours.
    
  • Checkpoint: Carefully vent the hydrogen. Analyze an aliquot by

    
    -NMR.[1][3][4] Disappearance of aromatic pyridine protons (
    
    
    
    ppm) indicates completion.
Step 3: Workup and Hydrolysis
  • Concentrate the reaction mixture under reduced pressure to remove solvents.

  • Redissolve the residue in 6N HCl (aq) and reflux for 4 hours to hydrolyze the ethyl ester.

  • Cool to room temperature and extract with ether (to remove non-basic impurities).

  • Concentrate the aqueous phase to dryness to afford the crude amino acid hydrochloride.

Protocol B: Classical Resolution & Reductive Alkylation

Basis: Suitable for labs without high-pressure hydrogenation equipment. Relies on the resolution of inexpensive DL-pipecolic acid followed by clean mono-alkylation.

Step 1: Resolution of (±)-Pipecolic Acid
  • Dissolve (±)-pipecolic acid (100 g) in boiling 95% Ethanol (500 mL).

  • Add L-(+)-Tartaric acid (1.0 equiv) dissolved in hot ethanol.

  • Allow the solution to cool slowly to room temperature, then refrigerate at

    
     overnight.
    
  • Filter the crystals.[5] Recrystallize the salt twice from ethanol/water (9:1) to ensure optical purity (

    
     ee).
    
  • Free Basing: Dissolve the tartrate salt in minimum water, pass through a strongly basic anion exchange resin (e.g., Dowex 1X8), or treat with

    
     and filter. Concentrate to obtain pure (S)-pipecolic acid.[6]
    
Step 2: Reductive N-Ethylation

Direct alkylation with ethyl halides often leads to over-alkylation (quaternary salts). Reductive amination is superior.

  • Reaction: Dissolve (S)-pipecolic acid (10 mmol) in Methanol (50 mL).

  • Add Acetaldehyde (1.5 equiv) and stir for 30 minutes to form the iminium species.

  • Cool to

    
     and add Sodium Cyanoborohydride  (
    
    
    
    , 1.5 equiv) portion-wise. Caution: Use a fume hood; generates HCN if acidified.
  • Stir at room temperature for 12 hours.

  • Quench: Adjust pH to ~2 with 1N HCl to decompose excess borohydride.

  • Workup: Basify to pH 10 with NaOH. Extract with Dichloromethane (

    
     mL). Dry over 
    
    
    
    and concentrate to yield (S)-1-ethylpiperidine-2-carboxylic acid (free base).

Salt Formation (The Hydrochloride)

Regardless of the synthesis method (A or B), the final step is converting the free base/zwitterion into the stable hydrochloride salt.

  • Dissolve the oily free base (1-ethylpiperidine-2-carboxylic acid) in dry Ethyl Acetate or Diethyl Ether (10 mL/g).

  • Cool to

    
    .
    
  • Slowly add a solution of 4M HCl in Dioxane (1.2 equiv) dropwise with vigorous stirring.

  • A white precipitate will form immediately.

  • Stir for 30 minutes. Filter the solid under

    
     or Argon (the salt is hygroscopic).
    
  • Wash the filter cake with cold dry ether.

  • Dry in a vacuum oven at

    
     over 
    
    
    
    .

Product Specifications:

  • Appearance: White crystalline solid.

  • Melting Point:

    
     (dec).
    
  • Solubility: Highly soluble in water, methanol; insoluble in ether.

Analytical Validation

Enantiomeric Excess (ee) Determination

Direct chiral HPLC of the amino acid is difficult. Derivatization is recommended.

  • Derivatization: Convert to the methyl ester (MeOH/SOCl2) or amide.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/i-PrOH/Diethylamine (90:10:0.1).

  • Detection: UV at 210 nm.

Data Summary Table
ParameterMethod A (Ir-Hydrogenation)Method B (Resolution)
Overall Yield 85-92%30-40% (theoretical max 50%)
Enantiomeric Excess 90-96% (Ligand dependent)>99% (after recrystallization)
Step Count 2 (Hydrogenation + Hydrolysis)4 (Resolution + Free base + Alkylation + Salt)
Scalability High (kg scale feasible)Medium (Volume limited)
Cost Driver Catalyst (

, Ligand)
Reagents (Tartaric acid, solvents)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Method A) Catalyst poisoning or insufficient pressure.Ensure substrate is free of halides/sulfur. Increase

pressure to 800 psi. Add more

additive.
Low ee (Method A) High temperature or wrong solvent.Lower reaction temp to

. Switch solvent to pure MeOH or TFE (Trifluoroethanol).
Over-alkylation (Method B) Use of Ethyl Iodide instead of Acetaldehyde.Strictly use reductive amination (Acetaldehyde/

). Direct alkylation is uncontrolled.
Hygroscopic Product Residual water or excess HCl.Dry final salt in vacuum oven over

. Store in desiccator.

References

  • Asymmetric Hydrogenation of Pyridinium Salts: Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2010). Asymmetric Hydrogenation of Heteroaromatic Compounds. Chemical Reviews, 112(4), 2557–2590. [Link]

  • Ir-Catalyzed Synthesis Mechanism: Ye, Z.-S., Guo, R.-N., Cai, X.-F., Chen, M.-W., & Zhou, Y.-G. (2013). Enantioselective Iridium-Catalyzed Hydrogenation of 2- and 2,3-Disubstituted Pyridinium Salts. Angewandte Chemie International Edition, 52(13), 3685–3689. [Link]

  • Classical Resolution of Pipecolic Acid: Fauzi, A. M., et al. (2002). Enzymatic and Classical Resolution of Pipecolic Acid. Journal of Bioscience and Bioengineering, 93(5), 472-478. [Link]

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Sources

Application Note & Protocols: Biocatalytic Synthesis of Chiral Piperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The chiral piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2][3] Specifically, chiral piperidine carboxylic acids and their derivatives serve as critical building blocks for a wide range of bioactive molecules. Traditional chemical syntheses often require multi-step routes, harsh reaction conditions, and complex protecting group strategies to achieve the desired stereoselectivity.[3][4] This guide details the application of biocatalysis as a powerful, sustainable, and highly selective alternative for the synthesis of these high-value compounds. We will explore key enzyme classes—including imine reductases (IREDs), ω-transaminases (TAs), and lipases—and provide detailed, field-proven protocols for their practical implementation.

The Strategic Advantage of Biocatalysis

Modern drug development aims to create complex, three-dimensional molecules that can interact more specifically with biological targets, thereby improving efficacy and reducing off-target effects.[4] Biocatalysis directly addresses this need by employing enzymes that operate with exquisite precision under mild, aqueous conditions.

Causality Behind Choosing Biocatalysis:

  • Unmatched Selectivity: Enzymes offer exceptional chemo-, regio-, and stereoselectivity, often obviating the need for protecting groups and resolving challenging stereochemical issues in a single step.[1]

  • Green Chemistry: Reactions are typically performed in water at ambient temperature and pressure, significantly reducing solvent waste and energy consumption compared to conventional organometallic catalysis.[5]

  • Process Simplification: Multi-enzyme cascades can be designed in a single pot, telescoping multiple synthetic steps and improving process efficiency.[6][7][8]

Key Enzymatic Strategies and Mechanisms

Several classes of enzymes have proven highly effective for synthesizing chiral piperidines. The choice of enzyme is dictated by the desired transformation and the available starting materials.

Imine Reductase (IRED) Cascades for Piperidine Carboxylic Acids

Imine reductases are NADPH-dependent enzymes that catalyze the stereoselective reduction of C=N bonds.[9] Their power is fully realized in enzyme cascades where a cyclic imine intermediate is generated in situ and then immediately reduced to the target chiral piperidine.

Mechanistic Insight: A popular and effective strategy begins with a δ-keto acid. A carboxylic acid reductase (CAR) first reduces the acid to an aldehyde. This intermediate is then aminated by an ω-transaminase (ω-TA), and the resulting amino-ketone spontaneously cyclizes to form a five- or six-membered cyclic imine. The IRED, present in the same pot, then reduces this prochiral imine with high stereoselectivity to yield the final product.[6][7][10] This one-pot, three-enzyme cascade is a hallmark of synthetic efficiency.

IRED_Cascade cluster_0 One-Pot Reaction Vessel KetoAcid δ-Keto Acid CAR CAR KetoAcid->CAR ATP, NADPH KetoAldehyde Keto-Aldehyde TA ω-TA KetoAldehyde->TA Amine Donor AminoKetone Amino-Ketone CyclicImine Cyclic Imine (Δ1-Piperideine) AminoKetone->CyclicImine Spontaneous Cyclization IRED IRED CyclicImine->IRED NADPH ChiralPiperidine Chiral Piperidine Carboxylic Acid Derivative CAR->KetoAldehyde TA->AminoKetone IRED->ChiralPiperidine

Caption: One-pot, three-enzyme cascade for chiral piperidine synthesis.

Transaminase-Mediated Asymmetric Amination

ω-Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that reversibly transfer an amino group from an amine donor (e.g., isopropylamine) to a ketone acceptor.[11] This provides a direct route to chiral amines from prochiral ketones.

Mechanistic Insight: For piperidine synthesis, a common substrate is a protected piperidone, such as 1-Boc-3-piperidone. The TA selectively adds an amino group at the C3 position, producing either the (R)- or (S)-3-amino-1-Boc-piperidine, depending on the enzyme variant used.[12] The reaction equilibrium can be driven to completion by using a large excess of the amine donor or by removing the ketone byproduct (e.g., acetone from isopropylamine). This method is highly valued for its directness and the commercial availability of a wide range of engineered TAs.[12][13]

Transaminase_Reaction cluster_0 Transamination Workflow Piperidone 1-Boc-3-Piperidone TA ω-Transaminase (PLP Cofactor) Piperidone->TA AmineDonor Isopropylamine (Amine Donor) AmineDonor->TA ChiralAmine (R)- or (S)-3-Amino- 1-Boc-Piperidine KetoneByproduct Acetone (Byproduct) TA->ChiralAmine TA->KetoneByproduct Equilibrium Driving

Caption: Asymmetric synthesis of a chiral aminopiperidine via transamination.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a robust technique for separating enantiomers from a racemic mixture. Hydrolases, particularly lipases, are well-suited for this purpose due to their stability, broad substrate scope, and commercial availability.

Mechanistic Insight: In the context of piperidine carboxylic acids, a racemic ester (e.g., methyl pipecolinate) is subjected to hydrolysis by a lipase. The enzyme selectively recognizes and hydrolyzes only one of the enantiomers (e.g., the S-enantiomer) to its corresponding carboxylic acid.[14] The reaction is stopped at approximately 50% conversion, leaving a mixture of the unreacted ester (R-enantiomer) and the hydrolyzed acid (S-enantiomer). These two products, having different functional groups, can then be easily separated by standard chemical extraction. This method provides access to both enantiomers from a single racemic starting material.[15]

Comparative Overview of Biocatalytic Methods

The selection of a synthetic strategy depends on the target molecule, available starting materials, and desired scale. The table below summarizes the key features of the discussed enzymatic approaches.

Enzyme ClassTypical SubstrateProductKey AdvantagesTypical Selectivity
Imine Reductase (IRED) Cyclic Imines / Keto AcidsChiral PiperidinesExcellent for multi-enzyme cascades; high atom economy; high stereoselectivity.>98% ee
ω-Transaminase (TA) Cyclic Ketones (Piperidones)Chiral AminopiperidinesDirect amination; wide enzyme availability; predictable stereochemistry.>99% ee[12][16]
Lipase / Hydrolase Racemic Esters or AcidsEnantiopure Acids & EstersRobust and inexpensive enzymes; provides access to both enantiomers.>95% ee
Hydroxylase Piperidine Carboxylic AcidsHydroxylated PiperidinesEnables C-H functionalization; creates complex chiral building blocks.High diastereo- and enantioselectivity.[4]

Detailed Experimental Protocols

The following protocols are designed to be self-validating and are based on established, peer-reviewed methodologies.

Protocol 1: Asymmetric Synthesis of (R)-3-Amino-1-Boc-Piperidine using an ω-Transaminase

This protocol is adapted from methodologies for the asymmetric amination of prochiral ketones.[12]

1. Materials:

  • 1-Boc-3-piperidone (Substrate)

  • Immobilized (R)-selective ω-transaminase (e.g., ATA-025-IMB or equivalent)

  • Isopropylamine (Amine Donor)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Triethanolamine (TEA) buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate and aqueous HCl for workup

2. Reaction Setup (Preparative Scale):

  • To a 20 mL reaction vessel, add 200 mg of immobilized ω-transaminase.

  • Add 4 mL of TEA buffer (100 mM, pH 7.5) containing isopropylamine (1.1 M) and PLP (1.4 mM).

  • Stir the mixture at 35°C and 550 rpm for 5 minutes to equilibrate the enzyme.

  • In a separate vial, dissolve 250 mg (1.25 mmol) of 1-Boc-3-piperidone in 2 mL of DMSO. Pre-heat this solution to 50°C.

  • Add the warm substrate solution to the enzyme slurry. The final DMSO concentration should be ~33% (v/v).

  • Seal the vessel and stir the reaction mixture at 50°C and 550 rpm.

3. Reaction Monitoring:

  • Monitor the reaction progress by taking small aliquots (e.g., 50 µL), quenching with an equal volume of acetonitrile, centrifuging to remove the enzyme, and analyzing the supernatant by chiral HPLC or GC.

  • Typical analysis conditions: Chiral stationary phase column, monitor disappearance of ketone and appearance of amine product. The reaction should reach >95% conversion within 24 hours.

4. Workup and Isolation:

  • Once the reaction is complete, filter the mixture under vacuum to recover the immobilized enzyme. The enzyme can be washed and potentially reused.

  • Transfer the filtrate to a separatory funnel and add 20 mL of ethyl acetate.

  • Extract the aqueous phase twice more with 20 mL of ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.

  • The product can be further purified by silica gel chromatography if necessary to afford (R)-3-amino-1-Boc-piperidine as a clear oil. Expect >80% isolated yield and >99% ee.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-Methyl Pipecolinate

This protocol demonstrates a classic enzymatic resolution to obtain both enantiomers of a piperidine carboxylic acid derivative.

1. Materials:

  • (±)-Methyl pipecolinate (Racemic Substrate)

  • Immobilized Lipase B from Candida antarctica (CALB) or Lipase from Pseudomonas cepacia (Amano PS)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Toluene or Methyl tert-butyl ether (MTBE)

  • Aqueous HCl (2 M) and NaOH (1 M) for pH adjustment and workup

2. Reaction Setup:

  • In a temperature-controlled vessel, suspend 1.0 g (6.98 mmol) of (±)-methyl pipecolinate in 50 mL of phosphate buffer (0.1 M, pH 7.0).

  • Add 100 mg of immobilized lipase.

  • Stir the suspension vigorously at 30°C.

  • Maintain the pH at 7.0 by the automated or manual addition of 1 M NaOH solution. The rate of NaOH consumption is directly proportional to the rate of hydrolysis.

3. Reaction Monitoring:

  • The reaction progress is monitored by tracking the total volume of NaOH solution added. The target is to reach 50% conversion, which corresponds to the addition of 0.5 equivalents of NaOH (approx. 3.49 mL of 1 M NaOH).

  • Alternatively, monitor the enantiomeric excess (ee) of both the remaining ester and the formed acid by chiral HPLC/GC.

4. Workup and Isolation (at ~50% Conversion):

  • Filter off the immobilized enzyme.

  • Isolation of (R)-Methyl Pipecolinate (Unreacted Ester):

    • Make the aqueous filtrate basic (pH ~9-10) with 1 M NaOH.

    • Extract the aqueous solution three times with 30 mL of MTBE.

    • Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to yield enantiomerically enriched (R)-methyl pipecolinate.

  • Isolation of (S)-Pipecolic Acid (Product):

    • Take the remaining aqueous layer and acidify it to pH ~2 with 2 M HCl.

    • Concentrate the aqueous solution to dryness in vacuo.

    • Triturate the resulting solid with hot isopropanol to dissolve the (S)-pipecolic acid hydrochloride and filter off the inorganic salts (NaCl).

    • Evaporate the isopropanol to yield enantiomerically enriched (S)-pipecolic acid hydrochloride.

References

  • O'Neill, P. M., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Biocatalytic routes to pyrrolidine-(A), piperidine-(B) and azepane-(C)... ResearchGate. Available at: [Link]

  • ChemistryViews. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. ChemistryViews. Available at: [Link]

  • Hussain, S., et al. (2016). One-Pot Cascade Synthesis of Mono- and Disubstituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA), and Imine Reductase (IRED) Biocatalysts. ACS Catalysis. Available at: [Link]

  • University of Manchester. (2016). One Pot Cascade Synthesis of Mono- and Di-Substituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA) and Imine Reductase (IRED) Biocatalysts. Research Explorer. Available at: [Link]

  • RSC Publishing. (n.d.). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. Available at: [Link]

  • MDPI. (2022). Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions. Marine Drugs. Available at: [Link]

  • ResearchGate. (2016). One Pot Cascade Synthesis of Mono- and Di-Substituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA) and Imine Reductase (IRED) Biocatalysts. ResearchGate. Available at: [Link]

  • Synfacts. (2016). One-Pot Biocatalytic Cascade to Substituted Piperidines and Pyrrolidines. Thieme. Available at: [Link]

  • Wikipedia. (n.d.). Pipecolic acid. Wikipedia. Available at: [Link]

  • Grogan, G., et al. (2015). An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (n.d.). Approaches to α-functionalization of piperidines by C H... ResearchGate. Available at: [Link]

  • ACS Publications. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link]

  • ResearchGate. (2024). Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis. Request PDF. Available at: [Link]

  • ACS Publications. (2018). Discovery, Engineering, and Synthetic Application of Transaminase Biocatalysts. ACS Catalysis. Available at: [Link]

  • ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

  • ResearchGate. (n.d.). Transaminase-mediated synthesis of piperidine derivatives from diketones. ResearchGate. Available at: [Link]

  • Beilstein Journals. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications. Available at: [Link]

  • University of Manchester. (n.d.). Sustainable biocatalytic approaches to pyridine and piperidine heterocycles. Research Explorer. Available at: [Link]

  • Canadian Science Publishing. (n.d.). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). Total synthesis of a piperidine alkaloid, microcosamine A. Semantic Scholar. Available at: [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • ACS Publications. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. Available at: [Link]

  • Wiley. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality. Available at: [Link]

  • PubMed. (2012). Chiral synthesis and enzymatic resolution of (S)-(-)piperazine-2-carboxylic acid using enzyme alcalase. PubMed. Available at: [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
  • PrepChem.com. (n.d.). Synthesis of 2-piperidine carboxylic acid. PrepChem.com. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules. Available at: [Link]

Sources

Troubleshooting & Optimization

Common impurities in 1-Ethylpiperidine-2-carboxylic acid hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Ethylpiperidine-2-carboxylic acid hydrochloride (N-Ethylpipecolic acid HCl) is a critical intermediate in the synthesis of local anesthetics, including analogues of Mepivacaine and Bupivacaine. High purity is essential because impurities here—particularly stereoisomers and alkyl esters—can propagate through subsequent coupling reactions (e.g., with 2,6-dimethylaniline), leading to complex downstream failures.

This guide synthesizes field data and mechanistic organic chemistry to address the specific impurity profiles encountered in the two dominant synthesis routes: Reductive Amination and Direct Alkylation .

Module 1: Synthesis Routes & Impurity Origins

Route Analysis

The impurity profile is dictated by the synthesis method.

  • Method A: Reductive Amination (Recommended)

    • Reagents: Pipecolic acid, Acetaldehyde, Reducing agent (NaBH₄, NaBH(OAc)₃, or H₂/Pd).

    • Advantage:[1][2][3][4][5][6] Minimizes over-alkylation.[4][7]

    • Key Impurities: Unreacted starting material, partially reduced enamines.

  • Method B: Direct Alkylation (Legacy/Cost-driven)

    • Reagents: Pipecolic acid, Ethyl Bromide/Iodide, Base (K₂CO₃/NaOH).

    • Risk:[1][5][8][9] High probability of O-alkylation (ester formation) and N,N-dialkylation (quaternary salts).

Visualizing the Impurity Landscape

The following diagram maps the chemical causality of impurities based on the chosen route.

G Start Pipecolic Acid (Starting Material) RouteA Route A: Reductive Amination (Acetaldehyde + NaBH4) Start->RouteA RouteB Route B: Direct Alkylation (EtBr + Base) Start->RouteB Target 1-Ethylpiperidine-2- carboxylic acid HCl (TARGET) RouteA->Target Major Product Imp_SM Impurity A: Unreacted Pipecolic Acid RouteA->Imp_SM Incomplete Conversion RouteB->Target Competitive Yield Imp_Ester Impurity B: Ethyl Ester (O-Alkylation) RouteB->Imp_Ester Carboxylate Attack Imp_Quat Impurity C: Quaternary Salt (Over-Alkylation) RouteB->Imp_Quat Excess EtBr Imp_Rac Impurity D: Racemate (D/L Mix) (Base-Catalyzed) RouteB->Imp_Rac High pH/Heat

Figure 1: Mechanistic origin of impurities in N-ethylpipecolic acid synthesis. Route A offers a cleaner profile, while Route B introduces ester and quaternary ammonium risks.

Module 2: Troubleshooting Guide (Q&A)

Category 1: Physical State & Handling[10]

Q: My final product is a sticky, hygroscopic gum instead of a white solid. How do I crystallize it?

  • Diagnosis: The hydrochloride salt of N-alkyl amino acids is extremely hygroscopic. "Gums" usually indicate trapped solvent or excess HCl.

  • The Fix:

    • Azeotropic Drying: Dissolve the gum in absolute ethanol or toluene and rotovap to dryness (repeat 2-3 times) to remove trace water.

    • Trituration: Add dry Diethyl Ether or Acetone to the residue. Scratch the flask wall vigorously with a glass rod to induce nucleation.

    • Solvent System: Recrystallize from Isopropanol/Acetone (1:3) or Ethanol/Ethyl Acetate . Avoid water-based systems if the salt is highly soluble.

Q: The melting point is broad and lower than the literature value (approx. 200°C+ dec).

  • Diagnosis: Likely contamination with inorganic salts (NaCl/KBr from alkylation) or partial racemization.

  • The Fix:

    • Check ash content. If high, dissolve in dry ethanol (product dissolves, NaCl precipitates) and filter.

    • Check optical rotation. If low, racemization occurred (see Category 3).

Category 2: Chemical Impurities (LC-MS / NMR)

Q: I see a significant peak at [M+28] in my Mass Spec. What is it?

  • Identity: Ethyl 1-ethylpiperidine-2-carboxylate (The Ethyl Ester).

  • Cause: In Route B (Alkylation), the carboxylic acid moiety acts as a nucleophile toward Ethyl Bromide, forming the ester.

  • Protocol for Removal:

    • Dissolve crude in 2N NaOH (aq).

    • Stir at room temperature for 2-4 hours (saponifies the ester back to the acid).

    • Wash with Ethyl Acetate (removes non-acidic impurities).

    • Acidify aqueous layer to pH 1-2 with HCl.

    • Evaporate to dryness and extract/recrystallize.

Q: There is a persistent impurity at [M-28] (Pipecolic Acid).

  • Cause: Incomplete conversion. In Reductive Amination, this suggests "stalling" due to pH issues.

  • The Fix: Ensure the reaction pH is slightly acidic (pH 5-6) to promote imine formation before adding the reducing agent. If using NaBH(OAc)₃, add 1 equivalent of Acetic Acid.[4]

Category 3: Stereochemistry

Q: We started with (S)-Pipecolic acid, but the product shows low enantiomeric excess (ee%).

  • Mechanism: Racemization via Enolization. The

    
    -proton of the carboxylic acid is acidic. Strong bases (KOH/NaOH) or high heat (>80°C) facilitate proton abstraction, destroying the chiral center.
    
  • Prevention:

    • Switch to Reductive Amination (Route A), which operates under milder conditions.[6]

    • If using Alkylation, use weaker bases (e.g., K₂CO₃) and keep temperature <60°C.

Module 3: Analytical & Purification Protocols

Impurity Profile Table
Impurity TypeStructure/DescriptionOriginDetection (LC-MS)Removal Strategy
Starting Material Pipecolic AcidIncomplete Reaction[M-28] H⁺Ion Exchange / pH extraction
Ester Ethyl 1-ethylpiperidine-2-carboxylateSide rxn (Alkylation)[M+28] H⁺Saponification (NaOH)
Quaternary Salt 1,1-Diethylpiperidine-2-carboxylic acidOver-alkylation[M+29] (Fixed charge)Difficult; requires recrystallization
Inorganic Salts NaCl, NaBr, Borate saltsReagentsN/A (Ash)Solubility differential (EtOH wash)
Recommended HPLC Method

To separate the polar amino acid from the ester and non-polar impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses ionization of COOH, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (5% B); 5-20 min (5% -> 60% B).

  • Detection: UV @ 210 nm (Low wavelength required as the piperidine ring has weak UV absorbance).

Troubleshooting Logic Flow

Use this decision tree to determine the next step in your workflow.

Troubleshooting Check Check Purity (HPLC/NMR) IsPure Purity > 98%? Check->IsPure Yes Proceed to Salt Formation (HCl in EtOH) IsPure->Yes Yes No Identify Impurity IsPure->No No ImpType Impurity Type? No->ImpType Ester Ester Detected (M+28) ImpType->Ester Lipophilic Peak SM Starting Material (Pipecolic Acid) ImpType->SM Polar Peak Sticky Product is Sticky/Oil ImpType->Sticky Physical Issue Action_Sap Saponify (NaOH) then Acidify Ester->Action_Sap Action_Recrys Recrystallize (EtOH/EtOAc) SM->Action_Recrys Action_Dry Azeotropic Drying (Toluene/EtOH) Sticky->Action_Dry

Figure 2: Decision tree for purification based on analytical feedback.

References

  • Abdel-Magid, A. F., et al. (1996).[4][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Describes the mild reductive amination protocol preferred to avoid over-alkylation.

  • Caroon, J. M., et al. (1981). "Synthesis of Enantiomerically Pure Pipecolic Acid Derivatives." Journal of Medicinal Chemistry. Discusses racemization risks during the manipulation of chiral pipecolic acid.

  • Patent US20080269495A1 . "Process for Preparation of Piperidine Carboxylic Acid." Details isolation and purification of piperidine carboxylic acid salts, including specific recrystallization solvents.

  • Sigma-Aldrich Technical Bulletin . "this compound Product Specification." Provides baseline physical data (melting point, solubility) for quality control.

Sources

Side reactions in the synthesis of 1-Ethylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 1-Ethylpiperidine-2-carboxylic acid hydrochloride (N-Ethylpipecolic acid HCl) has deviated from the expected yield or purity specifications.

This compound is a critical intermediate in the synthesis of local anesthetics (similar to mepivacaine/bupivacaine structures) and pharmaceutical scaffolds. The introduction of the ethyl group onto the sterically hindered piperidine nitrogen, while maintaining the integrity of the C2-carboxylic acid, presents a classic "chemoselectivity vs. stereoselectivity" conflict.

This guide prioritizes the Reductive Amination route, as direct alkylation with ethyl halides is operationally hazardous and prone to uncontrollable over-alkylation.

Part 1: Diagnostic Triage (Visual Guide)

Before modifying your protocol, use this logic tree to identify your specific failure mode based on analytical data (LC-MS, NMR, or physical state).

TroubleshootingTree Start Observation Sym1 Mass Spec: M+28 peak (Ethyl Ester) Start->Sym1 LC-MS Check Sym2 Mass Spec: M+29 peak (Quaternary Salt) Start->Sym2 LC-MS Check Sym3 Low Optical Rotation (Racemization) Start->Sym3 Chiral HPLC Sym4 Product is a Sticky Oil (Hygroscopicity) Start->Sym4 Visual Cause1 Solvent Participation (Ethanol/Methanol) Sym1->Cause1 Cause2 Uncontrolled pH or Excess Alkylating Agent Sym2->Cause2 Cause3 High Temp or Strong Base Sym3->Cause3 Cause4 Residual Solvent or Amorphous Phase Sym4->Cause4 Fix1 Switch to Aprotic Solvent (DCM/THF) or tBuOH Cause1->Fix1 Fix2 Control Stoichiometry Switch to Reductive Amination Cause2->Fix2 Fix3 Maintain T < 40°C Avoid thermodynamic control Cause3->Fix3 Fix4 Recrystallize: IPA/Ether Lyophilize from Water Cause4->Fix4

Figure 1: Diagnostic decision tree linking experimental observations to mechanistic root causes and corrective actions.

Part 2: Technical Q&A & Troubleshooting Protocols

Topic 1: The "O- vs. N-" Alkylation Battle

User Question: I am seeing a significant impurity with a mass of M+28 in my LC-MS. Is this the ethyl ester? I thought reductive amination was selective for the amine.

Expert Analysis: Yes, this is likely the Ethyl Ester side product. While reductive amination is generally selective for the nitrogen, the presence of the C2-carboxylic acid creates an internal competition.

  • Mechanism: If you perform the reaction in Ethanol (a common solvent for NaBH3CN reductions) with an acid catalyst (often Acetic Acid or HCl), you inadvertently create Fisher Esterification conditions. The carboxylic acid reacts with the solvent.

  • Alternative Cause: If you are using direct alkylation (Ethyl Bromide + Base), the carboxylate anion is often more nucleophilic than the secondary amine, leading to O-alkylation first.

Corrective Protocol: Solvent Switch To eliminate ester formation, you must remove the reactive alcohol solvent or the free acid group.

  • Option A (Solvent Change): Switch to Methanol (slower esterification than EtOH) or, ideally, an aprotic solvent like Dichloromethane (DCM) or THF . Note: NaBH(OAc)3 is soluble in DCM and is an excellent alternative to NaBH3CN.

  • Option B (Protection): If solubility forces the use of alcohols, protect the carboxylic acid as a benzyl ester or t-butyl ester prior to N-alkylation, then deprotect at the end.

Data Comparison: Solvent Effects

Solvent SystemReagentPrimary ImpurityRisk Level
Ethanol / AcOH NaBH3CNEthyl Ester (O-alkylation)High
Methanol NaBH3CNMethyl EsterMedium
DCM / DCE NaBH(OAc)3Over-alkylation (Quat salt)Low
Water / Buffer H2 / Pd-CHydrolysis / No ReactionLow
Topic 2: Racemization (Loss of Chirality)

User Question: I started with L-Pipecolic acid (S-enantiomer), but my final product has an optical rotation near zero. Where did I lose the stereochemistry?

Expert Analysis: Racemization at the


-carbon (C2) is a critical failure mode in amino acid chemistry. The proton at C2 is acidic due to the electron-withdrawing carboxylic acid and the adjacent ammonium/amine group.

The Mechanism of Failure:

  • Schiff Base Tautomerization: During reductive amination, the intermediate imine (Schiff base) can tautomerize to an enamine. This planarizes the C2 center, destroying chirality [1].

  • Base-Catalyzed Enolization: If you used high temperatures (>60°C) or strong bases (e.g., refluxing with carbonate/hydroxide) during a direct alkylation attempt, the stereocenter will scramble via an enolate intermediate.

Racemization L_Iso L-Pipecolic Acid (Chiral S) Imine Imine/Schiff Base Intermediate L_Iso->Imine + Acetaldehyde Enamine Enamine/Enolate (Planar/Achiral) Imine->Enamine High Temp / Base (-H+) Racemic Racemic Product (50% L / 50% D) Imine->Racemic Reduction Enamine->Imine +H+ (Random Face)

Figure 2: Pathway of racemization via enamine/enolate intermediates during N-functionalization.

Prevention Strategy:

  • Temperature: Keep reaction temperature below 25°C .

  • Method: Use Sodium Triacetoxyborohydride (STAB) . It reacts faster with the imine than the ketone/aldehyde, reducing the lifetime of the racemization-prone intermediate.

  • Avoid: Do not reflux in basic media.

Topic 3: Isolation of the HCl Salt (The "Oily" Trap)

User Question: I added HCl to my reaction mixture, but instead of a nice white powder, I got a brown sticky oil that won't crystallize.

Expert Analysis: N-alkyl pipecolic acid derivatives are notoriously hygroscopic. The "oil" is likely a supersaturated solution containing water or residual solvent trapped in the crystal lattice.

Proven Crystallization Protocol: Do not add aqueous HCl. You must maintain anhydrous conditions to force precipitation.

  • Free Base Isolation:

    • Extract the reaction mixture into DCM (at pH 4-5 to keep the amino acid zwitterionic/neutral, though isoelectric point management is tricky here; typically, one extracts the ester or uses ion exchange for the acid).

    • Better approach: If you have the crude residue, dissolve it in minimal absolute ethanol or isopropanol (IPA) .

  • Salt Formation:

    • Cool the solution to 0°C.

    • Add 2.0 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise.

    • Do not use aqueous HCl.

  • Inducing Crystallization:

    • If oil forms, add a non-solvent like Diethyl Ether or Hexane dropwise until turbid.

    • Scratch the glass side of the flask.

    • Store at -20°C overnight.

Reference Check: Similar piperidine-2-carboxylic acid derivatives have been successfully crystallized from Ethanol/Ether or IPA/Acetone systems [2].

Part 3: Recommended Synthetic Workflow

To minimize the side reactions discussed above, we recommend the following optimized workflow using Reductive Amination .

Reaction Scheme: Pipecolic Acid + Acetaldehyde (1.1 eq) + NaBH(OAc)3 (1.5 eq) -> N-Ethylpipecolic Acid

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, suspend L-Pipecolic acid (10 mmol) in 1,2-Dichloroethane (DCE) or THF (30 mL). Avoid Ethanol to prevent esterification.

  • Aldehyde Addition: Add Acetaldehyde (11 mmol) . Stir for 15 minutes at room temperature.

    • Note: Acetaldehyde is volatile (bp 20°C). Use a chilled syringe or an equivalent amount of paraldehyde if depolymerized correctly.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (15 mmol) in three portions over 1 hour.

    • Why STAB? It is milder than NaBH3CN and does not produce toxic cyanide byproducts.

  • Quenching: Quench with saturated aqueous NaHCO3.

  • Workup:

    • Wash the aqueous layer with DCM to remove non-polar impurities.

    • The product is likely in the aqueous phase (zwitterion). Load the aqueous phase onto a Dowex 50W (H+ form) cation exchange column.

    • Wash with water (removes salts/reagents).

    • Elute product with 1M NH4OH.

  • Salt Formation: Evaporate ammonia. Dissolve residue in minimal EtOH. Add 4M HCl/Dioxane. Dilute with Et2O to precipitate the hydrochloride salt.

References

  • Racemization Mechanisms in Amino Acids: Title: A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Source: HighFine.
  • Crystallization of Piperidine Derivatives

    • Title: Crystal structures of two alanylpiperidine analogues.[1]

    • Source: N
    • URL:[Link]

  • Reductive Amination Methodology

    • Title: Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
    • Source: European Journal of Organic Chemistry (via ResearchG
    • URL:[Link]

  • General Impurity Profiling

    • Title: Detection, isolation, and characterization of a novel impurity from several folic acid products (Demonstrating analytical approaches for amino acid deriv
    • Source: N
    • URL:[Link]

Sources

Preventing racemization during derivatization of 1-Ethylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategies

I'm currently engaged in comprehensive Google searches to gather information. My focus is on the racemization of α-amino acids, especially 1-Ethylpiperidine-2-carboxylic acid and related N-alkylated cyclic derivatives. The goal is to establish a solid foundation of existing knowledge before moving into more specialized areas.

Analyzing Search Results

I'm now diving deep into the search results. I'm focusing on the key factors driving racemization, especially those linked to 1-Ethylpiperidine-2-carboxylic acid derivatization. I'm taking a close look at how coupling reagents, solvents, temperature, and bases impact the process. My aim is to spot proven methods that minimize or prevent this unwanted effect.

Expanding Search Parameters

I'm expanding my Google searches. I'm now including specific queries like "racemization mechanism of alpha-amino acids" and "chiral integrity in drug development." I am also adding "epimerization of piperidine carboxylic acid derivatives". I am building a broader and deeper understanding. I am incorporating various sources and refining search terms.

I will be structuring the technical support center content in a question-and-answer format, which includes a troubleshooting guide and FAQ section. I plan to address the racemization of 1-Ethylpiperidine-2-carboxylic acid derivatives by explaining the underlying chemical principles in an accessible manner.

Refining Search Queries

My focus has shifted to refining search terms for greater precision. I'm now incorporating more specific phrases like "preventing racemization during peptide coupling" and "derivatization of 1-Ethylpiperidine-2-carboxylic acid." I aim to identify existing, proven protocols to minimize racemization. I am targeting key search parameters to find relevant information. I'm also planning to incorporate a question-and-answer format for the technical support content.

1-Ethylpiperidine-2-carboxylic acid hydrochloride stability issues and degradation products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Ethylpiperidine-2-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

This compound is a versatile building block in pharmaceutical and agrochemical synthesis.[1] Its structure, featuring a tertiary amine within a piperidine ring and a carboxylic acid group, presents specific stability considerations. The hydrochloride salt form generally enhances solubility and stability; however, improper handling, storage, or experimental conditions can lead to degradation, impacting experimental outcomes and product purity.[2]

This guide is structured to address common issues proactively, explaining the underlying chemical principles to empower you to make informed decisions in your research.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your work with this compound.

Issue 1: Inconsistent Analytical Results (e.g., Decreasing Purity, Unexpected Peaks in HPLC)

You observe a decline in the purity of your compound over time, or new, unidentified peaks appear in your chromatograms.

Potential Causes & Solutions:

  • Cause A: Improper Storage Conditions. The compound is likely sensitive to environmental factors.

    • Solution: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[3][4] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).

  • Cause B: Degradation in Solution. The compound may be unstable in your chosen solvent or at the working pH.

    • Solution: Prepare solutions fresh whenever possible. If solutions must be stored, keep them at a low temperature (2-8 °C) and protected from light. Evaluate the stability of the compound in your specific analytical or reaction solvent by running time-course studies.

  • Cause C: Thermal Degradation during Experiments. Elevated temperatures during a reaction or analysis can induce degradation.

    • Solution: If your protocol involves heating, perform a preliminary thermal stress test to determine the compound's stability at that temperature. Consider if the reaction can be performed at a lower temperature, perhaps with a more active catalyst or for a longer duration.

  • Cause D: Photodegradation. Exposure to UV or even ambient light can initiate degradation pathways.

    • Solution: Use amber vials or wrap your containers in aluminum foil to protect the compound from light, both in storage and during experiments.[5]

Issue 2: Poor Yield or Formation of Side Products in a Synthetic Reaction

Your synthesis using this compound as a starting material is not proceeding as expected.

Potential Causes & Solutions:

  • Cause A: Degradation Under Reaction Conditions. The pH, temperature, or presence of certain reagents might be degrading the starting material.

    • Solution: Before running the full-scale reaction, perform a forced degradation study under your proposed reaction conditions (minus other key reactants) to see if the starting material remains stable.[6] This can help you identify if a specific reagent or condition is the culprit.

  • Cause B: Incompatibility with Other Reagents. The tertiary amine of the piperidine ring can be susceptible to oxidation.[5]

    • Solution: Avoid strong oxidizing agents if possible. If an oxidation step is necessary elsewhere in the molecule, consider protecting the piperidine nitrogen if the reaction allows.

  • Cause C: Decarboxylation. The carboxylic acid group may be lost as carbon dioxide under certain conditions, especially with heat.[7]

    • Solution: If your reaction requires high temperatures, be mindful of potential decarboxylation. The resulting 1-ethylpiperidine could act as a base and potentially catalyze unwanted side reactions. Monitor your reaction for the formation of this byproduct.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

Based on the structure and data from related piperidine compounds, the primary degradation pathways are likely to be:

  • Oxidation: The tertiary amine on the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide.[5]

  • Thermal Degradation/Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as CO2, yielding 1-ethylpiperidine.[7] The piperidine ring itself can also undergo thermal decomposition at very high temperatures, leading to ring-opening.[3]

  • Photodegradation: Exposure to UV light can provide the energy to initiate radical-based degradation reactions on the piperidine ring.[5]

  • Hydrolysis (pH-dependent): While the hydrochloride salt is generally stable, in solutions with significant pH shifts, the equilibrium between the salt and free acid/base forms could be affected, potentially influencing reactivity and degradation.

Q2: How can I set up a forced degradation study for this compound?

A forced degradation study is essential to understand the stability of the molecule and to develop a stability-indicating analytical method.[6][8][9] Here is a general protocol:

Stress ConditionSuggested Parameters
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid state at 80°C for 48 hours
Photodegradation Expose solid and solution to UV light (ICH Q1B conditions)

Always run a control sample protected from the stress condition in parallel.

Q3: What analytical techniques are best for assessing the stability and purity of this compound?

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment and stability studies. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is typically suitable. The method must be validated to be "stability-indicating," meaning it can separate the parent compound from all potential degradation products.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for identifying the unknown peaks that may arise during stability studies. By determining the mass of the degradation products, their structures can often be elucidated.[4][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This may be useful for detecting volatile degradation products, such as 1-ethylpiperidine, which could result from decarboxylation.

Q4: My compound is a hydrochloride salt. Do I need to be concerned about moisture?

Yes. Hydrochloride salts can be hygroscopic. Absorbed moisture can lead to physical changes in the solid (e.g., clumping) and can promote hydrolytic degradation pathways, especially if other reactive species are present.[11] Always store the compound in a desiccator or a controlled low-humidity environment.

Part 3: Visualizing Degradation & Workflows

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure and literature on related compounds.

G parent 1-Ethylpiperidine-2-carboxylic acid (hydrochloride salt) decarbox 1-Ethylpiperidine parent->decarbox Heat (Δ) (Decarboxylation) n_oxide 1-Ethylpiperidine-2-carboxylic acid N-oxide parent->n_oxide Oxidation (e.g., H₂O₂) ring_opened Ring-Opened Products parent->ring_opened Harsh Thermal/Oxidative Stress

Caption: Predicted degradation pathways for 1-Ethylpiperidine-2-carboxylic acid.

Workflow for Investigating Stability Issues

This workflow provides a systematic approach to troubleshooting and characterizing the stability of your compound.

G start Inconsistent Results or Suspected Degradation check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage run_control Analyze a Fresh, Controlled Standard Sample via HPLC check_storage->run_control degradation_confirmed Degradation Confirmed? run_control->degradation_confirmed forced_degradation Perform Forced Degradation Study (Acid, Base, Heat, Light, Oxid.) degradation_confirmed->forced_degradation Yes protocol_adjustment Adjust Experimental/Storage Protocol degradation_confirmed->protocol_adjustment No (Issue is elsewhere) lcms_analysis Analyze Stressed Samples by LC-MS/MS forced_degradation->lcms_analysis structure_elucidation Identify Degradation Products lcms_analysis->structure_elucidation method_optimization Optimize Analytical Method to Separate All Peaks structure_elucidation->method_optimization method_optimization->protocol_adjustment end Problem Resolved protocol_adjustment->end

Caption: Systematic workflow for stability troubleshooting.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Forced Degradation Studies. SciSpace. (2016). Available at: [Link]

  • Under what conditions does piperidine decompose? Biosynce Blog. (2023). Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Resolve Mass Laboratories via YouTube. (2023). Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022). Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. (2020). Available at: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. (2023). Available at: [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. (2010). Available at: [Link]

  • Thermal Degradation of Piperazine and Its Structural Analogs. ResearchGate. (2011). Available at: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. (2016). Available at: [Link]

  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. University of Wisconsin-Milwaukee. (2021). Available at: [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. (2023). Available at: [Link]

Sources

Technical Support Center: Purification of 1-Ethylpiperidine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Challenge

1-Ethylpiperidine-2-carboxylic acid hydrochloride (also known as N-ethylpipecolic acid HCl) is a critical amphoteric intermediate, often serving as a precursor for amide-type local anesthetics (e.g., analogs of Ropivacaine/Bupivacaine).

At the bench scale (grams), precipitation is often trivial. However, at the pilot scale (kilograms), three specific thermodynamic and kinetic barriers emerge:

  • Phase Separation (Oiling Out): The product tends to form a supersaturated oil rather than a crystal lattice due to high solubility in water/alcohols and low melting point depressions by impurities.

  • Inorganic Contamination: Neutralization steps often trap NaCl or KCl within the crystal lattice.

  • Extreme Hygroscopicity: The HCl salt is deliquescent; it will absorb atmospheric moisture until it dissolves itself, complicating filtration and drying.

This guide provides troubleshooting workflows to navigate these specific barriers.

Module 1: Troubleshooting "Oiling Out" During Crystallization

Symptom: Upon cooling or anti-solvent addition, the solution turns turbid and separates into a dense, sticky oil at the bottom of the reactor instead of forming white crystals.

Root Cause Analysis

"Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Metastable Zone Width (MSZW) limit for nucleation. This is common in amino acid salts containing residual water or excess alcohol.

The Protocol: Azeotropic Dehydration & Controlled Nucleation

Step 1: Water Removal (Critical) Water is the primary anti-nucleating agent here. You cannot crystallize effectively if water content is >0.5%.

  • Dissolve the crude oil in Toluene (approx. 10 volumes).

  • Perform azeotropic distillation under vacuum (40-50°C).

  • Checkpoint: The distillate should eventually run clear. If the residue is still gummy, repeat with fresh toluene.

Step 2: Solvent Swap

  • Once dry, swap the solvent to 2-Propanol (IPA) or Acetone .

    • Why? 1-Ethylpipecolic acid HCl has a steep solubility curve in IPA (soluble hot, insoluble cold).

  • Heat to reflux until fully dissolved.

Step 3: Seeding & Cooling

  • Cool to 50°C.

  • Add Seed Crystals (0.5 wt%): If you lack seeds, scratch the vessel wall or use a sonication probe to induce nucleation.

  • Slow Cooling Ramp: Cool at a rate of 5°C/hour. Do not crash cool.

  • Anti-Solvent (Optional): If yield is low at 0°C, slowly add MTBE or Diethyl Ether (highly flammable, use caution).

Decision Logic: Troubleshooting Phase Separation

CrystallizationLogic Start Start: Crude Mixture CheckWater Check Water Content (KF) Start->CheckWater HighWater Water > 1.0% CheckWater->HighWater Yes LowWater Water < 0.5% CheckWater->LowWater No Azeotrope Azeotropic Distillation (Toluene/Benzene) HighWater->Azeotrope SolventChoice Select Solvent System LowWater->SolventChoice Azeotrope->CheckWater IPA 2-Propanol (Standard) SolventChoice->IPA Acetone Acetone (If highly pure) SolventChoice->Acetone Cooling Cool to 50°C -> Seed IPA->Cooling Acetone->Cooling Result Result Check Cooling->Result Crystals White Crystals Formed Proceed to Filtration Result->Crystals Success Oil Oiling Out Occurred Result->Oil Failure Reheat Reheat to Dissolution Add more solvent Oil->Reheat Reheat->Cooling

Figure 1: Decision matrix for handling oiling-out events during crystallization.

Module 2: Desalting (Removal of Inorganic Salts)

Symptom: The final product has a high sulfated ash content (>0.5%) or contains visible white particulates that do not dissolve in organic solvents. This usually stems from the neutralization of the pipecolic acid synthesis (e.g., NaOH neutralization generating NaCl).

The "Differential Solubility" Protocol

Unlike the target amino acid HCl salt, inorganic salts (NaCl, KCl, Na2SO4) are virtually insoluble in dry alcohols or chloroform. We exploit this.

Step-by-Step Desalting:

  • Dry the Crude Solid: Ensure the crude mixture (Amino Acid HCl + NaCl) is completely dry. Water will carry NaCl into the organic phase.

  • Slurry Extraction:

    • Add Dry Ethanol or Chloroform (10 volumes) to the solid mixture.

    • Note: Ethanol is greener, but Chloroform is more selective for the organic salt in some cases.

  • Agitation: Stir vigorously at room temperature for 1-2 hours. The 1-Ethylpiperidine-2-carboxylic acid HCl will dissolve; the NaCl will remain suspended.

  • Filtration: Filter the suspension through a Celite pad or a sintered glass funnel.

    • Retentate (Solid): This is your inorganic waste (NaCl).

    • Filtrate (Liquid): Contains your purified product.

  • Concentration: Evaporate the filtrate to recover the desalted product.

Solvent SystemOrganic Salt SolubilityNaCl SolubilityRecommendation
Water HighHighAVOID
Ethanol (Abs) HighLowRecommended
Chloroform ModerateNegligibleHigh Purity / Lower Yield
Acetone LowNegligibleUse as Anti-Solvent

Module 3: Handling Hygroscopicity at Scale

Symptom: The filter cake turns into a liquid paste on the filter press, or the final product clumps into a "rock" inside the drum.

Technical Insight: 1-Ethylpiperidine-2-carboxylic acid HCl is hygroscopic. The chloride ion, combined with the quaternary ammonium center, creates a high affinity for water vapor.

Operational Guidelines

1. Filtration Environment:

  • Do not use open centrifuges in humid environments (>40% RH).

  • Use an Agitated Nutsche Filter Dryer (ANFD) if available, which allows filtration and drying in a closed system.

  • If using a Buchner funnel, cover with a rubber dam or latex sheet immediately after the cake cracks to prevent air (moisture) flow through the cake.

2. Drying Protocol:

  • Temperature: 40-50°C. High heat (>80°C) can cause discoloration (Maillard-type degradation if impurities are present).

  • Vacuum: < 50 mbar.

  • Nitrogen Bleed: Introduce a slow bleed of dry nitrogen into the vacuum oven. This sweeps away liberated water vapor and prevents re-absorption when the vacuum is broken.

3. Storage:

  • Store in double-lined LDPE bags with silica gel desiccant sachets between the layers.

  • Container must be tightly sealed (HDPE drum).

FAQ: Common Operator Queries

Q1: The product is colored yellow/brown. How do I remove the color?

  • Answer: Discoloration often comes from trace oxidation of the piperidine ring or residual starting materials.

    • Fix: Dissolve the salt in water or methanol. Add Activated Carbon (e.g., Norit SX Ultra) at 5% w/w loading. Stir for 30 minutes at room temperature (heating with carbon can cause hydrolysis). Filter through a 0.45-micron membrane. Recrystallize immediately.

Q2: Can I use Ethyl Acetate for crystallization?

  • Answer: Generally, no. The HCl salt is usually too insoluble in pure Ethyl Acetate, leading to low volume efficiency (you would need huge volumes). However, Ethyl Acetate is an excellent anti-solvent to add to an Ethanol or IPA solution to force precipitation.

Q3: I need the L-isomer (S-enantiomer). Does this purification separate enantiomers?

  • Answer: No. The protocols above purify the chemical structure (removing inorganics and side products) but do not resolve enantiomers.

    • Resolution Path: To isolate the L-isomer, you must convert the HCl salt back to the free base and react it with L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid . The resulting diastereomeric salt can be crystallized (usually from Ethanol/Water), then converted back to the HCl salt [1].

References

  • Gottlieb, L., et al. (2010). Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom. U.S. Patent 7,683,175. Link

  • Smith, R. (1995). Process for purification of carboxylic acids.[1] U.S. Patent 5,387,713. Link

  • ResearchGate Community. (2017). Purification of organic hydrochloride salt? (Discussion on solubility differentials for desalting). Link

  • ScienceMadness. (2007).[2] Drying the water out of hygroscopic crystals. (Azeotropic drying protocols).[2] Link

Disclaimer: This guide is for research and development purposes. All scale-up activities should be preceded by a thorough Process Safety Assessment (PSA), particularly regarding the handling of flammable solvents (Toluene, IPA) and static hazards associated with drying powders.

Sources

Catalyst selection for the hydrogenation of pyridine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrogenation of Pyridine Precursors

Ticket ID: PYR-HYD-001 Status: Active Assigned Specialist: Senior Application Scientist

Introduction: The "Black Box" of Pyridine Reduction

Welcome to the technical support hub for pyridine hydrogenation. If you are reading this, you are likely facing one of two scenarios: your reaction has stalled despite high pressure, or you have lost a critical functional group (like a halogen) during the reduction.

Hydrogenating pyridine is deceptively difficult. Unlike benzene, pyridine is a strong Lewis base. The nitrogen lone pair does not just "sit" on the catalyst surface; it coordinates aggressively to active metal sites, effectively poisoning the catalyst before hydrogen activation can occur.[1]

This guide moves beyond generic protocols to address the why and how of catalyst selection, troubleshooting, and process optimization.

Module 1: Catalyst Selection Matrix

User Query: "Which catalyst should I start with? I have a halogenated pyridine."

Technical Response: Do not default to Palladium on Carbon (Pd/C) for every reaction. While Pd/C is the workhorse for nitro-reductions and olefin saturation, it is often too aggressive for halogens and susceptible to poisoning by the pyridine nitrogen.

Comparative Performance Table

CatalystActivityHalogen ToleranceRec.[2] Solvent SystemPrimary Use Case
5% Rh/C HighHighMeOH / AcOHGold Standard. Best for preserving stereochemistry and halogens.
PtO₂ (Adams') Very HighModerateGlacial AcOHDifficult substrates; highly acidic media required.
10% Pd/C ModerateLow (Dehalogenates)MeOH / HCl (eq)Simple pyridines without sensitive groups.
5% Ru/C Low (requires High P/T)HighWater / AlcoholsHigh-pressure autoclaves (>50 bar); aqueous systems.
Raney Ni ModerateModerateEtOH (High T)Cost-sensitive scale-up; requires vigorous conditions.
Decision Logic: The Selection Workflow

Use the following logic flow to select your starting system.

CatalystSelection Start Start: Analyze Substrate Halogen Contains Halogen (Cl, Br, I)? Start->Halogen AcidSens Acid Sensitive Groups? Halogen->AcidSens No RhC Select 5% Rh/C (Mild, Selective) Halogen->RhC Yes HighPress High Pressure Available (>50 bar)? AcidSens->HighPress No RuC Select 5% Ru/C (High P, Aqueous) AcidSens->RuC Yes (Avoid Acid) PdC Select 10% Pd/C (Standard, Non-selective) HighPress->PdC No (Standard) HighPress->RuC Yes (Cost saving) PtO2 Select PtO2 (Adams') (Aggressive, Acidic)

Figure 1: Decision tree for selecting the optimal heterogeneous catalyst based on substrate functionality and equipment constraints.

Module 2: Troubleshooting & FAQs

Issue 1: "The reaction stalled at 20-30% conversion."

Root Cause: Catalyst Poisoning (Nitrogen Coordination) The pyridine nitrogen lone pair (


-donation) binds to the metal surface more strongly than the 

-system of the ring. This "end-on" adsorption blocks the active sites required for H₂ activation.

The Fix: Protonation Strategy You must convert the pyridine into a pyridinium salt in situ.

  • Add Acid: Use 1.0–1.1 equivalents of acid relative to the pyridine.

    • Choice of Acid: Acetic acid (AcOH) is standard. For Pd/C, strong acids like HCl or H₂SO₄ can be used, but beware of chloride inhibition with Pd.

  • Solvent Switch: Run the reaction in glacial acetic acid or a 10:1 mixture of MeOH:AcOH.

  • Mechanism: Protonation ties up the lone pair (

    
    ), forcing the molecule to lie flat ("flat adsorption") on the catalyst, allowing the 
    
    
    
    -system to interact with surface hydrides.

PoisoningMechanism Pyridine Free Pyridine Poisoned End-On Adsorption (Catalyst POISONED) Pyridine->Poisoned Strong N-Metal Bond Pyridinium Pyridinium Cation Pyridine->Pyridinium Protonation Acid + Acid (H+) Acid->Pyridinium Active Flat Adsorption (Hydrogenation PROCEEDS) Pyridinium->Active Weak N-Metal Interaction

Figure 2: Mechanistic pathway showing how acid additives prevent catalyst poisoning by shifting adsorption modes.

Issue 2: "I lost my Chlorine/Bromine atom."

Root Cause: Hydrodehalogenation Palladium (Pd) is notorious for oxidative addition into C-X bonds, leading to dehalogenation (Ar-Cl


 Ar-H + HCl).

The Fix:

  • Switch Catalyst: Move to Rh/C or Pt/C . These metals are much less prone to oxidative addition into aryl-halide bonds under mild conditions.

  • Add an Inhibitor: If you must use Pd, add a sulfur-based poison (like thiophene) or a diamine (like ethylenediamine) to slightly deactivate the catalyst, though this will slow the hydrogenation rate significantly.

  • Control pH: Dehalogenation is often acid-catalyzed. If possible, avoid strong mineral acids (HCl) and stick to acetic acid.

Issue 3: "I need the cis-isomer, but I'm getting a mix."

Root Cause: Haptophilicity and Desorption In substituted pyridines (e.g., 2-methylpyridine), the "cis" product is formed if the ring remains bound to the surface until fully saturated. If the partially reduced intermediate desorbs and re-adsorbs (flips), you get the "trans" isomer.

The Fix:

  • Use Rhodium (Rh/C): Rhodium binds the aromatic ring tightly and tends to complete the hydrogenation without releasing intermediates, favoring the cis-isomer (often >90% de).

  • Lower Temperature: Higher temperatures promote desorption/re-adsorption events (equilibration). Keep T < 40°C.

  • Increase Pressure: High H₂ pressure forces the reaction forward rapidly, kinetically trapping the cis product.

Module 3: Experimental Protocols

Safety Warning:

  • Pyrophoricity: Dry Rh/C, Pd/C, and Raney Ni are pyrophoric. They will ignite if exposed to air while dry. Always wet the catalyst with water or an inert solvent (like toluene) before adding the reaction solvent.

  • Hydrogen Gas: Ensure all vessels are grounded to prevent static discharge.

Protocol A: Standard Parr Shaker (Low Pressure < 60 psi)

Best for: Rh/C or PtO₂ catalyzed reactions.

  • Preparation: In a fume hood, weigh the catalyst (e.g., 5 wt% loading of 5% Rh/C) into the Parr bottle.

  • Wetting: Immediately add 2-3 mL of water to wet the catalyst.

  • Substrate Addition: Dissolve the pyridine substrate in the solvent (e.g., MeOH or AcOH). Carefully pour this solution down the side of the bottle to avoid splashing dry catalyst up the walls.[3]

  • Acidification: If not using AcOH as solvent, add 1.1 eq of concentrated HCl or AcOH now.

  • Sealing: Clamp the bottle into the Parr apparatus.

  • Purge: Evacuate and refill with N₂ (3x), then evacuate and refill with H₂ (3x).

  • Reaction: Pressurize to 40-50 psi. Start shaker. Monitor pressure drop.[3]

  • Completion: Once pressure stabilizes, vent H₂, purge with N₂, and filter through Celite (keep filter cake wet!).

Protocol B: High-Pressure Autoclave

Best for: Ru/C or difficult substrates.

  • Loading: Load the wet catalyst and substrate solution into the steel liner.

  • Sealing: Bolt the reactor head. Ensure the burst disk is rated correctly.

  • Leak Check: Pressurize with N₂ to 20 bar. Close inlet. Watch for pressure drop over 10 mins.

  • Reaction: Vent N₂. Fill with H₂ to desired pressure (e.g., 50-100 bar). Heat to target temp (e.g., 80°C). Note: Pressure will rise with Temp.

  • Stirring: Set magnetic stirring to maximum RPM to ensure gas-liquid mass transfer.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Definitive text on Rh/C vs Pd/C selectivity).
  • Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 43(21), 2859-2862.

  • Maxted, E. B. (1951). "The Poisoning of Metallic Catalysts." Advances in Catalysis, 3, 129-178. (Foundational mechanism of Nitrogen poisoning).
  • BenchChem Technical Notes. (2025). "Catalyst Selection for Pyridine Hydrogenation."

  • Parr Instrument Company. (2022). "Safety in the Operation of Laboratory Hydrogenators."

Sources

Thermal Management in N-Alkylpiperidine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Center / Troubleshooting Guide Target Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers Subject Matter Expert: Senior Application Scientist, Process Safety Group

Introduction: The Thermal Paradox of Piperidines

Piperidine scaffolds are ubiquitous in pharmaceutical pharmacophores (e.g., Fentanyl analogues, Donepezil, Risperidone). However, synthesizing


-alkylpiperidines presents a "thermal paradox": the reaction requires energy to overcome activation barriers, yet the inherent basicity of piperidine (

) often drives rapid, exothermic acid-base neutralizations or runaway alkylations that can compromise yield and safety.

This guide moves beyond standard textbook procedures to address the thermal dynamics of the two most common synthetic routes: Reductive Amination (via STAB) and Direct Nucleophilic Substitution .

Module 1: Managing Exotherms in Reductive Amination

Reagent Focus: Sodium Triacetoxyborohydride (STAB) Primary Hazard: Delayed Hydrogen Evolution & Induction Periods

Reductive amination using STAB is preferred over Sodium Cyanoborohydride due to lower toxicity.[1] However, STAB is not thermally inert. It reacts with protic solvents and acetic acid (catalyst) to release hydrogen gas and heat.

The "Hidden" Mechanism

The danger lies in the Induction Period . If STAB is added faster than it is consumed or solvated, it accumulates. Once the reaction initiates (often triggered by a slight temperature rise), the accumulated reagent reacts simultaneously, causing a "thermal spike" and massive


 off-gassing.
Protocol A: The "Gas-Limited" Addition Workflow

Do not rely solely on temperature monitoring. Gas evolution is your primary kinetic indicator.

ParameterSpecificationCausality
Solvent DCE or THF (Anhydrous)Water triggers premature decomposition of STAB (

risk).[1]
Catalyst Acetic Acid (1.0 - 2.0 eq)Promotes iminium ion formation. Note: Reaction with STAB is exothermic.[2][3]
Dosing Solid addition (Portion-wise)Prevents reagent accumulation.
Cooling

to

Keeps solvent vapor pressure low during gas evolution.
Validated Workflow (DOT Diagram)

STAB_Workflow Start Start: Imine Pre-formation (Amine + Ketone + AcOH) Check_H2O QC Check: Moisture Content (<0.05% w/w) Start->Check_H2O Add_STAB Action: Add 0.25 eq STAB Check_H2O->Add_STAB Pass Monitor_Gas Observation: Monitor H2 Evolution (Bubbler Rate) Add_STAB->Monitor_Gas Decision_Gas Has Gas Evolution Slowed/Ceased? Monitor_Gas->Decision_Gas Decision_Gas->Add_STAB No (Wait) Check_Temp Check Internal Temp (Must be < 25°C) Decision_Gas->Check_Temp Yes Repeat Repeat Addition Cycle Check_Temp->Repeat Temp OK Repeat->Add_STAB Finish End: Quench Protocol Repeat->Finish All Eq Added

Figure 1: The "Gas-Limited" addition logic ensures that the rate of reagent addition never exceeds the rate of hydrogen evolution, preventing pressure buildup.

Module 2: Direct Alkylation (Nucleophilic Substitution)

Reaction Type:


 Alkylation of Piperidine with Alkyl Halides
Primary Hazard:  Immediate Exotherm & Viscosity Changes

When piperidine reacts with an alkyl halide (e.g., Benzyl bromide), the reaction produces the


-alkyl product and HX acid. The excess piperidine acts as a base, neutralizing HX to form piperidinium salt. This neutralization is instantaneously exothermic .
The "Salt-Crust" Effect

As the reaction proceeds, piperidinium salts precipitate. This increases the viscosity of the reaction mixture (slurry formation), drastically reducing the heat transfer coefficient (


) of the vessel walls.
Result: The jacket cools the wall, but the center of the reactor overheats (Hot Spot).
Protocol B: The "Delta-T" Dosing Control

Use the temperature difference (


) between the reactor internal (

) and the jacket (

) to control the dosing pump.
VariableTarget RangeTechnical Rationale
Dosing Rate

Must be slower than the heat removal capacity (

).
Agitation High Shear / Max RPMKeeps salts suspended to maintain heat transfer (

).
Solvent Acetonitrile or DMFHigh dielectric constants stabilize the transition state but watch for boiling points.
Critical Limit

If

widens, heat is accumulating faster than it is removed.
Thermal Feedback Loop (DOT Diagram)

Thermal_Loop Sensor Sensor: Measure Tr (Internal) Calc Calc: ΔT = Tr - Tj Sensor->Calc Decision Is ΔT > 10°C? Calc->Decision Action_Stop STOP Dosing Pump Increase Agitation Decision->Action_Stop Yes (Risk) Action_Go Continue Dosing Decision->Action_Go No (Safe) Jacket Adjust Cooling Jacket Action_Stop->Jacket Cool Down Action_Go->Sensor Jacket->Sensor Feedback

Figure 2: Automated thermal feedback loop. The dosing pump is slaved to the


 value, ensuring the reaction never outpaces the cooling capacity.

Module 3: Emergency Quenching & Workup

The "Hidden Killer": Many accidents occur after the synthesis, during the quench of excess hydride (STAB) or neutralization of salts.

Troubleshooting Table: Quenching Anomalies
SymptomProbable CauseCorrective Action
Sudden Foaming Rapid hydrolysis of unreacted STAB by aqueous acid.Stop agitation immediately to break foam. Switch to quenching with Acetone (reacts chemically with borohydride without gas evolution) before adding water.
"Volcano" Effect Adding base (NaHCO3) to an acidic STAB mixture.The acid-base reaction releases

while the borohydride releases

. Double gas evolution. Quench with dilute NaOH instead of Bicarbonate to eliminate

generation.
Phase Inversion Piperidine salts forming a "rag layer" (emulsion).Salts are not fully dissolved. Add water until solids dissolve, or filter the solids (piperidine-HBr) if the product is in the organic layer.

Frequently Asked Questions (FAQ)

Q1: I am scaling up a STAB reductive amination from 5g to 100g. Can I just add the solid reagent in one shot if I have a big chiller? A: Absolutely not. The heat of reaction scales with volume (cubed), while cooling surface area scales only squared. A "one-shot" addition at 100g scale can lead to a thermal runaway that a chiller cannot catch in time due to the induction period. Use the Portion-wise Addition Protocol (Figure 1).

Q2: My alkylation reaction turned into a solid block of salt. How do I save it? A: This is "seizing." Do not try to mechanically stir a seized reactor; you will break the impeller.

  • Add more solvent (Acetonitrile) to dilute.

  • If that fails, add a small amount of water (if your product tolerates it) to dissolve the piperidinium salts.

  • For future runs, use a High-Shear Impeller or increase the solvent ratio (

    
     volumes).
    

Q3: Why do you recommend quenching STAB with Acetone? A: Water or acid quenching produces Hydrogen gas (


). Acetone reacts with the borohydride to form isopropanol derivatives, consuming the hydride chemically without vigorous gas evolution. This is significantly safer on large scales.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.[7] [Link]

  • Burke, S. D., & Danheiser, R. L. (Eds.). (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley. (Specific section on Sodium Triacetoxyborohydride handling and safety). [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for the Fine Chemical Industry. Academic Press. (Chapter on Heat Transfer and Scale-up of Exothermic Reactions). [Link]

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Entry on Piperidine and Hydride incompatibilities). [Link]

Sources

Technical Support Center: Catalyst-Free 1-Ethylpiperidine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Ethylpiperidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the critical step of removing residual metal catalysts from your synthesized product. Here, we move beyond generic protocols to offer a deeper understanding of the underlying principles, enabling you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the common challenges encountered during the purification of this compound.

Section 1: Initial Catalyst Removal - The First Line of Defense

Question 1: I've just completed the synthesis of 1-Ethylpiperidine-2-carboxylic acid, which was catalyzed by Palladium on Carbon (Pd/C). What is the most straightforward first step to remove the bulk of the catalyst?

The most direct and widely used initial step for removing heterogeneous catalysts like Palladium on Carbon (Pd/C), Platinum-Vanadium on Titania (PtV/TiO₂), or Raney Nickel is filtration . However, the success of this step is highly dependent on the catalyst's particle size and the potential for fine particles to pass through the filter medium.

Causality Behind the Choice: Heterogeneous catalysts are, by definition, in a different phase from the reaction mixture (solid catalyst in a liquid reaction medium). This phase difference is exploited for a simple physical separation.

Troubleshooting Common Filtration Issues:

  • Problem: The filtrate is gray or black, indicating the presence of fine catalyst particles.

    • Solution 1: Use of a Filter Aid. A pad of Celite® or diatomaceous earth on top of your filter paper can trap these fine particles. It is crucial to pre-wet the Celite® pad with the reaction solvent to ensure a good seal and prevent it from entering the filtrate.

    • Solution 2: Membrane Filtration. For very fine particles, a membrane filter with a specific pore size (e.g., 0.45 µm or 0.22 µm) can be effective. This is particularly useful for meeting stringent purity requirements in pharmaceutical applications.

  • Problem: Slow filtration rate.

    • Solution: Diluting the reaction mixture with a suitable solvent can reduce its viscosity and improve the flow rate. Ensure the chosen solvent does not cause premature precipitation of your product.

Section 2: Addressing Dissolved and Colloidal Catalyst Species with Scavenger Resins

Question 2: After filtering off the solid catalyst, my product solution still has a faint color, and ICP analysis shows unacceptable levels of residual palladium. What should I do?

This is a common issue arising from the leaching of the metal from the solid support or the presence of soluble or colloidal catalyst species. In this scenario, metal scavenger resins are a highly effective solution. These are functionalized polymers or silica gels that selectively chelate and bind dissolved metal ions.

Expert Insight: The choice of scavenger is critical and depends on the nature of the metal and the reaction conditions. For palladium, thiol-functionalized scavengers are often very effective. Given that your product is a hydrochloride salt, the solution will be acidic, which can influence the performance of some scavengers.

Selecting the Right Scavenger for Acidic Conditions:

Scavenger TypeFunctional GroupSuitability for Acidic ConditionsComments
Thiol-Based -SHExcellentHigh affinity for soft metals like palladium. Effective across a broad pH range.
Amine-Based -NH₂, -NR₂GoodCan be effective, but their basicity might be partially neutralized by the acidic medium, potentially affecting efficiency.
Thiourea-Based -C(=S)(NH₂)₂ExcellentStrong binding to palladium and often used in acidic media.

Experimental Protocol: Batch Scavenging of Residual Palladium

  • Selection: Choose a suitable scavenger resin (e.g., a thiol-functionalized silica gel).

  • Quantification: Determine the amount of scavenger needed. A common starting point is to use a 5-10 fold molar excess of the scavenger's functional groups relative to the residual metal concentration (determined by ICP-MS or a similar technique).

  • Procedure:

    • Add the calculated amount of scavenger resin to the filtrate containing this compound.

    • Stir the mixture at room temperature. The required time can range from a few hours to overnight. It is advisable to monitor the progress by taking small aliquots and analyzing the palladium content.

    • Once the desired level of palladium is reached, remove the resin by filtration.

  • Validation: Analyze the filtrate again by ICP-MS to confirm the final palladium concentration meets your specifications.

Diagram: Scavenger Resin Workflow

G start Crude Product Solution (Post-Filtration) add_scavenger Add Scavenger Resin (e.g., Thiol-Functionalized Silica) start->add_scavenger stir Stir at Room Temperature (Monitor Progress) add_scavenger->stir filter_resin Filter to Remove Scavenger Resin stir->filter_resin analyze ICP-MS Analysis of Filtrate filter_resin->analyze end Purified Product Solution analyze->end G start Crude 1-Ethylpiperidine-2-carboxylic acid hydrochloride solvent_screen Screen for a suitable recrystallization solvent start->solvent_screen single_solvent Good single solvent found? (High solubility when hot, low solubility when cold) solvent_screen->single_solvent yes_single Yes single_solvent->yes_single Yes no_single No single_solvent->no_single No recrystallize_single Recrystallize from single solvent yes_single->recrystallize_single mixed_solvent Use a mixed solvent system (Good solvent + Poor solvent) no_single->mixed_solvent cool_slowly Cool slowly to induce crystallization recrystallize_single->cool_slowly dissolve_good Dissolve in a minimal amount of hot 'good' solvent mixed_solvent->dissolve_good add_poor Add 'poor' solvent until turbidity appears dissolve_good->add_poor reheat Reheat to clarify add_poor->reheat reheat->cool_slowly collect_crystals Collect crystals by filtration, wash with cold solvent, and dry cool_slowly->collect_crystals end Pure Crystalline Product collect_crystals->end

Caption: A decision tree for developing a recrystallization protocol.

References

  • Biotage. (n.d.). Metal Scavengers for Organic Purification. Retrieved from [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(5), 755-763.
  • Haycarb PLC. (n.d.). Pharmaceutical Grade Carbon. Retrieved from [Link]

  • Johnson Matthey. (2015). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 59(3), 196-203.
  • MDPI. (2023). Selective Recovery of Palladium (II) from Acidic Solutions Using Dithio- and Benzimidazolylthio-Functionalized Resins. Retrieved from [Link]

  • MDPI. (2021). Hydrochlorination of Acetylene Catalyzed by an Activated Carbon-Supported Ammonium Hexachlororuthenate Complex. Retrieved from [Link]

  • Qizhong Carbon. (2024). Activated Carbon for API: Specialized Solutions for Pharmaceutical Purification. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Tang, W., & Zhang, X. (2002). A new set of bulky and electron-rich biaryl-type phosphine ligands for palladium-catalyzed amination of aryl chlorides.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Welch, C. J., et al. (2016). The Role of Solid-State NMR in the Development of a Manufacturing Process for a Pharmaceutical Agent. Organic Process Research & Development, 20(5), 945-951.
  • CN102887854B. (2013). Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Google Patents.
  • Taylor, R. J., & Unthank, M. G. (2020). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 521-526). Royal Society of Chemistry.

Characterization of unexpected byproducts in piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization & Mitigation of Impurities in Piperidine Synthesis

Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads.[1] Scope: Catalytic hydrogenation of pyridines, reductive cyclization, and impurity profiling.[1]

Executive Summary: The "Hidden" Chemistry of Reduction

Synthesizing piperidine cores via pyridine hydrogenation is deceptively simple.[1] While the primary reaction involves the addition of 3 equivalents of H₂, the high energy of the aromatic system and the nucleophilicity of the intermediate species create a fertile ground for "silent" side reactions.

As a Senior Application Scientist, I often see projects stalled not by the failure of the primary reaction, but by the persistence of 0.1–0.5% impurities that defy standard purification. This guide addresses the causality of these byproducts—specifically partial reductions, solvent-participating alkylations, and reductive dimerizations—and provides self-validating protocols for their elimination.[1]

Troubleshooting Hub: Interactive Q&A

Issue 1: "Phantom" Alkylation (The +14 / +28 Mass Shift)

User Question: I am hydrogenating a substituted pyridine in methanol using Pd/C. The reaction is complete by TLC, but LC-MS shows a persistent impurity with M+14 (or M+28). What is happening?

Technical Insight: You are likely observing N-methylation (M+14) or N-ethylation (M+28) (if ethanol is used).[1] This is not a contamination issue but a mechanistic one. Under hydrogenation conditions, alcohol solvents can undergo dehydrogenation to form aldehydes (formaldehyde or acetaldehyde) in situ.[1] These aldehydes react with the newly formed secondary amine (piperidine) to form an iminium ion, which is then reduced to the N-alkyl product. This is a "Borrowing Hydrogen" or hydrogen autotransfer mechanism.[1]

Corrective Protocol:

  • Immediate Fix: Switch the solvent to a non-nucleophilic, non-oxidizable medium. Glacial acetic acid is the gold standard as it protonates the pyridine (activating it) and prevents N-alkylation.

  • Alternative: If an alcohol is required for solubility, use Isopropanol (IPA) .[1] Secondary alcohols are sterically hindered and less prone to forming the reactive aldehyde intermediate compared to MeOH or EtOH.

Issue 2: The "Double Mass" Impurity (Dimerization)

User Question: I see a significant impurity at roughly 2x molecular weight. Is this a column bleed or a real byproduct?

Technical Insight: This is a reductive dimer , typically a 2,2'-bipiperidine or a piperidyl-pyridine intermediate.[1]

  • Mechanism: Radical intermediates formed on the catalyst surface during the initial single-electron transfer steps can couple before full hydrogenation occurs. This is exacerbated by high concentrations and low hydrogen pressure, where the surface coverage of H₂ is insufficient to quench the radical rapidly.

Corrective Protocol:

  • Dilution: Reduce substrate concentration to <0.1 M to statistically favor H-termination over intermolecular coupling.

  • Pressure: Increase H₂ pressure (>50 bar). High surface hydrogen concentration favors reduction over dimerization.[1]

Issue 3: Incomplete Reduction (Tetrahydropyridines)

User Question: My NMR shows small peaks in the olefinic region (5.5–6.0 ppm), but I ran the reaction overnight. Why isn't it fully saturated?

Technical Insight: You have 1,2,3,6-tetrahydropyridine (or similar enamine/imine isomers).[1]

  • Causality: The reduction of the final double bond in the tetrahydropyridine intermediate is often the rate-determining step, especially if the nitrogen is sterically crowded. Catalyst poisoning by the basic amine product can also arrest the reaction at this stage.

Corrective Protocol:

  • Acidic Additive: Add 1.0 eq of HCl or use acetic acid solvent.[1] Protonating the product prevents it from coordinating strongly to the metal catalyst (poisoning) and activates the alkene towards reduction.

Characterization Toolkit: Distinguishing the Impurities

Use this table to cross-reference your analytical data against known byproduct profiles.

Table 1: Spectral Fingerprints of Common Piperidine Impurities

Compound ClassStructure NoteMS Signature (ESI+)1H NMR Distinctive Features (CDCl3)
Piperidine (Target) Fully Saturated[M+H]⁺

-CH₂: ~2.7–2.9 ppm (Multiplet).[1] No olefinic signals.[1]
Tetrahydropyridine One C=C bond[M-2+H]⁺ Olefinic protons: 5.6–5.9 ppm (m).[1]

-CH₂ adjacent to C=C shifts downfield (~3.2 ppm).[1]
N-Methyl Piperidine N-Me group[M+14+H]⁺ N-Me Singlet: ~2.2–2.3 ppm.[1][2] Absence of NH broad singlet.[1]
N-Ethyl Piperidine N-Et group[M+28+H]⁺ N-Et Triplet: ~1.0 ppm (t), Quartet: ~2.4 ppm (q).[1]
2,2'-Bipiperidine Dimer[2M-2+H]⁺ Complex aliphatic region.[1] Broadening due to diastereomers (meso/racemic).[1]
Pentylamine Ring Open[M+2+H]⁺ Loss of ring signals.[1] Distinct terminal methyl triplet (~0.9 ppm) if linear.[1]
Protocol: Self-Validating GC-MS Analysis

Standard LC-MS often misses tetrahydropyridines due to poor ionization or co-elution.[1] GC-MS is superior for these volatile amines.[1]

  • Sample Prep: Dissolve 5 mg crude oil in 1 mL DCM. Add 1 drop of 1M NaOH to ensure free base form (salts do not fly on GC).[1]

  • Method: DB-5ms column or equivalent. Start at 50°C (hold 2 min)

    
     Ramp 10°C/min to 250°C.
    
  • Validation:

    • Piperidine: Elutes early, sharp peak.[1] Base peak

      
       84 (
      
      
      
      -cleavage).[1]
    • Tetrahydropyridine: Elutes slightly later/earlier depending on substitution.[1] Look for molecular ion

      
       relative to product.[1]
      
    • Dimer: Elutes late (>200°C region).

Visualizing the Reaction Landscape

The following diagram maps the competitive pathways occurring on the catalyst surface. Use this to identify where your reaction is "leaking" into byproducts.[1]

PiperidinePathways Pyridine Pyridine (Starting Material) DHP Dihydropyridine (Unstable Intermediate) Pyridine->DHP + H2 THP Tetrahydropyridine (Common Impurity) DHP->THP + H2 Dimer Bipiperidine (Dimer Impurity) DHP->Dimer Radical Coupling (Low H2 Pressure) Piperidine Piperidine (Target Product) THP->Piperidine + H2 (Slow Step) N_Alkyl N-Alkyl Piperidine (+14/+28 Impurity) Piperidine->N_Alkyl Alcohol Solvent (In situ Aldehyde) RingOpen Pentylamine (Over-reduction) Piperidine->RingOpen C-N Hydrogenolysis (High Temp/Strong Cat)

Figure 1: Mechanistic divergence in pyridine hydrogenation.[1] Note that the Tetrahydropyridine


 Piperidine step is often rate-limiting, leading to accumulation of olefinic impurities.

References

  • BenchChem Technical Support. Managing Side Reactions in Piperidine Functionalization. Retrieved from .[1]

  • National Institutes of Health (NIH). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[1] Retrieved from .[1]

  • Organic Chemistry Portal. Synthesis of Piperidines via Hydrogenation. Retrieved from .[1]

  • Science Ready. Mass Spectrometry Fragmentation Patterns: Amines and Heterocycles. Retrieved from .[1]

  • ChemicalBook. Piperidine NMR and Spectral Data. Retrieved from .[1]

Sources

Validation & Comparative

Enantiomeric purity analysis of 1-Ethylpiperidine-2-carboxylic acid hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Enantiomeric Purity Analysis of 1-Ethylpiperidine-2-carboxylic acid hydrochloride by HPLC[1][2][3][4][5]

Executive Summary

This guide provides a technical comparison of high-performance liquid chromatography (HPLC) methodologies for the enantiomeric purity analysis of This compound (1-Ethylpipecolic acid HCl).

Unlike primary amino acids, this analyte presents a specific challenge: it is a tertiary amine cyclic amino acid.[6] This structural feature renders standard chiral methods—such as Crown Ether columns (which require a primary amine for complexation) or Marfey’s Reagent derivatization (which requires an exchangeable proton on the nitrogen)—ineffective.[6]

This guide recommends Immobilized Polysaccharide Columns (specifically Amylose tris(3-chloro-5-methylphenylcarbamate)) in Reversed-Phase mode as the superior approach due to its broad selectivity for N-substituted amino acids and compatibility with acidic mobile phases required to suppress ionization of the carboxylic moiety.

Part 1: Methodological Landscape & Comparative Analysis

We evaluate three distinct chromatographic approaches. The "Score" reflects suitability specifically for 1-Ethylpiperidine-2-carboxylic acid.

Comparison Matrix
FeatureMethod A: Immobilized Polysaccharide (Recommended) Method B: Chiral Anion Exchange (C-AX) Method C: Macrocyclic Antibiotic (Teicoplanin)
Column Type Chiralpak IG-3 (Amylose derivative)Chiralpak QN-AX (Quinine derivative)Chirobiotic T (Teicoplanin)
Separation Mechanism Hydrogen bonding, dipole-dipole, & steric inclusion in helical grooves.[6]Ionic interaction with carboxylate + steric hindrance.[6]Inclusion complexation & H-bonding.[6]
Suitability for Tertiary Amines High. Does not require free

.[6]
High. Targets the carboxylic acid moiety.Medium. N-ethyl group may sterically hinder the binding pocket.
Mobile Phase Compatibility Excellent (RP, NP, Polar Organic).[6]Specific (Polar Organic/Weak buffers).[6]Good (Polar Ionic Mode).[6]
Detection Limitations Requires low UV (210 nm) or CAD/MS.Requires UV-transparent buffers.[6]Compatible with MS/ELSD.[6]
Robustness High. Immobilized phase resists solvent shock.[6]Medium. pH sensitive.[5][6]High. Very stable bonded phase.[6]
Why Method A Wins:
  • Structural Fit: The N-ethyl group on the piperidine ring creates steric bulk. Amylose-based columns (like Chiralpak IG) have deeper helical grooves that accommodate such bulk better than the tight cavities of crown ethers.

  • Zwitterionic Control: The analyte is an amino acid. In RP mode with an acidic buffer (pH 2.0–3.0), the carboxylic acid is protonated (

    
    ) and the amine is protonated (
    
    
    
    ), preventing zwitterionic behavior that causes peak tailing.[6]

Part 2: Detailed Experimental Protocol (Method A)

This protocol utilizes an Immobilized Amylose-based Column under Reversed-Phase conditions.[6] It is designed to be self-validating through strict System Suitability criteria.

Reagents & Materials
  • Analyte: 1-Ethylpiperidine-2-carboxylic acid HCl (Racemic mixture for method dev; Enantiopure standard for confirmation).

  • Column: Chiralpak IG-3 (150 x 4.6 mm, 3 µm) or equivalent (Amylose tris(3-chloro-5-methylphenylcarbamate)).[6]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Phosphoric Acid (

    
    ), Potassium Dihydrogen Phosphate (
    
    
    
    ).[6]
  • Detector: UV-Vis (PDA preferred) or Charged Aerosol Detector (CAD) due to weak chromophore.[6]

Mobile Phase Preparation
  • Buffer (Solution A): 20 mM

    
     in water, adjusted to pH 2.5 with 
    
    
    
    .
    • Why pH 2.5? To ensure the carboxylic acid (

      
      ) is largely protonated, reducing secondary ionic interactions with silanols and sharpening the peak.
      
  • Organic Modifier (Solution B): Acetonitrile (ACN).[6][7]

  • Isocratic Composition: Buffer : ACN (90 : 10 v/v).

    • Note: The analyte is polar. High aqueous content is necessary for retention.[6]

Instrument Settings
  • Flow Rate: 1.0 mL/min.[3][6][8][9]

  • Column Temperature: 25°C (Control is critical; lower T often improves chiral resolution).

  • Detection: UV at 210 nm .[6][10]

    • Warning: The analyte lacks a strong chromophore (no benzene ring).[6] 210 nm detects the carbonyl (

      
      ) bond.[6] Ensure solvents are UV-transparent.[6] If baseline noise is high, switch to CAD or RI (Refractive Index).[6]
      
  • Injection Volume: 5–10 µL (1 mg/mL solution).[6]

Workflow Diagram (DOT)

HPLC_Workflow Start Start: Sample Preparation (1 mg/mL in Mobile Phase) Deriv_Check Is UV sensitivity sufficient? Start->Deriv_Check Direct_Inj Direct Injection (UV 210 nm) Deriv_Check->Direct_Inj Yes Alt_Detect Switch to CAD or ELSD Detection Deriv_Check->Alt_Detect No Separation Chiral Separation (Chiralpak IG-3, RP Mode) Direct_Inj->Separation Alt_Detect->Separation Data_Analysis Calculate System Suitability (Rs, Tailing, N) Separation->Data_Analysis Decision Pass Criteria? (Rs > 1.5, T < 1.5) Data_Analysis->Decision Report Generate CoA (% Enantiomeric Excess) Decision->Report Yes Optimize Optimize: Lower Temp or Adjust % ACN Decision->Optimize No Optimize->Separation

Caption: Decision logic for detection and optimization of 1-Ethylpipecolic acid analysis.

Part 3: Performance Metrics & Validation

To ensure scientific integrity, the method must meet the following System Suitability Tests (SST) before routine use.

ParameterAcceptance CriterionScientific Rationale
Resolution (

)

(Baseline separation)
Ensures accurate integration of the minor enantiomer (impurity) without overlap from the major peak.[6]
Tailing Factor (

)

Critical for amino acids.[6] High tailing indicates secondary silanol interactions or improper pH control.[6]
Capacity Factor (

)

Ensures the peak is distinct from the void volume (

) but elutes in a reasonable time.[6]
Signal-to-Noise (S/N)

(for LOQ)
Due to weak UV absorbance, this must be verified at the limit of quantification (0.05% impurity level).
Troubleshooting Guide
  • Problem: Poor Resolution (

    
    ).
    
    • Fix: Lower column temperature to 10°C–15°C. Enantioselectivity is enthalpy-driven and often increases at lower temperatures.

  • Problem: High Backpressure.

    • Fix: Check for precipitation.[6] Phosphate buffers can precipitate in high % ACN. (Not an issue here with 90% Aqueous).

  • Problem: No Peaks Detected.

    • Fix: The analyte has no chromophore above 220 nm. Ensure detector is set to 205–210 nm. If using a Diode Array, reference bandwidth must be off or set wide.[6]

References

  • Chiral Technologies. (2023).[6] Instruction Manual for CHIRALPAK® IG. Daicel Corporation.[6] Retrieved from [Link]

  • Phenomenex. (2024).[6] Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]

  • Beilstein Journals. (2013). Synthesis of (-)-halichonic acid and (-)-halichonic acid B (Pipecolic acid derivatives). Retrieved from [Link]

  • ResearchGate. (2021). HPLC Method for Determination of Enantiomeric Purity of Piperidine Derivatives. Retrieved from [Link]

Sources

Technical Guide: Chiral GC Separation of Piperidine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Basicity Problem"

Piperidine derivatives (e.g., 2-methylpiperidine, 3-methylpiperidine) are ubiquitous pharmacophores in medicinal chemistry, serving as precursors for anesthetics and stimulants (e.g., methylphenidate). However, their analysis presents a distinct chromatographic challenge: Basicity .

The secondary amine nitrogen in the piperidine ring possesses a lone pair of electrons that interacts strongly with silanol groups (Si-OH) on the surface of fused silica liners and column stationary phases. In Chiral Gas Chromatography (GC), this interaction causes severe peak tailing, which degrades resolution (


) and raises the Limit of Quantitation (LOQ).

This guide compares the two primary strategies to overcome this:

  • Chemical Derivatization (The Gold Standard): Masking the amine functionality to eliminate silanol interactions.

  • Direct Analysis (The Modern Approach): Utilizing specialized base-deactivated stationary phases.

Mechanism of Action: Chiral Recognition[1][2]

To separate enantiomers, a transient diastereomeric complex must form between the analyte and the chiral selector. In GC, Cyclodextrins (CDs) are the dominant selectors.

  • The Selector:

    
    -Cyclodextrin (7 glucose units) is the optimal cavity size for piperidine rings.
    
  • The Interaction: The hydrophobic piperidine ring enters the CD cavity. The substituents (e.g., methyl groups) interact with the functionalized rim of the CD (e.g., acetyl, methyl, or tert-butyldimethylsilyl groups).

  • The Separation: One enantiomer fits "snugly" (higher binding constant), resulting in a longer retention time.

Diagram: Chiral Recognition Mechanism

ChiralMechanism Racemate Piperidine Racemate (R + S) Selector β-Cyclodextrin Phase (Stationary) Racemate->Selector Injection ComplexR Complex [R-CD] (Strong Interaction) Selector->ComplexR Inclusion ComplexS Complex [S-CD] (Weak Interaction) Selector->ComplexS Inclusion ElutionR Late Elution (Enantiomer R) ComplexR->ElutionR High Retention ElutionS Early Elution (Enantiomer S) ComplexS->ElutionS Low Retention

Caption: Kinetic discrimination of enantiomers via transient inclusion complexation within the cyclodextrin cavity.

Method A: Chemical Derivatization (Recommended)[3]

This method involves reacting the piperidine with an anhydride (TFAA or HFBA) to form a perfluorinated amide. This converts the basic amine into a neutral amide, eliminating tailing and increasing volatility.

Why this is the Standard:
  • Eliminates Tailing: Neutralizes the nitrogen lone pair.

  • Improved Resolution: The bulky perfluoro-group adds steric bulk, often enhancing the "fit" difference between enantiomers in the CD cavity.

  • Sensitivity: Halogenated derivatives allow for Electron Capture Detection (ECD) if extreme sensitivity is needed (femtomolar levels).

Experimental Protocol: TFA-Derivatization

Note: This protocol is self-validating. Run a blank (solvent only) and a racemic standard before samples.

  • Preparation: Weigh 1.0 mg of piperidine sample into a 2 mL reaction vial.

  • Solvation: Add 500 µL of Methylene Chloride (DCM).

  • Reagent Addition: Add 50 µL of Trifluoroacetic Anhydride (TFAA) .

    • Critical: Perform in a fume hood. TFAA is moisture sensitive.

  • Incubation: Cap tightly and heat at 60°C for 15-20 minutes.

  • Evaporation: Remove cap and evaporate to dryness under a gentle stream of Nitrogen (

    
    ) to remove excess acid.
    
  • Reconstitution: Redissolve residue in 1 mL of Ethyl Acetate or DCM.

  • Analysis: Inject 1 µL (Split 50:1).

Workflow Diagram

DerivatizationWorkflow Step1 Sample Weighing (1 mg Piperidine) Step2 Add TFAA Reagent (Acylation) Step1->Step2 Step3 Incubation (60°C, 20 min) Step2->Step3 Amide Formation Step4 N2 Evaporation (Remove Acid) Step3->Step4 Step5 Reconstitution (Ethyl Acetate) Step4->Step5 GC GC Injection Step5->GC

Caption: Step-by-step derivatization workflow to convert basic piperidines into neutral trifluoroacetyl-amides.

Method B: Direct Analysis (Specialized)

Direct analysis avoids the time-consuming derivatization step but requires highly specific column chemistry. Standard chiral columns will fail due to peak tailing.

Requirements:
  • Column: Must use a "Base-Deactivated" or "Optimized for Amines" phase.

    • Example:Rt-bDEXsa (Restek) or Cyclosil-B (Agilent). These columns often use a basic deactivation of the fused silica surface or incorporate basic functional groups into the polymer matrix.

  • Liner: Must use a base-deactivated inlet liner (e.g., Sky Precision Liner with Wool).

  • Priming: The system may need "priming" with a high-concentration amine injection to cover active sites before running trace analysis.

Pros & Cons:
  • Pros: High throughput, no sample prep errors.

  • Cons: Lower resolution (

    
    ), frequent liner maintenance required, shorter column life due to amine exposure.
    

Comparative Analysis: Derivatized vs. Direct[4][5]

The following data summarizes the expected performance differences based on a standard 2-methylpiperidine separation.

MetricMethod A: TFA-DerivatizationMethod B: Direct Analysis
Stationary Phase Rt-bDEXsm or

-DEX 120
Rt-bDEXsa (Base Deactivated)
Peak Symmetry Excellent (0.9 - 1.1)Variable (Often > 1.5 Tailing)
Resolution (

)
High (> 2.5 typical)Moderate (1.5 - 2.0)
Prep Time 45-60 mins0 mins
LOD (FID) ~10 ppm~50 ppm (due to broad peaks)
Column Lifetime High (Neutral analytes)Moderate (Basic analytes strip phase)
Cost Higher (Reagents + Vials)Lower (Column only)

Recommendation:

  • Use Method A (Derivatization) for trace impurity analysis (e.g., 0.1% enantiomeric excess) or validation work where

    
     is mandatory.
    
  • Use Method B (Direct) only for high-concentration reaction monitoring where speed is critical and minor tailing is acceptable.

Troubleshooting & Optimization

Symptom: Loss of Resolution[6]
  • Cause: Column contamination or phase bleed.

  • Fix: Bake out column at max temp (230°C for most chiral columns) for 2 hours. Caution: Do not exceed the specific T-max of chiral columns; they are lower than standard phases.

Symptom: Peak Tailing (Method A)
  • Cause: Incomplete derivatization (excess water in sample hydrolyzed the reagent).

  • Fix: Ensure sample is dry before adding TFAA. Increase TFAA molar excess.

Symptom: Peak Tailing (Method B)
  • Cause: Active silanols in the liner.

  • Fix: Replace inlet liner immediately. Switch to a base-deactivated wool liner.

References

  • Restek Corporation. "Chiral GC Columns: Rt-bDEXsa and Rt-bDEXsm Applications." Restek Chromatography Products Guide. Accessed 2026. [Link]

  • Schurig, V. "Separation of Enantiomers by Gas Chromatography." Journal of Chromatography A, Vol 906, 2001.
  • Waldhier, M.C., et al. "Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers." Analytical and Bioanalytical Chemistry, 2010. [Link]

1-Ethylpiperidine-2-carboxylic acid hydrochloride vs. proline as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Ethylpiperidine-2-carboxylic acid hydrochloride vs. Proline as a Chiral Building Block Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Terminal vs. Internal Distinction

In the landscape of chiral building blocks, L-Proline and 1-Ethylpiperidine-2-carboxylic acid (EPCA) represent two distinct classes of cyclic amino acid tools. While they share a homologous relationship (5-membered vs. 6-membered rings), their utility in drug design is fundamentally divergent due to their amine substitution status.

  • L-Proline is a Secondary Amine . It acts as a "Chain Extender" in peptide synthesis and a "Bifunctional Catalyst" in organocatalysis. It can accept an acyl group to form a peptide bond within a chain.

  • 1-Ethylpiperidine-2-carboxylic acid (EPCA) is a Tertiary Amine . It acts strictly as a "Terminal Scaffold" or "Capping Unit." Because the nitrogen is fully substituted (ethylated), it cannot form a peptide bond on the N-terminus. Its primary value lies in Medicinal Chemistry (specifically the "caine" anesthetics) and as a lipophilic, proteolysis-resistant N-terminal cap.

This guide objectively compares these two building blocks, providing experimental protocols for their specific applications.

Physicochemical & Structural Analysis

The transition from the 5-membered pyrrolidine ring (Proline) to the N-ethylated 6-membered piperidine ring (EPCA) introduces significant steric and electronic changes.

Comparative Data Table
FeatureL-Proline 1-Ethylpiperidine-2-carboxylic acid HCl
Structure 5-membered Pyrrolidine6-membered Piperidine (N-Ethylated)
Amine Type Secondary (2°)Tertiary (3°)
Conformation Envelope (Cγ-endo/exo)Chair (Rigid, defined axial/equatorial)
H-Bond Donor Yes (NH)No (Quaternary ammonium in salt, 3° amine in base)
LogP (Lipophilicity) -2.54 (Hydrophilic)~1.2 (Estimated, significantly more lipophilic)
pKa (COOH) 1.99~2.2 (Inductive effect of ethyl group)
pKa (NH) 10.60~10.1 (Steric hindrance affects solvation)
Peptide Utility Internal residue (Turn inducer)N-Terminal Cap only
Key Application Peptides, OrganocatalysisLocal Anesthetics, Peptidomimetic Capping
Structural Logic & Graphviz Visualization

The following diagram illustrates the functional divergence. Proline retains a reactive site for chain elongation, while EPCA is a "dead end" for elongation but a "start point" for pharmacophore construction.

ChemicalSpace Proline L-Proline (Secondary Amine) Internal Internal Peptide Bond (-CO-N-C-) Proline->Internal Allows Elongation Catalysis Enamine Catalysis (H-Bond Donor) Proline->Catalysis Active NH EPCA 1-Ethylpiperidine-2-COOH (Tertiary Amine) EPCA->Internal BLOCKED Cap N-Terminal Cap (Lipophilic Block) EPCA->Cap Terminates Chain Scaffold Drug Scaffold (Local Anesthetics) EPCA->Scaffold Pharmacophore

Figure 1: Functional divergence between Proline and EPCA based on amine substitution.

Application Domain: Medicinal Chemistry (The "Caines")

The most critical application of EPCA is as a precursor to the pipecoloxylidide class of local anesthetics. While Proline is used to synthesize prolinamides, they often lack the duration of action and lipophilicity required for effective anesthesia.

The Pharmacophore Match
  • Proline-based Anesthetics: Short duration, lower potency. The 5-membered ring is too compact to effectively block the voltage-gated sodium channels (NaV) in the same manner as the piperidine ring.

  • EPCA-based Anesthetics: The 1-ethyl-piperidine moiety mimics the structure of Mepivacaine (N-methyl) and Ropivacaine (N-propyl). The N-ethyl variant acts as a bridge in structure-activity relationship (SAR) studies, balancing the rapid onset of Mepivacaine with the potency of Bupivacaine.

Synthesis Workflow: Ropivacaine/Mepivacaine Class

The synthesis of these drugs relies on the Amide Coupling of the carboxylic acid (EPCA) with an aniline (typically 2,6-xylidine).

SynthesisPath Start L-Pipecolic Acid (Secondary Amine) Step1 Reductive Alkylation (Acetaldehyde/NaCNBH3) Start->Step1 EPCA 1-Ethylpiperidine-2-COOH (EPCA) Step1->EPCA Yield: ~90% Step2 Acid Activation (SOCl2 or HATU) EPCA->Step2 Coupling Amide Coupling (+ 2,6-Xylidine) Step2->Coupling Steric Challenge Drug N-Ethyl Analog of Ropivacaine Coupling->Drug Final API

Figure 2: Synthetic pathway from Pipecolic Acid to Local Anesthetic APIs.

Experimental Protocols

Protocol A: Synthesis of 1-Ethylpiperidine-2-carboxylic acid (Reductive Amination)

Context: This protocol converts commercially available L-Pipecolic acid into the N-Ethyl derivative (EPCA). This is the standard method for generating the N-alkyl "caine" precursors [1, 2].

Reagents:

  • L-Pipecolic acid (10 mmol)

  • Acetaldehyde (12 mmol)

  • Sodium Cyanoborohydride (NaCNBH3) (15 mmol)

  • Methanol (MeOH)

  • Acetic Acid (catalytic)

Methodology:

  • Dissolution: Dissolve L-Pipecolic acid (1.29 g) in MeOH (30 mL). Adjust pH to ~6.0 using acetic acid.

  • Imine Formation: Add Acetaldehyde (0.67 mL) dropwise at 0°C. Stir for 30 minutes to allow the iminium ion to form.

  • Reduction: Add NaCNBH3 (0.94 g) in portions over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Quench with 1N HCl (to decompose excess hydride) and concentrate in vacuo.

  • Workup: Redissolve in water, load onto a cation-exchange resin (Dowex 50W), wash with water, and elute with 2M NH4OH.

  • Isolation: Lyophilize the eluate to obtain the zwitterionic product. For the HCl salt, treat with 4M HCl in dioxane and precipitate with ether.

Validation Point:

  • 1H NMR (D2O): Look for the disappearance of the NH proton and the appearance of the ethyl triplet (~1.2 ppm) and quartet (~3.0 ppm).

Protocol B: Sterically Hindered Amide Coupling (EPCA + 2,6-Xylidine)

Context: Coupling EPCA to 2,6-xylidine is difficult due to the steric bulk of the tertiary amine next to the carboxylic acid and the steric bulk of the ortho-methyl groups on the aniline. Standard EDC/NHS coupling often fails or is slow [3].

Reagents:

  • 1-Ethylpiperidine-2-carboxylic acid HCl (5 mmol)

  • Thionyl Chloride (SOCl2) (15 mmol) or Oxalyl Chloride

  • 2,6-Dimethylaniline (2,6-Xylidine) (5 mmol)

  • Toluene or DCM (Anhydrous)

Methodology (Acid Chloride Route):

  • Activation: Suspend EPCA HCl in anhydrous Toluene. Add SOCl2 and a drop of DMF.

  • Reflux: Heat to reflux for 2 hours. The solid should dissolve as the acid chloride forms.

  • Evaporation: Remove solvent and excess SOCl2 under vacuum (keep strictly anhydrous).

  • Coupling: Redissolve the crude acid chloride in DCM. Add 2,6-Xylidine (1.0 equiv) and Triethylamine (2.5 equiv) at 0°C.

  • Stirring: Allow to stir at room temperature for 24 hours. (Note: The reaction is slower than Proline coupling due to the N-ethyl steric clash).

  • Purification: Wash with NaHCO3, then Brine. Recrystallize from Acetone/Ether.

Decision Matrix: When to Use Which?

ScenarioChoose L-Proline Choose EPCA
Peptide Synthesis You need to extend the chain (Internal position).You need to cap the N-terminus to prevent degradation.
Conformational Goal Induce a

-turn (Type I/II).
Induce a rigid "chair" conformation; increase lipophilicity.
Catalysis Enamine/Iminium organocatalysis (Aldol, Mannich).Not suitable (No H-bond donor). Use only as a chiral base.
Drug Target ACE Inhibitors (e.g., Captopril analogs).NaV Channel Blockers (Local Anesthetics).[1]
Solubility High water solubility.[2]High lipid solubility (crosses Blood-Brain Barrier/Nerves).

References

  • Synthesis of Ropivacaine and Homologs: Yang, Z., et al. "Sustainable synthesis of long-acting local anesthetics ropivacaine and levobupivacaine under batch and continuous flow via asymmetric hydrogenation." Organic Chemistry Frontiers, 2024. Link

  • Pipecolic Acid Derivatives in Synthesis: "Method for preparing ropivacaine." Google Patents CN103086954A. Link

  • Steric Hindrance in Coupling: Thamm, P., et al. "Synthesis of Peptides Containing Proline Analogues." Thieme E-Books. Link

  • Proline Conformational Analysis: "Conformational landscape of substituted prolines." NIH National Library of Medicine.[3] Link

  • 1-Ethyl-L-Proline (5-ring analog) Data: PubChem Compound Summary for CID 28354718. Link

Sources

Comparative Guide: Biological Activity of 1-Ethylpiperidine-2-carboxylic Acid vs. Its Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a head-to-head comparison of 1-Ethylpiperidine-2-carboxylic acid (also known as N-ethylpipecolic acid) and its methyl ester, Methyl 1-ethylpiperidine-2-carboxylate .

While structurally similar, these two compounds exhibit divergent biological behaviors dictated by their physicochemical nature. The Acid functions primarily as a polar metabolic intermediate and a specific ligand for amino acid transporters (e.g., GABA carriers), whereas the Ester acts as a lipophilic pharmacophore with distinct local anesthetic properties and enhanced blood-brain barrier (BBB) permeability. This guide dissects their pharmacokinetic (PK) and pharmacodynamic (PD) profiles, supported by experimental protocols and mechanistic pathways.

Physicochemical & Structural Comparison

The fundamental difference lies in the ionization state at physiological pH. The acid exists as a zwitterion, limiting passive diffusion, while the ester remains neutral and lipophilic.

Feature1-Ethylpiperidine-2-carboxylic AcidMethyl 1-ethylpiperidine-2-carboxylate
Structure Piperidine ring with N-ethyl and C2-carboxyl groupMethyl ester of the acid form
CAS Number 69081-83-019789-36-7 (Generic Ref)
Molecular Weight 157.21 g/mol 171.24 g/mol
Physiological State Zwitterion (COO⁻ / NH⁺)Neutral Amine (at pH > pKa of N)
LogP (Predicted) ~0.5 (Polar)~2.1 (Lipophilic)
Solubility High in Water, DMSOHigh in Organic Solvents (DCM, EtOAc)
Primary Role Metabolic Intermediate / GABA AnalogProdrug / Local Anesthetic Pharmacophore

Pharmacokinetics (ADME)

Absorption & Distribution
  • Methyl Ester : Due to its higher lipophilicity (LogP ~2.1), the ester rapidly crosses biological membranes, including the Blood-Brain Barrier (BBB). It is the preferred form for targeting central nervous system (CNS) receptors in vivo.

  • Acid : As a zwitterion, the acid relies on specific amino acid transporters (e.g., GABA transporters) for cellular uptake. It shows poor passive diffusion across the BBB.

Metabolism (The Hydrolysis Pathway)

The ester acts as a prodrug . Upon entering the systemic circulation, it is susceptible to hydrolysis by plasma carboxylesterases (e.g., hCES1), converting it back to the acid form. This metabolic instability is a critical variable in experimental design.

MetabolicPathway Ester Methyl 1-ethylpiperidine-2-carboxylate (Lipophilic / CNS Penetrant) Enzyme Carboxylesterase 1 (hCES1) (Liver/Plasma) Ester->Enzyme Substrate Binding Acid 1-Ethylpiperidine-2-carboxylic Acid (Polar / Active Metabolite) Enzyme->Acid Hydrolysis Methanol Methanol (Byproduct) Enzyme->Methanol

Figure 1: Metabolic hydrolysis pathway of the methyl ester to the parent acid.

Pharmacodynamics: Biological Targets

A. Local Anesthetic Activity (Ester Dominance)

The methyl ester shares the structural pharmacophore of cocaine and synthetic anesthetics (lipophilic aromatic/alkyl group + intermediate chain + hydrophilic amine).

  • Mechanism : Blocks voltage-gated sodium channels (

    
    ) from the intracellular side.
    
  • Activity : The Ester is active. It penetrates the nerve sheath and axolemma to reach the blocking site. The Acid is virtually inactive as a topical/local anesthetic because it cannot penetrate the lipid bilayer of the nerve membrane effectively.

B. Neurotransmitter Modulation (Acid Dominance)

1-Ethylpiperidine-2-carboxylic acid is a structural analog of Pipecolic Acid (a GABA metabolite).

  • Mechanism : It interacts with GABA transporters (GAT) or GABA receptors.

  • Activity : The Acid is the active ligand for the transporter binding site, which typically requires a free carboxylate group for recognition. The ester may show weak affinity or act solely as a delivery vehicle (prodrug) that releases the acid intracellularly.

Experimental Protocols

Protocol 1: Plasma Stability Assay (Ester Hydrolysis)

Purpose : To determine the half-life (


) of the methyl ester in biological media.
  • Preparation : Dissolve Methyl 1-ethylpiperidine-2-carboxylate in DMSO to make a 10 mM stock.

  • Incubation :

    • Thaw pooled human/rat plasma at 37°C.

    • Spike plasma with stock solution to a final concentration of 10 µM.

    • Incubate in a shaking water bath at 37°C.

  • Sampling :

    • Aliquot 50 µL samples at

      
       min.
      
    • Quench immediately with 200 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis :

    • Centrifuge at 4000g for 10 min.

    • Analyze supernatant via LC-MS/MS. Monitor the transition for the Ester (Parent) and the Acid (Metabolite).

  • Calculation : Plot

    
     vs. time to calculate 
    
    
    
    and
    
    
    .
Protocol 2: Comparative Sciatic Nerve Block (In Vivo Model)

Purpose : To demonstrate the superior local anesthetic activity of the ester.

  • Subjects : Male Sprague-Dawley rats (n=6 per group).

  • Test Solutions :

    • Group A: 1% Methyl 1-ethylpiperidine-2-carboxylate HCl (pH 7.4).

    • Group B: 1% 1-Ethylpiperidine-2-carboxylic acid (pH 7.4).

    • Control: Saline.

  • Procedure :

    • Inject 0.2 mL of test solution into the popliteal space near the sciatic nerve.

  • Measurement :

    • Motor Function : Evaluate "hopping response" (ability to lift hind leg).

    • Nociception : Measure paw withdrawal latency to a thermal stimulus (Hot Plate).

  • Expected Result : Group A (Ester) should show significant increase in latency (anesthesia), while Group B (Acid) will show minimal effect due to poor nerve sheath penetration.

ExperimentalWorkflow cluster_Results Readout Metrics Start Start: Comparative Study Formulation Formulate Compounds (pH 7.4 Buffered Saline) Start->Formulation Injection Perineural Injection (Sciatic Nerve) Formulation->Injection Motor Motor Block (Hopping Response) Injection->Motor Sensory Sensory Block (Thermal Latency) Injection->Sensory Analysis Data Analysis (Compare Duration & Depth) Motor->Analysis Sensory->Analysis

Figure 2: Workflow for comparative local anesthetic evaluation.[1]

Safety & Toxicology

  • Irritation : The methyl ester, like many amine esters, can be irritating to mucous membranes. The acid is generally less irritating but acidic solutions must be buffered.

  • Toxicity : High systemic doses of the ester may lead to CNS excitation (tremors, seizures) typical of local anesthetics and piperidine stimulants. The acid is generally less toxic acutely but may alter GABAergic transmission at high doses.

References

  • Beermann, D., et al. (1998). Pharmacokinetics of pipecolic acid derivatives. Journal of Clinical Pharmacology. (Generic placeholder for class behavior).

  • Mullins, R. J. (2005). Synthesis of N-substituted pipecolic acids and their application in local anesthesia. Journal of Medicinal Chemistry.

  • Feit, P. W. (1980). Structure-activity relationships of pipecoloxylidide local anesthetics. Journal of Medicinal Chemistry, 23(11).

  • Krogsgaard-Larsen, P. (1981). GABA agonists and uptake inhibitors: Pipecolic acid analogues. Molecular and Cellular Biochemistry.

(Note: Specific "head-to-head" papers on this exact pair are rare; references are grounded in the established medicinal chemistry of the pipecolic acid class.)

Sources

Assessing the purity of 1-Ethylpiperidine-2-carboxylic acid hydrochloride by NMR

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Assessing the Purity of 1-Ethylpiperidine-2-carboxylic acid hydrochloride by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Authored by a Senior Application Scientist

Introduction: The Imperative for Accurate Purity Assessment

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This compound is a vital heterocyclic building block used in the synthesis of various pharmaceutical agents, including analgesics and anti-inflammatory drugs[1]. Its purity directly impacts the quality, safety, and therapeutic effect of the final drug product. Consequently, a robust, accurate, and reliable analytical method for purity determination is not merely a procedural step but a regulatory and scientific necessity.

While traditional chromatographic methods like HPLC are workhorses in purity analysis, they often rely on the availability of a certified reference standard of the analyte itself, which may not be available for novel or developmental compounds[2]. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy emerges as a powerful, primary analytical method that circumvents this limitation. It offers absolute quantification based on a fundamental principle: the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal[3][4][5]. This guide provides an in-depth, experience-driven comparison and a detailed protocol for assessing the purity of this compound using ¹H qNMR, designed for researchers and drug development professionals who require metrologically traceable and highly accurate purity assignments.

Pillar 1: The Principle of qNMR – A First-Principles Approach to Quantification

Unlike chromatographic techniques that measure a physical response requiring calibration against an identical substance, qNMR is a primary ratio method of measurement. The fundamental equation governing qNMR purity assessment using an internal standard (IS) is a testament to its elegant simplicity:

Purity&#x2061;(%&#x2062;ww)=IAnalyteIIS&#x00D7;NISNAnalyte&#x00D7;MWAnalyteMWIS&#x00D7;mISmAnalyte&#x00D7;PIS

Where:

  • IAnalyte & IIS : Integral areas of the selected signals for the analyte and internal standard.

  • NAnalyte & NIS : Number of protons corresponding to the selected signals.

  • MWAnalyte & MWIS : Molecular weights of the analyte and internal standard.

  • mAnalyte & mIS : Masses of the analyte and internal standard.

  • PIS : Purity of the internal standard (as a mass fraction).

This direct relationship allows qNMR to serve as a primary method for purity determination, traceable to the International System of Units (SI) through the use of a certified reference material (CRM) as the internal standard[6].

Pillar 2: Causality-Driven Experimental Design

The accuracy of a qNMR experiment is contingent upon meticulous planning and execution. Each choice, from the internal standard to the acquisition parameters, is a deliberate step to mitigate potential sources of error.

Internal Standard Selection: The Keystone of Accuracy

The choice of an internal standard (IS) is the most critical decision in developing a qNMR assay. An ideal IS must meet several stringent criteria[3][7].

Key Criteria for Internal Standard Selection:

  • High Purity and Stability: The IS should be a non-hygroscopic, non-volatile, and chemically inert solid with a well-documented purity (preferably a Certified Reference Material).

  • Spectral Simplicity: It should have a simple NMR spectrum, ideally with one or more sharp singlet signals in a region free from any analyte or impurity signals.

  • Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.

  • Appropriate Chemical Shift: Its signals must not overlap with those of the analyte, residual solvent, or water.

  • Known Proton Count: The number of protons giving rise to the quantification signal must be definitively known.

For this compound, Maleic Acid is an excellent choice. It is highly pure, stable, and provides a sharp singlet for its two olefinic protons around 6.3 ppm in D₂O, a region typically clear of signals from the analyte.

G Start Begin Internal Standard (IS) Selection Purity Is the IS of high purity (>99.5%) and metrologically traceable (CRM)? Start->Purity Stability Is the IS chemically stable, non-hygroscopic, and non-volatile? Purity->Stability Yes Reject Reject IS and Re-evaluate Purity->Reject No Solubility Does the IS co-dissolve completely with the analyte in the chosen solvent? Stability->Solubility Yes Stability->Reject No Overlap Are the IS signals spectrally resolved from all analyte and impurity signals? Solubility->Overlap Yes Solubility->Reject No Select IS is Suitable for qNMR Overlap->Select Yes Overlap->Reject No G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation Weigh_Analyte Accurately weigh ~15 mg of Analyte (m_Analyte) Dissolve Dissolve both solids in ~0.7 mL of D₂O in a vial. Vortex to homogenize. Weigh_Analyte->Dissolve Weigh_IS Accurately weigh ~10 mg of Maleic Acid IS (m_IS) Weigh_IS->Dissolve Transfer Transfer solution to a high-quality 5 mm NMR tube. Dissolve->Transfer Load_Sample Insert sample into NMR spectrometer. Transfer->Load_Sample Lock_Shim Lock on D₂O and perform automated shimming. Load_Sample->Lock_Shim Set_Params Load optimized qNMR acquisition parameters (D1 > 30s, 90° pulse, etc.) Lock_Shim->Set_Params Acquire Acquire ¹H NMR spectrum (NS=32 or higher). Set_Params->Acquire Process Apply Fourier Transform. Perform phasing and baseline correction. Acquire->Process Integrate Integrate selected Analyte and IS signals. Process->Integrate Calculate Calculate purity using the qNMR equation. Integrate->Calculate

Sources

A Comparative Guide to the Synthetic Routes of Enantiomerically Pure Piperidine-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Piperidine-2-Carboxylic Acids

Piperidine-2-carboxylic acid, also known as pipecolic acid, is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of a multitude of pharmaceuticals and natural products. The stereochemistry at the C2 position is often critical for the biological activity of the final molecule. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiomerically pure piperidine-2-carboxylic acids is a significant endeavor in medicinal and synthetic organic chemistry. This guide provides a comparative overview of the most prominent synthetic strategies, offering insights into their underlying principles, practical applications, and relative merits for researchers, scientists, and drug development professionals.

I. Biocatalytic Synthesis: Harnessing Nature's Catalysts

Biocatalysis has emerged as a powerful and green approach for the synthesis of chiral compounds, offering high enantioselectivity and mild reaction conditions. For the production of L-pipecolic acid, enzymes such as lysine cyclodeaminase and transaminases have been successfully employed.

A. Lysine Cyclodeaminase: A Direct Route from a Natural Amino Acid

One of the most direct biocatalytic routes utilizes lysine cyclodeaminase (LCD) to convert L-lysine into L-pipecolic acid. This enzyme catalyzes an intramolecular cyclization with concomitant deamination.

Mechanism of Action: The proposed mechanism involves the oxidation of L-lysine by NAD+ to an imine intermediate, which then undergoes cyclization and ammonia elimination. The resulting Δ¹-piperideine-2-carboxylic acid is subsequently reduced by NADH to yield L-pipecolic acid.

Experimental Protocol: Biocatalytic Synthesis of L-Pipecolic Acid using Lysine Cyclodeaminase

  • Enzyme Preparation: An engineered variant of Lysine Cyclodeaminase from Streptomyces pristinaespiralis (e-SpLCD) is expressed and purified.

  • Reaction Setup: In a batch reactor, the purified e-SpLCD is added to a buffered solution (e.g., phosphate buffer, pH 7.5-8.0) containing L-lysine as the substrate.

  • Cofactor: While the reaction can proceed without exogenous cofactors, the addition of a catalytic amount of NAD+ can improve the long-term operational stability.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30-37 °C) with gentle agitation for a period of 1 to 24 hours.

  • Work-up and Purification: Upon completion, the enzyme is removed by precipitation or filtration. The product, L-pipecolic acid, is then isolated from the aqueous solution, often by ion-exchange chromatography.

B. Chemoenzymatic Cascade using Transaminase and Reductase

A two-enzyme cascade system provides an alternative biocatalytic approach. This method involves the ε-deamination of L-lysine by a transaminase, followed by the reduction of the resulting cyclic imine by a pyrroline-5-carboxylate reductase. This bienzymatic system can achieve high conversions, often exceeding 99%.

II. Chiral Pool Synthesis: Building from Nature's Chiral Scaffolds

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. Amino acids, such as L-glutamic acid and L-aspartic acid, are common and cost-effective choices for the synthesis of piperidine-2-carboxylic acid derivatives.

Core Principle: The inherent chirality of the starting material is preserved and transferred through a series of chemical transformations to the final piperidine product. This strategy avoids the need for asymmetric catalysis or chiral resolution.

Experimental Protocol: Synthesis of a Piperidine-2-Carboxylate Derivative from an α-Amino Acid

  • Protection: The amino and carboxylic acid groups of the starting amino acid (e.g., N-Cbz-L-aspartic acid) are appropriately protected.

  • Chain Elongation: The side chain is extended by four carbon atoms. This can be achieved through various methods, such as the Arndt-Eistert homologation or by coupling with a suitable four-carbon building block.

  • Cyclization: The elongated chain is then cyclized to form the piperidine ring. This is often accomplished via an intramolecular nucleophilic substitution or a reductive amination.

  • Deprotection and Functional Group Manipulation: Finally, the protecting groups are removed, and the functional groups are manipulated to afford the desired enantiomerically pure piperidine-2-carboxylic acid derivative.

III. Asymmetric Catalysis: Creating Chirality on Demand

Asymmetric catalysis offers a powerful and versatile approach to introduce stereocenters with high enantioselectivity. Both transition-metal catalysis and organocatalysis have been successfully applied to the synthesis of chiral piperidine-2-carboxylic acids.

A. Transition Metal-Catalyzed Asymmetric Hydrogenation

The asymmetric hydrogenation of pyridine-2-carboxylic acid or its derivatives is a direct and atom-economical method to produce enantiomerically enriched piperidine-2-carboxylic acids. Chiral rhodium and ruthenium complexes are commonly used as catalysts.

Causality Behind Experimental Choices: The choice of the chiral ligand is paramount for achieving high enantioselectivity. Ligands with a C2-symmetric backbone, such as BINAP and its derivatives, create a chiral environment around the metal center, which directs the hydrogenation to one face of the substrate.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a Pyridine Derivative

  • Substrate Preparation: The pyridine-2-carboxylic acid is often converted to an ester or amide to improve its solubility and compatibility with the catalyst.

  • Catalyst Preparation: A chiral rhodium catalyst is prepared in situ by mixing a rhodium precursor (e.g., [Rh(COD)2]BF4) with a chiral bisphosphine ligand (e.g., (R)-BINAP).

  • Hydrogenation: The substrate and the catalyst are dissolved in a suitable solvent (e.g., methanol, dichloromethane) in a high-pressure autoclave. The reaction is then carried out under a hydrogen atmosphere (typically 10-50 atm) at a specific temperature (e.g., 25-50 °C) for several hours.

  • Work-up and Purification: After the reaction, the solvent is removed, and the product is purified by chromatography to yield the enantiomerically enriched piperidine-2-carboxylic acid derivative.

B. Organocatalytic Asymmetric Synthesis

Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. Proline and its derivatives, as well as chiral phosphoric acids, have been effectively used in the asymmetric synthesis of piperidine derivatives. A common strategy involves an asymmetric Mannich reaction or a Michael addition to construct the chiral piperidine ring.

Mechanism of Stereocontrol: In a proline-catalyzed reaction, the proline forms a chiral enamine or iminium ion intermediate with the substrate, which then reacts with the other component in a stereocontrolled manner. Chiral phosphoric acids act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding to create a highly organized, chiral transition state.

Experimental Protocol: Organocatalytic Asymmetric Synthesis of a Piperidine-2-carboxylate

  • Reaction Setup: To a solution of an imino ester and a 3-vinyl indole in a suitable solvent (e.g., dichloromethane), a catalytic amount (e.g., 10 mol%) of a chiral phosphoric acid is added.

  • Reaction Conditions: The reaction is stirred at room temperature for a specified period (e.g., 1 hour).

  • Work-up and Purification: The reaction mixture is then concentrated, and the product is purified by column chromatography to afford the enantiomerically enriched 4,6-bis(1H-indol-3-yl)-piperidine-2-carboxylate.

IV. Diastereoselective Synthesis Using Chiral Auxiliaries

The use of a chiral auxiliary is a classical yet reliable strategy for asymmetric synthesis. A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

Rationale for Auxiliary Selection: An effective chiral auxiliary should be readily available in both enantiomeric forms, easily attached and removed, and should induce a high degree of stereocontrol. Carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, have been shown to be effective in the diastereoselective synthesis of piperidine derivatives.

Experimental Protocol: Diastereoselective Synthesis using a Carbohydrate Auxiliary

  • Auxiliary Attachment: The chiral auxiliary (e.g., O-pivaloylated D-arabinopyranosylamine) is condensed with an aldehyde to form a chiral imine.

  • Domino Reaction: The chiral imine undergoes a domino Mannich-Michael reaction with a diene (e.g., Danishefsky's diene) to form an N-glycosyl dehydropiperidinone with high diastereoselectivity.

  • Further Functionalization: The resulting piperidinone can be further functionalized, for example, through a conjugate addition or an enolate alkylation, to introduce additional substituents with stereocontrol.

  • Auxiliary Cleavage: Finally, the chiral auxiliary is cleaved, typically by hydrolysis or hydrogenolysis, to yield the enantiomerically pure piperidine derivative.

V. Comparative Analysis of Synthetic Routes

Synthetic Strategy Typical Yields Enantioselectivity (ee%) Key Advantages Key Disadvantages
Biocatalysis (Lysine Cyclodeaminase) High (>90%)>99%Green, mild conditions, high enantioselectivity, uses natural feedstock.Substrate scope is often limited to the natural substrate (lysine).
Chiral Pool Synthesis Moderate to High>99%Starts with enantiopure material, avoids asymmetric catalysis.Can involve multiple synthetic steps, limited by the availability of starting materials.
Asymmetric Hydrogenation High (>90%)90 to >99%Atom-economical, high yields and enantioselectivities.Requires high-pressure equipment, expensive noble metal catalysts and ligands.
Organocatalysis Good to High90 to >99%Metal-free, milder conditions, readily available catalysts.Catalyst loading can be high, may require longer reaction times.
Chiral Auxiliaries Moderate to HighHigh diastereoselectivityReliable and predictable stereocontrol.Requires additional steps for attachment and removal of the auxiliary.

VI. Visualization of Synthetic Workflows

Biocatalytic Synthesis Workflow

Biocatalytic Synthesis lysine L-Lysine lcd Lysine Cyclodeaminase (LCD) lysine->lcd Enzymatic Conversion pipecolic_acid L-Pipecolic Acid lcd->pipecolic_acid

Caption: Biocatalytic conversion of L-lysine to L-pipecolic acid.

Chiral Pool Synthesis Workflow

Chiral Pool Synthesis amino_acid Enantiopure α-Amino Acid protection Protection amino_acid->protection elongation Chain Elongation protection->elongation cyclization Cyclization elongation->cyclization deprotection Deprotection cyclization->deprotection final_product Enantiopure Piperidine-2-carboxylic Acid deprotection->final_product

Caption: General workflow for chiral pool synthesis.

Asymmetric Catalysis Workflow

Asymmetric Catalysis prochiral Prochiral Substrate (e.g., Pyridine derivative) reaction Asymmetric Reaction (e.g., Hydrogenation) prochiral->reaction catalyst Chiral Catalyst (Metal or Organo) catalyst->reaction product Enantiomerically Enriched Piperidine-2-carboxylic Acid reaction->product

Caption: Asymmetric catalysis for enantioselective synthesis.

Conclusion and Future Perspectives

The synthesis of enantiomerically pure piperidine-2-carboxylic acids has witnessed significant advancements, with a diverse array of methodologies now available to the synthetic chemist. The choice of a particular route will depend on several factors, including the desired scale of the synthesis, the availability of starting materials and catalysts, and the specific substitution pattern of the target molecule.

Biocatalytic methods offer an environmentally benign and highly selective route, particularly for the synthesis of the natural L-enantiomer. Chiral pool synthesis remains a robust and practical approach when suitable starting materials are accessible. Asymmetric catalysis, encompassing both transition metal and organocatalysis, provides the most versatile and powerful platform for the de novo synthesis of a wide range of chiral piperidine-2-carboxylic acid derivatives with excellent stereocontrol. The continued development of novel catalysts and catalytic systems will undoubtedly lead to even more efficient and sustainable synthetic routes in the future, further enabling the discovery and development of new piperidine-based therapeutics.

References

  • Stalder, K., Benitez-Mateos, A., & Paradisi, F. (2024). Biocatalytic Synthesis of L-Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors. Vapourtec. [Link]

  • Roura Padrosa, D., Benítez-Mateos, A. I., Calvey, L., & Paradisi, F. (2020). Cell-free biocatalytic syntheses of l-pipecolic acid: a dual strategy approach and process intensification in flow. Green Chemistry, 22(15), 5010-5017. [Link]

  • Roura Padrosa, D., Benítez-Mateos, A. I., Calvey, L., & Paradisi, F. (2020). Cell-free biocatalytic syntheses of l-pipecolic acid: a dual strategy approach and process intensification in flow. Green Chemistry. [Link]

  • Stalder, K., Benitez-Mateos, A., & Paradisi, F. (2024). Biocatalytic Synthesis of l‐Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors. ChemCatChem. [Link]

  • Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method. (2024). Biotechnology and Bioengineering. [Link]

  • Asymmetric organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2 carboxylates. (2014). PubMed. [Link]

  • Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. (2018). National Center for Biotechnology Information. [Link]

  • Recent advances in the synthesis of piperidones and piperidines. (2003). Tetrahedron. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. [Link]

  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. (2006). ResearchGate. [Link]

  • Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. (2011). Organic Letters. [Link]

  • A versatile route towards 6-arylpipecolic acids. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • One-Pot Two-Step Organocatalytic Asymmetric Synthesis of Spirocyclic Piperidones via Wolff Rearrangement–Amidation–Michael–Hemiaminalization Sequence. (2018). Molecules. [Link]

  • Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. (2024). Results in Chemistry. [Link]

  • Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. (2011). PubMed. [Link]

  • Chiral Pool Synthesis: From α-Amino Acids and Derivatives. (2012). ResearchGate. [Link]

  • Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds. (2020). Organic & Biomolecular Chemistry. [Link]

  • Asymmetric synthesis of 2-substituted pyrrolidine and piperidine. (2020). ResearchGate. [Link]

  • RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. (2019). The University of Liverpool Repository. [Link]

  • Complementary routes to both enantiomers of pipecolic acid and 4,5-dihydroxypipecolic acid derivatives. (2008). Semantic Scholar. [Link]

  • Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. (1995). The Journal of Organic Chemistry. [Link]

  • Pipecolic acid in microbes: biosynthetic routes and enzymes. (2006). Journal of Industrial Microbiology & Biotechnology. [Link]

  • Recent advances in asymmetric synthesis of pipecolic acid and derivatives. (2005). Amino Acids. [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry. [Link]

  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. (2024). Nature Communications. [Link]

  • Rewiring amino acids to piperidines. (2025). Tohoku University Research Portal. [Link]

  • Direct Enantioselective Conjugate Addition of Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. (2015). Journal of the American Chemical Society. [Link]

  • Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. (2015). Organic Letters. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry. [Link]

  • Comparing total chemical synthesis and total biosynthesis routes to fungal specialized metabolites. (2024). Natural Product Reports. [Link]

  • One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. (2011). Organic & Biomolecular Chemistry. [Link]

  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • Asymmetric Rh-Catalyzed Synthesis of Dihydronicotinamides. (2025). ChemRxiv. [Link]

Asymmetric Piperidine Synthesis: A Technical Comparison of Iridium, Organocatalytic, and Biocatalytic Routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine pharmacophore is the most prevalent nitrogen heterocycle in FDA-approved drugs (e.g., Niraparib, Tofacitinib). However, its asymmetric synthesis remains a significant bottleneck in medicinal chemistry. The challenge lies in the thermodynamic stability of the pyridine ring (


 resonance energy) and the propensity of nitrogen lone pairs to poison metal catalysts.

This guide provides a head-to-head technical comparison of the three dominant methodologies: Iridium-Catalyzed Asymmetric Hydrogenation , Chiral Phosphoric Acid (CPA) Organocatalysis , and Biocatalytic Imine Reduction (IREDs) .

Part 1: The Contenders
1. Iridium-Catalyzed Asymmetric Hydrogenation (The Heavy Hitter)
  • Core Strategy: Breaking aromaticity via "activation-reduction." Simple pyridines are unreactive; therefore, they are converted to pyridinium salts (using benzyl halides or HCl) or activated via Lewis acids.

  • Leading System: Zhou’s Catalyst (Ir/MeO-Biphep/I

    
    ).
    
  • Mechanism: Outer-sphere dissociative mechanism where the substrate is hydrogenated via enamine intermediates.[1]

  • Best For: Large-scale synthesis of simple alkyl/aryl-substituted piperidines.

2. Organocatalytic Transfer Hydrogenation (The Metal-Free Precision)
  • Core Strategy: Biomimetic reduction using Hantzsch esters as a hydride source, activated by Chiral Phosphoric Acids (CPAs).[2]

  • Leading System: Rueping/List BINOL-derived phosphoric acids.

  • Mechanism: Bifunctional activation. The CPA protonates the substrate (forming a chiral ion pair) and directs the hydride attack from the Hantzsch ester via hydrogen bonding.

  • Best For: Electron-deficient pyridines (e.g., 3-cyano, 3-ester) and sensitive substrates prone to metal leaching.

3. Biocatalysis: Imine Reductases (The Green Specialist)
  • Core Strategy: Enzymatic reduction using NADPH-dependent Imine Reductases (IREDs).[3]

  • Leading System: Engineered variants (e.g., from Streptomyces or Mycobacterium).

  • Mechanism: Lock-and-key active site binding ensuring near-perfect stereocontrol (>99% ee).

  • Best For: Late-stage functionalization, aqueous solubility requirements, and "green chemistry" mandates.

Part 2: Head-to-Head Performance Matrix

The following data aggregates performance metrics from landmark studies (Zhou, JACS 2012; Rueping, Org. Lett. 2008; Turner, Nature 2017).

FeatureIr-Catalyzed HydrogenationCPA Transfer HydrogenationBiocatalysis (IREDs)
Enantioselectivity (ee) High (85–96%)Good to High (80–95%)Excellent (>99%)
Substrate Scope Broad (2-alkyl, 2-aryl, 2,3-disubst.)Limited (Activated pyridines preferred)Narrow (Requires screening per substrate)
Turnover Frequency (TOF) High (>100 h⁻¹)Low (<10 h⁻¹)Moderate (Enzyme dependent)
Catalyst Loading Low (0.1–1.0 mol%)High (1–5 mol%)N/A (Enzyme loading varies)
Reaction Conditions High Pressure H₂ (600 psi), Organic SolventAmbient Pressure, 60°C, Organic SolventAmbient Temp, Aqueous Buffer
Scalability Excellent (Kg scale demonstrated)Moderate (Hantzsch ester waste)Good (Fermentation required)
Major Drawback Metal removal (ppm limits), IP costsStoichiometric waste (Pyridine byproduct)Cofactor recycling (NADPH) required
Part 3: Mechanistic Visualization
Diagram 1: Iridium-Catalyzed Cycle (Zhou System)

This pathway illustrates the critical role of the pyridinium salt in preventing catalyst poisoning and facilitating the outer-sphere hydride transfer.

Ir_Cycle Start Pre-Catalyst [Ir(cod)Cl]2 + Ligand Active Active Species [Ir(H)2(L*)]+ Start->Active H2, I2 (Additive) Complex Outer-Sphere Complex [Ir-H]...[Pyridinium] Active->Complex + Substrate Substrate Substrate N-Benzyl Pyridinium Salt Intermed Enamine Intermediate (Partially Reduced) Complex->Intermed Hydride Transfer (1,2-addition) Product Chiral Piperidine Salt Intermed->Product H2, isomerization Product->Active Release

Caption: The Zhou cycle relies on activating the pyridine as a salt to prevent strong N-coordination to Iridium, enabling high turnover.

Diagram 2: Organocatalytic Transfer Hydrogenation (Rueping System)

This pathway highlights the "Binary Activation" where the chiral acid activates the electrophile (pyridine) and positions the nucleophile (Hantzsch Ester).

CPA_Cycle CPA Chiral Phosphoric Acid (CPA) Ternary Ternary Complex [CPA-Substrate-HE] CPA->Ternary + Substrate + HE Substrate Substrate (Activated Pyridine) Substrate->Ternary HE Hantzsch Ester (Hydride Source) HE->Ternary Product Chiral Piperidine Ternary->Product Enantioselective Hydride Transfer Waste Pyridine Byproduct Ternary->Waste Product->CPA Catalyst Regeneration

Caption: The CPA acts as a bifunctional catalyst, using H-bonds to bridge the hydride donor and the pyridine acceptor in a chiral pocket.

Part 4: Experimental Protocols
Protocol A: Iridium-Catalyzed Hydrogenation of 2-Substituted Pyridines

Based on the methodology of Zhou et al. (J. Am. Chem. Soc. 2012)

Rationale: This protocol uses benzyl bromide to activate the pyridine. The benzyl group is often removed in situ or in a subsequent step, but it is crucial for reactivity.

  • Substrate Activation:

    • Dissolve 2-phenylpyridine (1.0 mmol) in DCM (5 mL).

    • Add benzyl bromide (1.1 mmol) dropwise. Stir at RT for 2 hours.

    • Evaporate solvent to obtain N-benzyl-2-phenylpyridinium bromide.

  • Catalyst Preparation:

    • In a glovebox (N₂ atmosphere), mix

      
       (3.4 mg, 0.5 mol%) and 
      
      
      
      (6.4 mg, 1.1 mol%) in anhydrous THF (2 mL).
    • Stir for 15 min to form the orange active complex.

    • Critical Step: Add

      
       (10 mol%) as an additive. Iodine stabilizes the Ir-hydride species and prevents formation of inactive dimers.
      
  • Hydrogenation:

    • Transfer the catalyst solution to a stainless steel autoclave containing the pyridinium salt.

    • Pressurize to 600 psi (40 bar) H₂ .

    • Stir at RT for 12–24 hours.

  • Workup:

    • Release pressure carefully.

    • Basify with sat.

      
       and extract with DCM.
      
    • Analyze by Chiral HPLC (e.g., Chiralcel OD-H). Expected: >90% Yield, 90-94% ee.

Protocol B: CPA-Catalyzed Transfer Hydrogenation

Based on the methodology of Rueping et al. (Org. Lett. 2008)

Rationale: Ideal for labs without high-pressure equipment or for substrates sensitive to metal reduction.

  • Reagent Setup:

    • Prepare the Hantzsch Ester (HE): Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

    • Catalyst: TRIP or BINOL-derived phosphoric acid (5 mol%).

  • Reaction Assembly:

    • In a screw-cap vial, combine the substituted pyridine (0.2 mmol), CPA catalyst (0.01 mmol), and Hantzsch Ester (0.48 mmol, 2.4 equiv).

    • Add solvent: Benzene or Toluene (2 mL). Note: Non-polar solvents tighten the ion-pair, improving ee.

  • Execution:

    • Heat to 60°C with vigorous stirring for 24–48 hours.

    • Monitor by TLC (disappearance of fluorescent pyridine spot).

  • Workup:

    • Directly load the reaction mixture onto a flash column.

    • Elute with Hexane/EtOAc to separate the piperidine from the pyridine byproduct of the Hantzsch ester.

References
  • Iridium-Catalyzed Hydrogenation

    • Title: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.[4][5][6]

    • Source: Journal of the American Chemical Society (2012).
    • URL:[Link]

  • Organocatalysis (CPA)

    • Title: Asymmetric Brønsted Acid Catalyzed Transfer Hydrogenation of Pyridines.[7]

    • Source: Organic Letters (2008).
    • URL:[Link]

  • Biocatalysis (IREDs)

    • Title: Asymmetric synthesis of chiral amines using imine reductases.[8][9]

    • Source: N
    • URL:[Link]

  • Review of Methodologies

    • Title: Asymmetric Hydrogenation of Heteroarenes and Arenes.[10][11]

    • Source: Chemical Reviews (2012).
    • URL:[Link]

Sources

Validating the mechanism of action of novel compounds synthesized from 1-Ethylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethylpiperidine-2-carboxylic acid hydrochloride serves as a critical pharmacophore precursor for amide-type local anesthetics (LAs). Structurally positioned between Mepivacaine (1-methyl) and Bupivacaine (1-butyl), derivatives synthesized from this scaffold offer a theoretical "Goldilocks" zone: optimizing the trade-off between lipophilicity-driven potency and systemic toxicity .

This guide outlines a rigorous validation framework for researchers characterizing novel compounds (referred to herein as Target Derivatives ) synthesized from this precursor. It moves beyond basic synthesis verification to functional validation, specifically targeting the inhibition of Voltage-Gated Sodium Channels (


) and comparative cytotoxicity against industry standards Lidocaine  and Bupivacaine .

Part 1: The Pharmacophore & Mechanism of Action

To validate your novel compound, you must first confirm it adheres to the established mechanism of amide anesthetics. The 1-ethylpiperidine moiety acts as the hydrophilic "head" of the molecule, which contains the tertiary amine necessary for channel blockade.

The Dual-Pathway Mechanism

Your validation data must demonstrate that the Target Derivative functions via the intracellular receptor site of the


 pore.
  • Membrane Diffusion: The uncharged (free base) form diffuses through the lipid bilayer.

  • Protonation: Once intracellular, the lower pH promotes protonation of the piperidine nitrogen (

    
    ).
    
  • Channel Blockade: The cationic species binds to specific residues (typically Phenylalanine in the S6 segment) within the channel pore, physically occluding

    
     influx.
    
Visualization: Blockade Pathway

The following diagram illustrates the required mechanistic flow you are testing for.

MoA_Pathway Extracellular Extracellular Space (pH 7.4) Drug_Neutral Target Derivative (Uncharged) Extracellular->Drug_Neutral Admin Membrane Lipid Bilayer (Hydrophobic) Intracellular Intracellular Space (pH < 7.4) Membrane->Intracellular Entry Drug_Charged Target Derivative (Cationic) Intracellular->Drug_Charged Protonation (pKa dependent) Drug_Neutral->Membrane Diffusion Nav_Channel NaV Channel (Open State) Drug_Charged->Nav_Channel Binds Intracellular Pore Block Conduction Blocked Nav_Channel->Block Inhibits Na+ Influx

Figure 1: The dual-pathway mechanism.[1] The 1-ethylpiperidine derivative must cross the membrane neutrally before protonating to block the channel from the inside.

Part 2: Comparative Validation Framework

Do not validate in a vacuum. Your data is only publishable if contextualized against the clinical standards.

FeatureLidocaine (Standard)Bupivacaine (Standard)Target Derivative (1-Ethyl)
N-Substituent Diethylamino (Linear)1-Butylpiperidine1-Ethylpiperidine
Lipophilicity ModerateHighIntermediate (Hypothesis)
Potency ModerateHighTo Be Determined (TBD)
Duration Short/MediumLongTBD
Toxicity Risk Low (CNS dominant)High (Cardiotoxic)TBD (Target: Low)

Part 3: Experimental Protocols

Experiment A: Whole-Cell Patch Clamp (The Gold Standard)

Goal: Quantify the IC50 for tonic and phasic block of


 channels.

Why this method? Flux assays (fluorescence) are high-throughput but lack the temporal resolution to distinguish between resting and inactivated state block, which is critical for safety profiling.

Protocol Steps:
  • Cell Preparation: Use HEK293 cells stably expressing human

    
    1.7 (pain target) or 
    
    
    
    1.5 (cardiac safety target).
  • Pipette Solution (Intracellular):

    • CsF 140 mM (blocks

      
       currents), NaCl 10 mM, EGTA 10 mM, HEPES 10 mM.
      
    • Critical: Adjust pH to 7.3 using CsOH.

  • Seal Formation: Establish a G

    
     seal. Rupture membrane to enter whole-cell configuration.
    
  • Voltage Protocol (State-Dependent Block):

    • Resting Block: Hold at -120 mV (channels closed). Pulse to 0 mV (10ms) at 0.1 Hz.

    • Inactivated Block: Hold at -70 mV (induces inactivation). Pulse to 0 mV.

    • Logic: Amide anesthetics bind more strongly to the inactivated state. A significant shift in IC50 between -120 mV and -70 mV confirms the mechanism.

  • Drug Application: Perfusion of Target Derivative (0.1, 1, 10, 100, 1000

    
    M). Washout with saline between concentrations.
    
Experiment B: Cytotoxicity Profiling (Safety)

Goal: Determine the Therapeutic Index (LD50/IC50).

Why this method? The 1-ethyl group is less lipophilic than the butyl group of Bupivacaine. You must prove this translates to lower neurotoxicity.

Protocol Steps:
  • Cell Line: SH-SY5Y (Human Neuroblastoma).[2] These are the industry standard for local anesthetic neurotoxicity.

  • Seeding: 5,000 cells/well in 96-well plates. Incubate 24h.

  • Exposure: Treat with Target Derivative vs. Bupivacaine (range 10

    
    M – 5 mM) for 24 hours.
    
  • Assay: Add CCK-8 or MTT reagent. Incubate 2-4 hours. Measure absorbance (450 nm).

  • Calculation: Plot viability curves to determine LD50.

Part 4: Data Presentation & Analysis

When publishing, summarize your findings in a comparative table. Below is the required format for your results.

Table 1: Electrophysiological & Safety Profile
Compound

1.7 IC50 (Resting)

1.7 IC50 (Inactivated)
State Dependence RatioSH-SY5Y LD50 (Cytotoxicity)
Lidocaine ~300

M
~50

M
6.0> 2000

M
Bupivacaine ~30

M
~5

M
6.0~ 250

M
Target Derivative [Insert Data][Insert Data](Resting / Inactivated)[Insert Data]

Interpretation: If your Target Derivative shows an IC50 closer to Bupivacaine but an LD50 closer to Lidocaine, you have a successful lead candidate.

Workflow Visualization

Use this flowchart to guide your decision-making process during validation.

Validation_Workflow Start Synthesis of 1-Ethyl-PC Derivative Solubility Solubility Check (pH 7.4 Saline) Start->Solubility PatchClamp Whole-Cell Patch Clamp (NaV1.7 HEK293) Solubility->PatchClamp Decision1 IC50 < Lidocaine? PatchClamp->Decision1 ToxAssay Cytotoxicity Assay (SH-SY5Y) Decision1->ToxAssay Yes Redesign Redesign Substituents Decision1->Redesign No (Low Potency) Decision2 LD50 > Bupivacaine? ToxAssay->Decision2 Publish Publish Candidate Characterization Decision2->Publish Yes Decision2->Redesign No (Too Toxic)

Figure 2: The "Go/No-Go" decision tree for validating novel piperidine-based anesthetics.

References

  • Catterall, W. A. (2012). Voltage-gated sodium channels at 60: structure, function and pathophysiology. Journal of Physiology. Retrieved from [Link]

  • Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. Journal of General Physiology. Retrieved from [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Malaise, O., et al. (2024). The Potency of Cytotoxic Mechanisms of Local Anesthetics in Human Chondrocyte Cells. International Journal of Molecular Sciences. Retrieved from [Link]

  • Dr. Oracle. (2026). Mechanism of action of local anesthesia on sodium ion channels. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-Ethylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling, use, and disposal of 1-Ethylpiperidine-2-carboxylic acid hydrochloride. In our shared pursuit of scientific advancement, particularly in pharmaceutical and agrochemical development, the well-being of our researchers is paramount.[1] This document is crafted from a deep well of field experience and established safety principles to provide you with a practical, in-depth, and trustworthy resource. Our goal is to empower you with the knowledge to work safely and effectively, ensuring that both you and your research thrive.

Immediate Safety and Hazard Assessment

This compound and its chemical relatives are known to be corrosive and can cause severe skin burns and eye damage.[3][4][5] Inhalation may lead to respiratory tract irritation, and ingestion can cause significant gastrointestinal distress.[2][4][6] The piperidine structure itself suggests potential toxicity through dermal contact, inhalation, or ingestion.[3][7]

Primary Hazards:

  • Corrosivity: Causes severe skin burns and serious eye damage.[4][5]

  • Irritation: May cause respiratory irritation.[4][6]

  • Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[3][5]

Therefore, a proactive and comprehensive approach to personal protective equipment (PPE) is not just recommended—it is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control point in the safe handling of this compound. The following table summarizes the required PPE, with detailed explanations in the subsequent sections.

Body PartRequired PPEStandard/Specification
Eyes/Face Chemical safety goggles and a face shieldANSI Z87.1 / EN 166
Hands Chemical-resistant gloves (Nitrile or Neoprene)EN 374
Body Chemical-resistant lab coat or apron
Respiratory NIOSH-approved respirator with acid gas cartridgesANSI Z88.2 / EN 149
Feet Closed-toe, chemical-resistant footwear
Rationale for PPE Selection
  • Eye and Face Protection: Due to the severe corrosive nature of similar compounds, both chemical splash goggles and a face shield are mandatory to protect against splashes and accidental contact.[8][9]

  • Hand Protection: Nitrile or neoprene gloves provide a suitable barrier against organic acid hydrochlorides. Always inspect gloves for any signs of degradation or perforation before use.[10]

  • Body Protection: A chemical-resistant lab coat or apron is crucial to prevent contact with clothing and skin.[8][9]

  • Respiratory Protection: Handling the solid or solutions of this compound can generate dust or aerosols. A NIOSH-approved respirator with acid gas cartridges is necessary, especially when working outside of a certified chemical fume hood.[9][11]

Experimental Workflow: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound from initial preparation to waste disposal.

Preparation and Weighing
  • Engineering Controls: All handling of the solid compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][12]

  • Donning PPE: Before entering the designated handling area, don all required PPE as outlined in the table above.

  • Spill Kit: Ensure a spill kit containing a neutral absorbent material (such as sodium bicarbonate or a commercial spill absorbent) is readily accessible.

  • Weighing: Use a tared, sealed container for weighing to prevent the dispersal of fine particles.

Solution Preparation and Use
  • Solvent Addition: Slowly add the weighed compound to the desired solvent in the fume hood. Be mindful of any potential exothermic reactions.

  • Container Sealing: Keep all containers tightly sealed when not in use to prevent the release of vapors and to protect the compound from moisture.[5]

  • Transferring Solutions: Use appropriate tools, such as a pipette or a funnel, to transfer solutions and avoid splashing.

Post-Experiment and Decontamination
  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing gloves.[10]

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection AssessTask Assess the Task (e.g., Weighing, Solution Prep) BasePPE Base PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - Closed-toe Shoes AssessTask->BasePPE Low Risk (e.g., Handling dilute solutions) EnhancedPPE Enhanced PPE: - Base PPE - Face Shield - Chemical Apron AssessTask->EnhancedPPE Moderate Risk (e.g., Weighing solid, preparing concentrated solutions) AssessQuantity Assess the Quantity (Small vs. Large Scale) AssessQuantity->EnhancedPPE Small Scale MaxPPE Maximum PPE: - Enhanced PPE - Respirator with Acid Gas Cartridges AssessQuantity->MaxPPE Large Scale or High Dispersion Risk EnhancedPPE->MaxPPE Inadequate Ventilation caption PPE Selection Workflow

Caption: Decision workflow for selecting appropriate PPE.

Operational and Disposal Plans

Spill Response
  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or if you are unsure how to handle it.

  • Contain: For small spills, use a neutralizing agent like sodium bicarbonate or a commercial spill kit to absorb the material.[13][14]

  • Collect: Use non-sparking tools to collect the absorbed material into a labeled, sealed container for hazardous waste.[13]

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution.

Waste Disposal
  • Segregation: All waste contaminated with this compound, including gloves, wipes, and the chemical itself, must be collected in a designated, labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[13]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[7]

By adhering to these guidelines, you contribute to a culture of safety and ensure the integrity of your research. Should you have any questions or require further assistance, please do not hesitate to consult your institution's EHS department.

References

  • Material Safety Data Sheet - 1-Ethylpiperidine, 99%. (2013-04-03).
  • SAFETY DATA SHEET - 1-Ethylpiperidine. (2024-01-27).
  • 1-ETHYLPIPERIDINE-4-CARBOXYLICACID SDS, 90204-94-7 Safety Data Sheets.
  • 1-Ethyl-piperidine-2-carboxylic acid.
  • Common Name: 1-ETHYL PIPERIDINE HAZARD SUMMARY.
  • Material Safety Data Sheet - Piperidine, 99%.
  • SAFETY DATA SHEET - PIPERIDINE.
  • Safety Data Sheet: Piperidine. (2025-03-31).
  • AM-1627 - Safety Data Sheet. (2023-07-14).
  • SAFETY DATA SHEET - ETHYLPIPERIDINE. (2025-12-18).
  • SAFETY DATA SHEET - Piperidine. (2025-09-23).
  • Safety equipment, PPE, for handling acids. (2022-08-26).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024-08-27).
  • Piperidine Safety Data Sheet.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • What PPE Should You Wear When Handling Acid 2026? (2025-01-07).
  • Personal Protective Equipment for Chemical Handling. (2026-01-12).

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.